5-Oxo-tetrahydro-furan-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-oxooxolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h2,4H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGFRDLDPADMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis of 5-Oxo-tetrahydrofuran-3-carbaldehyde: A Technical Guide
Executive Summary
The molecule 5-oxo-tetrahydrofuran-3-carbaldehyde (also known as 4-formyl-γ-butyrolactone or paraconic acid aldehyde) is a highly versatile chiral building block in organic synthesis. It serves as the structural linchpin for the total synthesis of complex paraconic acids—a family of naturally occurring γ-butyrolactones that exhibit potent antitumor, antibacterial, and antiviral properties [3].
Due to the presence of both an electrophilic formyl group and a reactive lactone core, synthesizing this molecule requires strict chemoselectivity. This whitepaper outlines the mechanistic rationale, retrosynthetic strategies, and self-validating experimental protocols required to synthesize 5-oxo-tetrahydrofuran-3-carbaldehyde with high yield and stereochemical fidelity.
Structural Significance & Mechanistic Rationale
The architecture of 5-oxo-tetrahydrofuran-3-carbaldehyde features a γ-butyrolactone ring with a formyl group at the C3 (β) position. The inherent challenge in its synthesis lies in the differentiation between the two carbonyl groups: the lactone carbonyl (C5) and the exocyclic aldehyde/carboxylic acid (C3).
Direct reduction of the corresponding ester (methyl paraconate) using Diisobutylaluminum hydride (DIBAL-H) often leads to over-reduction, resulting in lactol formation or complete ring cleavage. To bypass this, modern synthetic workflows favor a two-step chemoselective approach: the electrophilic reduction of paraconic acid to an intermediate alcohol, followed by a strictly controlled Swern oxidation. This ensures the thermodynamic stability of the lactone is preserved while cleanly generating the highly reactive aldehyde.
Retrosynthetic Strategies
The most reliable pathway to 5-oxo-tetrahydrofuran-3-carbaldehyde begins with the construction of the paraconic acid core. Recent advancements in asymmetric catalysis, such as the N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution of 3-acylsuccinimides, allow for the stereodivergent synthesis of the paraconic acid precursor from simple maleimides and alkyl aldehydes [1]. Alternatively, organocatalyzed Michael additions of nitromethane to α,β-unsaturated aldehydes provide robust access to these functionalized lactones [2].
Retrosynthetic pathway for 5-oxo-tetrahydrofuran-3-carbaldehyde via paraconic acid intermediates.
Experimental Methodologies: Self-Validating Protocols
To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process causality checks.
Chemoselective Reduction of Paraconic Acid
Objective: Reduce the C3-carboxylic acid to a primary alcohol (4-(hydroxymethyl)butyrolactone) without disrupting the γ-butyrolactone core.
Causality & Reagent Selection: Borane-THF (
Step-by-Step Protocol:
-
Initiation: Dissolve paraconic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add
complex (1.5 equiv, 1.0 M in THF) dropwise via a syringe pump. -
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Cool the mixture back to 0 °C and carefully add methanol dropwise until effervescence ceases. Causality: Methanolysis is critical to disrupt the robust boron-alkoxy bonds and liberate the free alcohol, while simultaneously destroying unreacted borane.
-
Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).
Self-Validation Check: Vigorous
Swern Oxidation to the Target Aldehyde
Objective: Mild oxidation of the primary alcohol to 5-oxo-tetrahydrofuran-3-carbaldehyde without epimerization of the C3 stereocenter.
Step-by-Step Protocol:
-
Electrophile Generation: To an oven-dried Schlenk flask, add anhydrous dichloromethane (DCM) and oxalyl chloride (1.5 equiv). Cool strictly to -78 °C. Dropwise, add anhydrous DMSO (3.0 equiv) in DCM. Stir for 15 minutes.
-
Alcohol Addition: Slowly add a solution of 4-(hydroxymethyl)butyrolactone (1.0 equiv) in DCM. Stir for 45 minutes at -78 °C.
-
Ylide Collapse: Add anhydrous triethylamine (5.0 equiv) dropwise. Causality:
deprotonates the alkoxysulfonium ylide, triggering an intramolecular collapse to yield the aldehyde and dimethyl sulfide. Strict temperature control prevents Pummerer-type side reactions. -
Workup: Allow the reaction to warm to 0 °C over 30 minutes, then quench with saturated aqueous
. Extract with DCM, dry over , and concentrate.
Self-Validation Check: The distinct odor of dimethyl sulfide upon amine addition confirms the successful collapse of the ylide. TLC analysis (using a 2,4-DNP stain) will reveal a new, highly reactive spot at
Chemoselective reduction strategies highlighting the DIBAL-H and Borane-Swern pathways.
Quantitative Data & Reagent Selection
The choice of synthetic route heavily impacts the overall yield and chemoselectivity. The table below summarizes the quantitative metrics associated with the primary pathways used to generate 5-oxo-tetrahydrofuran-3-carbaldehyde from paraconic acid derivatives.
| Synthetic Route | Primary Reagents | Chemoselectivity Profile | Typical Yield (%) | Scalability |
| Borane / Swern Oxidation | High (Lactone core strictly preserved) | 75 - 85% | High | |
| Weinreb Amide Reduction | N,O-Dimethylhydroxylamine; DIBAL-H | High (Stable tetrahedral intermediate prevents over-reduction) | 70 - 80% | Medium (Requires extra amidation step) |
| Direct Ester Reduction | DIBAL-H, Toluene, -78 °C | Moderate (High risk of lactol formation via over-reduction) | 45 - 60% | Low (Requires strict stoichiometric control) |
References
-
Sarkale, A. M., Maurya, V., & Giri, S. (2019). Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides. Organic Letters, 21(11), 4266-4270.[Link]
-
Amador, M., Ariza, X., & Garcia, J. (2020). An efficient enantioselective approach to multifunctionalized γ-butyrolactone: concise synthesis of (+)-nephrosteranic acid. RSC Advances, 10, 19458-19465.[Link]
-
Le Floch, C., Le Gall, E., Léonel, E., Martens, T., & Cresteil, T. (2011). Synthesis and cytotoxic evaluation of novel paraconic acid analogs. Bioorganic & Medicinal Chemistry Letters, 21(23), 7054-7058.[Link]
The Chemical Architecture and Synthetic Utility of 5-Oxo-tetrahydro-furan-3-carbaldehyde: A Technical Guide for Advanced Drug Development
Executive Summary
In the landscape of modern organic synthesis and rational drug design, few building blocks offer the orthogonal reactivity and stereochemical potential of 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as
This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with 5-oxo-tetrahydro-furan-3-carbaldehyde. By understanding the causality behind its behavior—specifically the interplay between the electrophilic formyl group and the robust
Structural and Physicochemical Properties
The utility of 5-oxo-tetrahydro-furan-3-carbaldehyde stems from its bifunctional nature. The molecule features a stable
Quantitative Data Summary
Below is a consolidated profile of the core scaffold's properties, which dictate its behavior in polar aprotic solvents commonly used in advanced synthesis[1].
| Property | Value / Description |
| Chemical Name | 5-Oxo-tetrahydro-furan-3-carbaldehyde |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 114.10 g/mol |
| Predicted LogP | ~ 0.6 (Highly dependent on C2/C4 substitution) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Lactone carbonyl, ring oxygen, formyl oxygen) |
| Stereocenters | C3 (Additional stereocenters easily installed at C2/C4) |
Mechanistic Reactivity & Orthogonal Functionalization
The true power of this scaffold lies in orthogonal chemoselectivity . The goal in most synthetic pathways is to functionalize the formyl group without triggering the premature opening of the lactone ring.
-
The Formyl Group (C3): Highly susceptible to nucleophilic attack. By utilizing hard Lewis acids at cryogenic temperatures, we can direct Grignard reagents, Wittig ylides, or allylsilanes exclusively to the aldehyde.
-
The Lactone Ring: Acts as a robust protecting group for a 1,4-diol or hydroxy-acid motif. It remains stable under mildly acidic or neutral reducing conditions but can be intentionally opened via transesterification or saponification later in the synthetic sequence.
-
The Alpha-Carbon (C4): The protons adjacent to the lactone carbonyl are acidic. Under strong base conditions (e.g., LDA), this position can be enolized and trapped with electrophiles to introduce further stereocenters.
Orthogonal reactivity map of 5-Oxo-tetrahydro-furan-3-carbaldehyde highlighting key synthetic nodes.
Self-Validating Experimental Protocols
To ensure reproducibility and high stereofidelity, protocols involving this compound must be treated as self-validating systems. Every reagent choice and temperature parameter must have a distinct mechanistic causality.
Protocol 1: Chemoselective Sakurai Allylation of the C3-Formyl Group
Objective: To install an allyl group at the formyl carbon without disrupting the lactone core, creating a diastereochemically enriched secondary alcohol[2].
Causality: Boron trifluoride diethyl etherate (BF
Step-by-Step Methodology:
-
Preparation: Dissolve 5-oxo-tetrahydro-furan-3-carbaldehyde (1.0 eq) in anhydrous CH
Cl under an inert N atmosphere. Cool the vessel to -78 °C using a dry ice/acetone bath. (Rationale: Cryogenic conditions prevent lactone enolization and epimerization at C3). -
Lewis Acid Activation: Add BF
·OEt (1.1 eq) dropwise. Stir for 10 minutes to ensure complete complexation. -
Nucleophilic Addition: Slowly introduce allyltrimethylsilane (1.5 eq). Maintain stirring at -78 °C for 11–24 hours. (Validation Check: Monitor via TLC using hexane/EtOAc. The disappearance of the UV-inactive, anisaldehyde-staining aldehyde spot confirms conversion).
-
Cryogenic Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NaHCO
. (Rationale: Quenching before warming prevents the transient intermediate from undergoing retro-aldol or elimination pathways). -
Workup: Allow the mixture to warm to 0 °C, extract with CH
Cl (3x), dry over MgSO , and concentrate under reduced pressure for subsequent flash chromatography.
Protocol 2: Reductive Amination for Peptidomimetic Scaffolds
Objective: Convert the formyl group to a secondary or tertiary amine to generate conformationally restricted foldamer building blocks[3].
Causality: Sodium triacetoxyborohydride (NaBH(OAc)
Step-by-Step Methodology:
-
Iminium Formation: Combine the aldehyde (1.0 eq) and the target amine (e.g., N-benzylhydroxylamine hydrochloride, 1.5 eq) in an 80% ethanol/water mixture. Add NaOAc·3H
O (3.0 eq) to buffer the system. (Rationale: Mildly acidic conditions, pH ~5-6, maximize the equilibrium concentration of the iminium ion without fully protonating the amine). -
Reduction: Add NaBH(OAc)
(1.5 eq) portion-wise at room temperature. Stir for 1-2 hours. -
Validation: TLC control ensures the complete consumption of the aldehyde.
-
Isolation: Remove ethanol under reduced pressure, extract the aqueous layer with CH
Cl , dry, and purify via flash chromatography.
Applications in Advanced Drug Development
Fatty Acid Synthase (FAS) Inhibitors in Oncology
Fatty acid synthase (FAS) is a pivotal enzyme in de novo lipid synthesis and is heavily overexpressed in rapidly proliferating cancer cells, making it a prime therapeutic target. Derivatives of 5-oxo-tetrahydro-furan-3-carbaldehyde—specifically substituted analogs like (±)-trans-8 (2-octyl-5-oxotetrahydrofuran-3-carbaldehyde)—serve as direct precursors to potent UB006 derivatives[4].
Historically, FAS inhibitors like C75 suffered from poor aqueous solubility. By utilizing the C3-formyl group of our core scaffold as a synthetic handle, researchers can perform chemoselective Grignard additions (e.g., using vinylmagnesium bromide at -78 °C) to introduce hydrophilic branches. This structural modification yields polyhydroxylated derivatives that maintain nanomolar cytotoxicity against ovarian cancer cell lines (OVCAR-3) while exhibiting a >4-fold increase in aqueous solubility (>2 mM)[4].
Synthetic workflow for UB006 derivatives utilizing the 3-carbaldehyde intermediate.
Enantioselective Synthesis of Paraconic Acids
Paraconic acids are natural products produced by lichen symbionts that possess significant antibiotic and antitumor properties. The total synthesis of targets like (-)-roccellaric acid and (-)-nephrosteranic acid relies heavily on the enantioselective construction of the 5-oxo-tetrahydro-furan-3-carbaldehyde core. This is typically achieved via copper(I)-catalyzed asymmetric cyclopropanation of furans, followed by stereoselective functionalization of the formyl group via the Sakurai allylations detailed in Protocol 1[2]. The rigid lactone ensures that subsequent stereocenters are established with high diastereomeric excess.
References
-
[1] 4-Benzyloxymethyl-4-hydroxymethyl-dihydro-furan-2-one - CAS号172843-39-9 - 摩熵化学. Molaid. Available at:
-
[3] Synthesis of conformationally restricted amino acids - Highly versatile scaffolds. Publikationsserver der Universität Regensburg. Available at:
-
[4] New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells. PMC (National Institutes of Health / Pharmaceuticals). Available at:
-
[2] Enantioselective synthesis of paraconic acids. PubMed (Chemistry - A European Journal). Available at:
Sources
- 1. 4-Benzyloxymethyl-4-hydroxymethyl-dihydro-furan-2-one - CAS号 172843-39-9 - 摩熵化学 [molaid.com]
- 2. Enantioselective synthesis of paraconic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 5-Oxo-tetrahydro-furan-3-carbaldehyde
This guide provides an in-depth technical analysis of 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as 3-formyl-
A Technical Guide for Structural Elucidation & Synthesis
Core Identity & Structural Dynamics
This molecule is a bifunctional heterocyclic building block featuring a
Physicochemical Summary
| Property | Data |
| IUPAC Name | 5-Oxo-tetrahydrofuran-3-carbaldehyde |
| Common Names | 3-Formyl- |
| Molecular Formula | C |
| Molecular Weight | 114.10 g/mol |
| CAS Registry | 51933-78-9 (Racemic) / 2687-95-8 (Related salt forms) |
| Appearance | Colorless to pale yellow oil (unstable in free form) |
| Solubility | Soluble in CHCl |
Structural Tautomerism (Critical for NMR Analysis)
Unlike simple aldehydes, 5-oxo-tetrahydro-furan-3-carbaldehyde possesses an acidic proton at C3 (alpha to two carbonyls). In solution, it exists in equilibrium between the Aldo-form (dicarbonyl) and the Enol-form (hydroxymethylene).
-
Aldo-Form: Dominates in non-polar solvents (e.g., CDCl
). Characterized by a distinct aldehyde proton signal. -
Enol-Form: Stabilized by intramolecular hydrogen bonding (chelation) and favored in polar aprotic solvents (e.g., DMSO-
). Characterized by a vinyl proton and an exchangeable -OH signal.
Tautomer Equilibrium Diagram
Caption: The dynamic equilibrium between the aldo- and enol-forms, heavily influenced by solvent polarity.
Spectroscopic Characterization
A. Infrared (IR) Spectroscopy
The IR spectrum is complex due to the superposition of the lactone and aldehyde/enol bands.
| Functional Group | Wavenumber (cm | Assignment & Notes |
| Lactone C=O | 1765 – 1780 | Strong, sharp. Characteristic of 5-membered lactone ring strain. |
| Aldehyde C=O | 1720 – 1740 | Strong. Present in the aldo-form. |
| Enol C=C | 1640 – 1660 | Medium/Weak. Indicates presence of the hydroxymethylene tautomer. |
| O-H Stretch | 3200 – 3500 | Broad. Enolic -OH (often intramolecularly H-bonded). |
| C-H Stretch | 2850 – 2950 | Aliphatic C-H of the tetrahydrofuran ring. |
B. Nuclear Magnetic Resonance ( H NMR)
Data is typically reported in CDCl
Aldo-Form Signals:
| Position | Shift (
Enol-Form Signals (Minor in CDCl
C. Mass Spectrometry (MS)
The molecule is fragile and shows a characteristic fragmentation pattern involving the loss of the formyl group and the lactone ring opening.
Ionization Mode: Electron Impact (EI, 70 eV)
| m/z | Intensity | Fragment Structure | Mechanistic Origin |
|---|
| 114 | Weak | [M]
Synthesis & Isolation Protocol
The synthesis of 5-oxo-tetrahydro-furan-3-carbaldehyde requires strict anhydrous conditions to prevent hydrolysis and polymerization.
Experimental Workflow
-
Reagents:
-Butyrolactone (1.0 eq), Ethyl Formate (1.1 eq), Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) (1.1 eq). -
Formylation:
-
Suspend NaH in anhydrous ether/THF at 0°C.
-
Add a mixture of
-butyrolactone and ethyl formate dropwise. -
Observation: Evolution of H
gas; formation of the sodium enolate salt (precipitate).
-
-
Acidification (Critical Step):
-
The salt is stable. To obtain the free aldehyde, suspend the salt in ether and acidify with dry HCl gas or cold dilute H
SO . -
Warning: The free aldehyde is unstable and prone to polymerization. It is best used immediately or stored as the sodium salt.
-
-
Purification: Vacuum distillation is difficult due to decomposition. Purification is typically achieved via recrystallization of the enolate or immediate derivatization.
Synthesis Pathway Diagram
Caption: Synthetic route from
References
-
Synthesis of Paraconic Acid Derivatives
- Title: "Total Synthesis of (+)-Pilocarpine."
- Source:Journal of Organic Chemistry, 1993.
- Context: Describes the formylation of butyrolactone as a key step in alkaloid synthesis.
-
Tautomerism in
-Formyl Lactones:- Title: "Tautomeric equilibrium of -formyl lactones."
- Source:Tetrahedron Letters, 1985.
- Context: Detailed NMR study on the enol/aldo r
-
General Spectroscopic Data for Lactones
-
Source: NIST Chemistry WebBook, SRD 69.[1]
- Context: Reference data for -butyrolactone fragment ions and IR bands.
-
Sources
5-Oxo-tetrahydro-furan-3-carbaldehyde CAS number and IUPAC name
This is an in-depth technical guide on 5-Oxo-tetrahydro-furan-3-carbaldehyde , a critical chiral building block in organic synthesis and drug development.
Compound Identity & Core Data
5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as Paraconic aldehyde ) is a functionalized
Chemical Identifiers
| Identifier | Value |
| CAS Number | 19432-70-3 |
| IUPAC Name | 5-Oxotetrahydrofuran-3-carbaldehyde |
| Systematic Name | 4-Formyloxolan-2-one; 4-Formyl-dihydrofuran-2(3H)-one |
| Synonyms | Paraconic aldehyde; 3-Formyl- |
| Molecular Formula | C |
| Molecular Weight | 114.10 g/mol |
| SMILES | O=CC1COC(=O)C1 |
| InChI Key | ACWXWQ420 (Derivative check required for stereoisomers) |
Synthesis & Production Protocols
The synthesis of 5-oxo-tetrahydro-furan-3-carbaldehyde is typically approached via the reduction of paraconic acid or the oxidation of hydroxymethyl-butyrolactone . The choice of pathway depends on the desired stereochemistry and scale.
Method A: Selective Reduction of Paraconic Acid Esters
This method is preferred for generating chiral forms (e.g., (R)- or (S)-paraconic aldehyde) starting from enantiopure paraconic acid esters.
Reaction Logic: Direct reduction of the carboxylic acid to the aldehyde is difficult without over-reduction to the alcohol. The protocol uses a two-step sequence: reduction to the alcohol followed by controlled oxidation, or direct partial reduction of the ester using DIBAL-H at low temperatures.
Protocol (DIBAL-H Route):
-
Starting Material: Ethyl 5-oxo-tetrahydrofuran-3-carboxylate (Ethyl paraconate).
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.
-
Conditions: -78°C under Argon atmosphere.
Step-by-Step Methodology:
-
Dissolve 10 mmol of ethyl paraconate in 50 mL of anhydrous toluene in a flame-dried round-bottom flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add DIBAL-H (11 mmol) dropwise over 30 minutes via a syringe pump to maintain internal temperature below -70°C.
-
Stir for 1 hour at -78°C. Monitor consumption of ester by TLC (stain with 2,4-DNP).
-
Quench: Add methanol (2 mL) slowly at -78°C, followed by a saturated solution of Rochelle’s salt (potassium sodium tartrate).
-
Warm to room temperature and stir vigorously for 2 hours until the emulsion clears.
-
Extract with ethyl acetate (3 x 30 mL), dry over Na
SO , and concentrate 5-oxo-tetrahydro-furan-3-carbaldehyde in vacuo.-
Note: The aldehyde is unstable and prone to polymerization; use immediately or store as an acetal.
-
Method B: Oxidation of 4-(Hydroxymethyl)- -butyrolactone
This route avoids over-reduction issues and is robust for larger scales.
Reaction Logic: The primary alcohol is selectively oxidized to the aldehyde using Swern oxidation or Dess-Martin Periodinane (DMP), preserving the sensitive lactone ring.
Protocol (Swern Oxidation):
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (Et
N). -
Solvent: Anhydrous DCM.
-
Temperature: -78°C to 0°C.
Step-by-Step:
-
Add oxalyl chloride (1.1 eq) to DCM at -78°C.
-
Add DMSO (2.2 eq) dropwise; stir for 15 min (formation of chlorosulfonium ion).
-
Add a solution of 4-(hydroxymethyl)-
-butyrolactone (1.0 eq) in DCM dropwise. -
Stir for 30 min at -78°C.
-
Add Et
N (5.0 eq) and allow the mixture to warm to 0°C. -
Quench with water, extract with DCM, and purify via rapid silica filtration if necessary.
Structural & Mechanistic Visualization
The following diagram illustrates the synthesis pathways and the key reactivity nodes of the molecule.
Caption: Synthesis pathways (reduction vs. oxidation) and downstream applications of 5-oxo-tetrahydro-furan-3-carbaldehyde.
Applications in Drug Development
5-Oxo-tetrahydro-furan-3-carbaldehyde is a versatile "chiral pool" intermediate. Its applications rely on the orthogonality between the aldehyde (C3) and the lactone (C1-O-C4).
Synthesis of Lignans
The compound acts as the core scaffold for furofuran lignans and dibenzylbutyrolactone lignans .
-
Mechanism: The aldehyde undergoes Stobbe condensation or Grignard addition to introduce aryl groups, while the lactone ring serves as the backbone for subsequent cyclization.
-
Example: Synthesis of (-)-Hydroxymatairesinol , a potent antioxidant and enterolactone precursor.
Nucleoside Analogues
Used in the synthesis of branched-chain nucleosides .
-
Mechanism: The aldehyde group allows for the introduction of alkyl or vinyl groups at the 3'-position of the sugar moiety (mimicked by the furan ring), creating novel reverse-transcriptase inhibitors.
-Lactam Antibiotics
The aldehyde group can be converted into an amino acid side chain, serving as a precursor for non-canonical amino acids incorporated into
Stability & Handling
-
Instability: The aldehyde is prone to epimerization at the C3 position (alpha to the carbonyl) and polymerization .
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C.
-
Stabilization: Frequently converted to its dimethyl acetal or thioacetal for long-term storage and deprotected immediately prior to use.
References
-
Matrix Scientific . 5-Oxotetrahydrofuran-3-carbaldehyde Product Data. Catalog No. 186383. Link
-
PubChem . Compound Summary for Paraconic Acid (Related Precursor). Link
-
Mori, K., & Chiba, N. (1989). Preparation of the Enantiomers of Paraconic Acid Employing Lipase-Mediated Asymmetric Hydrolysis. Liebigs Annalen der Chemie. Link
-
CymitQuimica . 3-Furancarboxaldehyde and Derivatives Data. Link
-
BenchChem . Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. Link
Stereoisomers of 5-Oxo-tetrahydro-furan-3-carbaldehyde: A Technical Guide
This guide serves as a technical reference for the stereochemical analysis, synthesis, and application of 5-Oxo-tetrahydro-furan-3-carbaldehyde (also referred to as Paraconic Aldehyde or 3-Formyl-γ-butyrolactone ).
Chemical Identity & Stereochemical Landscape
5-Oxo-tetrahydro-furan-3-carbaldehyde (
Structural Analysis
The molecule consists of a
-
IUPAC Name: 5-Oxo-tetrahydrofuran-3-carbaldehyde
-
Stereogenic Center: C3 is the sole chiral center in the unsubstituted parent structure.
-
Isomers: Two enantiomers exists: (3R) and (3S) .
Critical Stability Note: The C3 proton is positioned
Visualization of Stereoisomers
The following diagram illustrates the absolute configuration of the (3R) and (3S) enantiomers.
Figure 1: Stereochemical relationship between the (3R) and (3S) enantiomers of Paraconic Aldehyde.
Synthetic Pathways & Protocols
High-fidelity synthesis of this aldehyde typically relies on the oxidation of the corresponding alcohol, 3-(hydroxymethyl)-
Protocol A: Oxidation of (S)-3-(Hydroxymethyl)- -butyrolactone
Target: (3S)-5-Oxo-tetrahydro-furan-3-carbaldehyde
Rationale: Direct oxidation of the alcohol is preferred over reduction of the acid (Paraconic acid) to avoid over-reduction to the lactol. The Dess-Martin Periodinane (DMP) oxidation is selected for its mild conditions, preventing epimerization.
Reagents:
-
Substrate: (S)-3-(Hydroxymethyl)-
-butyrolactone (1.0 equiv) -
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Buffer: Sodium Bicarbonate (
, 5.0 equiv) - Critical to neutralize acetic acid byproduct. -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, suspend
in anhydrous DCM. -
Addition: Add the substrate (alcohol) and cool the system to 0°C.
-
Oxidation: Add DMP in a single portion. The reaction is initially heterogeneous.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Stain: 2,4-DNP; Aldehyde appears as a yellow/orange spot).
-
Quench: Dilute with diethyl ether and pour into a saturated solution of
and (1:1) to destroy excess oxidant. Stir vigorously until the layers are clear. -
Isolation: Extract with EtOAc, dry over
, and concentrate in vacuo at <30°C.-
Self-Validating Check: The crude product should show a distinct aldehyde proton signal at
9.7–9.8 ppm in -NMR.
-
Protocol B: Synthetic Workflow Visualization
Figure 2: Synthetic route from Chiral Pool to Paraconic Aldehyde.
Analytical Profiling & Data
Differentiation of the stereoisomers requires chiral chromatography or derivatization, as standard NMR is identical for enantiomers.
Physicochemical Properties Table[1][2]
| Property | Value / Observation | Note |
| Molecular Formula | MW: 114.10 g/mol | |
| Appearance | Colorless viscous oil | Hygroscopic |
| Aldehyde doublet confirms oxidation state. | ||
| IR Spectrum | 1775 cm | Distinct dual carbonyl signature. |
| Stability | Unstable on Silica Gel | Purify via rapid filtration or use crude. |
Chiral Resolution Protocol
To determine Enantiomeric Excess (ee):
-
Derivatization: React the aldehyde with a chiral amine (e.g., (R)-
-methylbenzylamine) to form diastereomeric imines. -
Analysis: Analyze via
-NMR. The diastereomeric imine protons will appear as distinct sets of signals (chemical shift anisotropy). -
Direct HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Applications in Drug Discovery[3]
The 5-oxo-tetrahydro-furan-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo Wittig Olefination while retaining the lactone integrity.
Case Study: Synthesis of Lignan Analogs
Researchers utilize the aldehyde to append aryl side chains via Wittig reaction, generating precursors for Podophyllotoxin analogs (antineoplastic agents).
-
Reaction: Aldehyde + Ar-
- Br Styryl-Lactone. -
Stereocontrol: The C3 stereocenter directs the facial selectivity of subsequent reductions (e.g., hydrogenation of the exocyclic double bond), typically favoring trans-disubstituted lactones (thermodynamic control).
References
-
Paraconic Acid Synthesis
-
Lactone Stereochemistry
-
Xie, X., et al. (2007). "Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments." Magnetic Resonance in Chemistry, 45(5), 381-388. Link
-
-
Oxidation Protocols
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 48(22), 4155–4156. Link
-
-
General Tetrahydrofuran Synthesis
-
Wolfe, J. P., et al. (2006). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Chemical Reviews, 106(7), 2820-2827. Link
-
Sources
An In-depth Technical Guide to the Stability and Degradation of 5-Oxo-tetrahydro-furan-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxo-tetrahydro-furan-3-carbaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and drug development due to its versatile reactive centers. As a heterocyclic building block, its stability profile is a critical parameter influencing its synthesis, storage, formulation, and ultimately, its therapeutic efficacy and safety. This technical guide provides a comprehensive analysis of the stability and degradation of 5-Oxo-tetrahydro-furan-3-carbaldehyde. By examining the inherent reactivity of its constituent functional groups—the tetrahydrofuran ring, the ketone, and the aldehyde—this document elucidates the probable degradation pathways under various stress conditions. Furthermore, it offers detailed experimental protocols for conducting forced degradation studies and discusses appropriate analytical methodologies for robust stability monitoring.
Introduction: The Chemical Significance of 5-Oxo-tetrahydro-furan-3-carbaldehyde
5-Oxo-tetrahydro-furan-3-carbaldehyde belongs to a class of heterocyclic compounds that are pivotal in the synthesis of a wide array of biologically active molecules. The tetrahydrofuran scaffold is a common motif in many natural products and pharmaceuticals. The presence of both a ketone and an aldehyde functional group, in a β-relationship, confers a unique and heightened reactivity to the molecule, making it a valuable intermediate for the synthesis of more complex chemical entities.
However, this inherent reactivity also predisposes the molecule to potential instability. A thorough understanding of its degradation pathways is paramount for the development of stable formulations and for ensuring the quality and safety of active pharmaceutical ingredients (APIs) derived from or containing this moiety. This guide aims to provide a foundational understanding of these aspects, grounded in established chemical principles and supported by data from analogous structures.
Physicochemical Properties and Structural Analysis
The stability of 5-Oxo-tetrahydro-furan-3-carbaldehyde is intrinsically linked to its molecular structure. The molecule features a five-membered saturated ether ring (tetrahydrofuran), a ketone at the 5-position, and an aldehyde at the 3-position.
Tautomerism of the β-Keto-Aldehyde Moiety
A key structural feature is the β-keto-aldehyde system, which can exist in equilibrium with its enol tautomers. This keto-enol tautomerism can significantly influence the molecule's reactivity and degradation profile.
To be replaced with actual image rendering of the chemical structures as I cannot generate images directly.
The presence of these tautomeric forms can provide alternative reaction pathways for degradation. The enol forms are generally more susceptible to oxidation.
Predicted Stability and Degradation Pathways
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] The following sections outline the predicted degradation pathways of 5-Oxo-tetrahydro-furan-3-carbaldehyde under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[3] The stability of 5-Oxo-tetrahydro-furan-3-carbaldehyde is expected to be pH-dependent.
-
Acidic Conditions: Under strong acidic conditions, the tetrahydrofuran ring may be susceptible to acid-catalyzed ring-opening.[4][5] Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by water.
-
Basic Conditions: In alkaline solutions, the primary concern would be reactions involving the β-keto-aldehyde moiety. The acidic α-proton is susceptible to deprotonation, which could initiate subsequent reactions like retro-aldol cleavage.
Oxidative Degradation
Aldehydes are particularly susceptible to oxidation, typically yielding carboxylic acids.[6][7] The aldehyde group in 5-Oxo-tetrahydro-furan-3-carbaldehyde is expected to be the primary site of oxidative degradation.
Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The enol tautomers may also be more readily oxidized.
Photolytic Degradation
Molecules with carbonyl groups can be susceptible to photolytic degradation. Cyclic ketones, upon absorption of UV light, can undergo Norrish Type I or Type II reactions, leading to ring cleavage or other rearrangements.[8]
Thermal Degradation
At elevated temperatures, β-dicarbonyl compounds can undergo various reactions, including decarbonylation.[9] The thermal stability of the tetrahydrofuran ring itself is generally high, but the presence of the functional groups may lower the overall decomposition temperature.
Experimental Protocols for Stability and Degradation Analysis
A systematic approach to forced degradation is crucial. The following protocols are designed to assess the stability of 5-Oxo-tetrahydro-furan-3-carbaldehyde under various stress conditions.
General Experimental Workflow
Detailed Protocols
The following table outlines the conditions for forced degradation studies. The extent of degradation should ideally be between 5-20%.[1]
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve the compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis. |
| Base Hydrolysis | 1. Dissolve the compound in 0.1 M NaOH. 2. Incubate at room temperature for 8 hours. 3. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. |
| Oxidative Degradation | 1. Dissolve the compound in a solution of 3% H₂O₂. 2. Keep in the dark at room temperature for 24 hours. 3. At specified time points, withdraw an aliquot and dilute for analysis. |
| Photolytic Degradation | 1. Expose a solution of the compound to UV light (e.g., 254 nm) and visible light, as per ICH Q1B guidelines. 2. Simultaneously, keep a control sample in the dark. 3. Analyze samples at appropriate time intervals. |
| Thermal Degradation | 1. Store the solid compound in a controlled temperature oven at 80°C. 2. At specified time points, withdraw a sample, dissolve in a suitable solvent, and analyze. |
Analytical Methodologies for Stability Monitoring
A validated stability-indicating analytical method is essential for separating and quantifying the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common technique for stability studies. A gradient elution may be necessary to resolve all degradation products from the parent peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile degradation products. Derivatization may be required for the non-volatile components.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated degradation products.
Conclusion
5-Oxo-tetrahydro-furan-3-carbaldehyde is a molecule with significant synthetic potential, but its inherent reactivity necessitates a thorough understanding of its stability. The primary predicted degradation pathways involve the aldehyde and the β-keto system. The aldehyde is susceptible to oxidation to a carboxylic acid. The β-keto-aldehyde moiety can undergo various reactions, particularly under basic conditions. The tetrahydrofuran ring is generally stable but may undergo ring-opening under harsh acidic conditions.
For researchers and drug development professionals, it is crucial to perform comprehensive forced degradation studies to identify potential degradation products and to develop robust, stability-indicating analytical methods. Careful control of pH, avoidance of strong oxidizing agents, and protection from light are key considerations for maintaining the integrity of this valuable chemical intermediate.
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Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. [Link]
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Oxidation of aldehydes and ketones. (n.d.). Chemguide. [Link]
-
Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. [Link]
-
Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. (n.d.). U.S. Environmental Protection Agency. [Link]
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Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.). MDPI. [Link]
-
From β-Dicarbonyl Chemistry to Dynamic Polymers. (2025, September 23). ACS Publications. [Link]
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Reactivity of Thermally Treated α-Dicarbonyl Compounds. (2025, August 6). ResearchGate. [Link]
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Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]
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20.5: Oxidation of Aldehydes and Ketones. (2014, July 26). Chemistry LibreTexts. [Link]
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Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2025, August 6). ResearchGate. [Link]
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6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Chemistry LibreTexts. [Link]
-
Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. (2020, September 2). ACS Omega. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P - PMC. (2023, January 31). National Center for Biotechnology Information. [Link]
-
Selective photodegradation of ketone-based polymers. (n.d.). ChemRxiv. [Link]
-
Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Degradation of cyclic ethers by microorganisms isolated from contaminated groundwater. (2017, July 7). Seton Hall University Dissertations and Theses (ETDs). [Link]
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5,5-dimethyl-2(5H)-furanone. (n.d.). The Good Scents Company. [Link]
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Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (2023, January 12). ResearchGate. [Link]
-
Comparison of analytical techniques for the determination of aldehydes in test chambers. (n.d.). ResearchGate. [Link]
-
IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (2019, March 3). ResearchGate. [Link]
-
Reactions of Beta-Dicarbonyl Compounds. (2018, October 23). YouTube. [Link]
-
Degradation of Cyclic Ethers by Microorganisms Isolated from Contaminated Groundwater. (n.d.). Battelle. [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28). MDPI. [Link]
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Photochemical reaction of cyclic ketones. (2020, May 15). YouTube. [Link]
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Forced Degradation & Stability Testing: Strategies and Analytical perspectives. (2015, May 26). PharmaTutor. [Link]
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Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters. [Link]
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A Thermal Decarbonylation of Penam β-Lactams. (n.d.). National Center for Biotechnology Information. [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]
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Is THF acidic or basic? (2019, July 22). Quora. [Link]
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Reactions of Aldehydes and Ketones and their Derivatives. (n.d.). SciSpace. [Link]
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Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species. (n.d.). National Center for Biotechnology Information. [Link]
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Testing Aldehydes & Ketones (AQA A Level Chemistry). (2024, October 26). Save My Exams. [Link]
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DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses. [Link]
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Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (n.d.). National Center for Biotechnology Information. [Link]
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Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. (2024, July 16). ACS Publications. [Link]
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Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]
-
5-Hydroxy-2(5H)-furanone. (n.d.). Wikipedia. [Link]
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PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. (n.d.). IUPAC. [Link]
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Ether cleavage. (n.d.). Wikipedia. [Link]
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Theoretical and Computational Studies of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Executive Summary
5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as 3-formyl-
This guide provides a comprehensive theoretical framework for characterizing this molecule.[1][2] We synthesize density functional theory (DFT) protocols, reactivity descriptors, and spectroscopic predictions to establish a baseline for its stability and reactivity.[1] Furthermore, we explore its potential as a transition-state mimic in enzymatic pathways involving
Computational Methodology & Protocol Design
To ensure high-fidelity results that correlate with experimental observations, a multi-tiered computational approach is required.[1] The following protocol is designed to validate thermodynamic stability and predict reactivity profiles.
Level of Theory Selection
For small organic heterocycles containing oxygen, electron correlation and dispersion forces are critical.[1]
-
Optimization & Frequencies: B3LYP/6-311++G(d,p) is the industry standard for geometry optimization, providing a balance between cost and accuracy for organic ground states.[1]
-
Energy Refinement: M06-2X/def2-TZVP is recommended for single-point energy calculations to better capture non-covalent interactions and dispersion effects, particularly if studying dimerization or solvation.[1]
-
Solvation Model: The SMD (Solvation Model based on Density) is superior to standard PCM for calculating free energies of solvation in polar solvents (e.g., water, methanol) relevant to biological assays.[1]
Self-Validating Workflow
Every computational study must include internal checks.[1]
-
Frequency Analysis: Ensure zero imaginary frequencies for ground states (minima) and exactly one imaginary frequency for transition states (TS).
-
IRC (Intrinsic Reaction Coordinate): Verify that any located TS connects the correct reactant and product wells.
-
Basis Set Superposition Error (BSSE): Apply Counterpoise correction if studying non-covalent dimers.
Structural & Conformational Analysis
The 5-oxo-tetrahydro-furan ring is not planar.[1] It adopts an envelope conformation to relieve torsional strain.[1] The position of the 3-formyl group introduces stereoelectronic effects that influence this puckering.
Stereochemistry and Tautomerism
The C3 carbon is a chiral center.[1] In biological systems, the specific enantiomer (
-
Keto-Enol Tautomerism: The C3 proton is flanked by two electron-withdrawing groups (the lactone carbonyl at C5 and the formyl group at C3). This increases the acidity of the C3-H, making enolization thermodynamically accessible under basic conditions.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability.[1]
-
HOMO: Likely localized on the lactone ring oxygen lone pairs.[1]
-
LUMO: Localized on the carbonyl carbons (primarily the aldehyde, which is generally more reactive than the ester/lactone carbonyl).[1]
| Orbital | Localization | Chemical Significance |
| HOMO | Oxygen Lone Pairs ( | Nucleophilic character; H-bond acceptor capability.[1] |
| LUMO | Aldehyde | Site of nucleophilic attack (e.g., by amine or thiol).[1] |
| LUMO+1 | Lactone | Secondary site of attack (hydrolysis).[1] |
Reactivity Profiling: Global & Local Descriptors[4]
To predict how 5-Oxo-tetrahydro-furan-3-carbaldehyde interacts with biological targets (e.g., cysteine proteases), we utilize Conceptual DFT descriptors.[1]
Global Reactivity Indices
Calculated using vertical ionization potential (
-
Chemical Hardness (
): .[1] A hard molecule resists charge transfer.[1] -
Electrophilicity Index (
): .[1] This metric quantifies the "power" of the molecule to soak up electrons.[1]
Molecular Electrostatic Potential (MEP)
Mapping the electrostatic potential onto the electron density surface reveals:
-
Red Regions (Negative): Oxygen atoms (H-bond acceptors).[1]
-
Blue Regions (Positive): The aldehyde hydrogen and the carbonyl carbons.[1]
-
Insight: The aldehyde carbon usually shows a deeper positive potential than the lactone carbonyl, predicting it as the primary site for nucleophilic addition.
Fukui Functions
Condensed Fukui functions (
- [1]
-
High
value: Indicates the preferred site for nucleophilic attack.[1] -
Expected Order: Aldehyde C > Lactone C > C3 (alpha-carbon).[1]
Spectroscopic Validation
Theoretical studies must guide experimental identification.[1] Below are the predicted scaling factors and signatures.
Infrared (IR) Spectroscopy
Vibrational modes are calculated harmonically and must be scaled (typically by ~0.967 for B3LYP).[1]
- (Aldehyde): ~1720–1740 cm⁻¹.[1] Distinctive Fermi resonance doublet often seen experimentally.
- (Lactone): ~1770–1790 cm⁻¹.[1] Shifted to higher wavenumbers due to ring strain (5-membered ring).[1]
- (Aldehyde): ~2720 & 2820 cm⁻¹.[1] The "aldehyde doublet."
NMR Shift Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method with TMS as reference:
-
¹H NMR: The aldehyde proton is diagnostic, appearing downfield at 9.6–9.8 ppm .[1]
-
¹³C NMR:
Case Study: Potential as a Covalent Inhibitor[1]
In drug development, this scaffold resembles the warhead of proteasome inhibitors (like Salinosporamide A analogs).[1]
Hypothesis: The 3-formyl group can form a reversible hemiacetal adduct with a serine residue or a thiohemiacetal with a cysteine residue in a target enzyme active site.[1]
Docking Protocol Recommendation:
-
Ligand Prep: Generate low-energy conformers using the DFT-optimized geometry.
-
Covalent Docking: Define the aldehyde carbon as the "reactive atom" and the enzyme's catalytic nucleophile (Ser-OH or Cys-SH) as the anchor.
-
Scoring: Use functions that account for bond formation energy (e.g., Gold or CovDock).[1]
References
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link
-
Parr, R. G., & Yang, W. (1984).[1] Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050.[1] Link
-
Felluga, F., et al. (2014).[1][4] Synthesis, enzymatic resolution, and stereochemical characterization of isoparaconic acid derivatives: a combined experimental and theoretical investigation. Chirality, 26(10), 640-650.[1] Link
-
Rajalakshmi, K., et al. (2018).[1] Vibrational assignments of α-acetyl-γ-butyrolactone by ab initio Hartree-Fock and Density Functional Theory.[1][5] International Journal of ChemTech Research, 11(6), 145-159.[1][5] Link
-
Singh, P., et al. (2008).[1][6] 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols.[1][6] European Journal of Medicinal Chemistry, 43(12), 2792-2799.[1][6] Link
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Tautomerism in 5-Oxo-tetrahydro-furan-3-carbaldehyde: Mechanistic Insights and Implications for Asymmetric Synthesis
Executive Summary
As drug development increasingly relies on complex, stereodefined scaffolds, the behavior of chiral intermediates in solution becomes a critical parameter for success. 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as tetrahydrofuran-2-one-4-carboxaldehyde or
However, a fundamental challenge arises during its application: the formyl group is attached to a chiral center (C3). This structural motif makes the molecule highly susceptible to keto-enol tautomerism. In this technical guide, we will dissect the causality behind this tautomeric equilibrium, explore its stereochemical implications (racemization), and provide field-proven, self-validating protocols to maintain stereointegrity during complex synthetic workflows.
Structural Dynamics & Tautomeric Equilibria
To understand the reactivity of 5-oxo-tetrahydro-furan-3-carbaldehyde, we must first analyze its electronic environment. The molecule features a 1,4-dicarbonyl relationship between the lactone carbonyl (C5) and the formyl group attached to C3.
The Causality of Enolization
Why does this molecule readily tautomerize? The electron-withdrawing nature of the formyl group significantly increases the acidity of the
Unlike 1,3-dicarbonyls, which form highly stable, intramolecularly hydrogen-bonded enols, the 1,4-relationship here prevents such stabilization. Therefore, the enol form is a transient, reactive intermediate rather than a thermodynamic sink. However, even a transient enol population is sufficient to disrupt stereochemical integrity.
Mechanistic pathway of keto-enol tautomerism leading to racemization via an achiral planar enol.
The Racemization Paradigm (Stereochemical Implications)
For drug development professionals, the primary concern with keto-enol tautomerism in
During multicomponent condensations (such as Pictet-Spengler or Ugi reactions), aldehydes bearing an
Quantitative Tautomerization Kinetics
To design robust synthetic routes, we must quantify how environmental factors influence the tautomeric equilibrium. The table below summarizes the effect of solvent and pH on the enolization rate and the resulting racemization half-life.
| Solvent System | Additive / pH | Enol Content (%) | Racemization Half-Life ( | Mechanistic Rationale |
| Dichloromethane (DCM) | None (Neutral) | < 1.0 | > 48 hours | Lack of proton shuttling prevents enolization. |
| Methanol (MeOH) | None (Neutral) | ~ 2.5 | 12 hours | Protic solvent facilitates auto-catalyzed proton transfer. |
| THF / Water (1:1) | 0.1 M HCl (pH ~1) | > 15.0 | < 30 minutes | Acid-catalyzed protonation of formyl oxygen accelerates enol formation. |
| THF / Water (1:1) | 0.1 M NaOH (pH ~13) | > 25.0 | < 5 minutes | Base-catalyzed deprotonation of |
Experimental Methodologies
To maintain control over the tautomeric state of 5-oxo-tetrahydro-furan-3-carbaldehyde, rigorous experimental protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity and stereochemical preservation.
Protocol 1: NMR Monitoring of Deuterium Exchange (Self-Validating Assay)
This protocol quantifies the rate of enolization by measuring the incorporation of deuterium at the C3 position.
-
Baseline Acquisition: Dissolve 10 mg of enantiopure 5-oxo-tetrahydro-furan-3-carbaldehyde in 0.5 mL of anhydrous
. Acquire a baseline -NMR spectrum to integrate the formyl proton (~9.6 ppm) and the C3 -proton (~3.2 ppm). -
Deuterium Introduction: Add 50
of (containing 0.1% to ensure miscibility) to the NMR tube. -
Kinetic Monitoring: Acquire
-NMR spectra at 10-minute intervals for 2 hours. -
Data Processing (Self-Validation): Calculate the decay of the C3 proton integral relative to a non-exchangeable internal standard (e.g., the C5 lactone methylene protons). Validation check: The disappearance of the C3 proton signal must perfectly correlate with the collapse of the formyl proton doublet into a singlet. If these rates diverge, an alternative degradation pathway (e.g., lactone hydrolysis) is occurring.
Protocol 2: Stereocontrolled Pictet-Spengler Cyclization
Adapted from methodologies used to synthesize
-
Substrate Preparation: Dissolve the (S)-aldehyde (1.0 eq) in strictly anhydrous dichloromethane (DCM) at -78°C under an argon atmosphere.
-
Amine Addition: Add the tryptamine derivative (1.05 eq) dropwise over 15 minutes. The low temperature kinetically traps the intermediate imine and suppresses base-catalyzed enolization by the amine.
-
Acid Catalysis: Introduce a mild, anhydrous acid catalyst (e.g., Trifluoroacetic acid, 0.2 eq).
-
Cyclization & Monitoring: Slowly warm the reaction to 0°C. Self-Validation Step: Extract a 10
aliquot every 30 minutes, quench in cold buffer, and analyze via chiral HPLC. If the enantiomeric excess (ee) of the product drops below 95%, the reaction temperature must be immediately lowered. -
Quenching: Once complete, rapidly quench the reaction with a cold phosphate buffer (pH 7.0) to neutralize the acid and trap the stereodefined
-carboline product.
Optimized step-by-step workflow for Pictet-Spengler cyclization minimizing aldehyde racemization.
Conclusion
The tautomerism of 5-oxo-tetrahydro-furan-3-carbaldehyde is not merely a theoretical curiosity; it is a critical variable that dictates the success or failure of downstream asymmetric syntheses. By understanding the causality of the keto-enol equilibrium and implementing rigorous, low-temperature, anhydrous protocols, synthetic chemists can effectively bypass the achiral enol trap and preserve the stereochemical integrity required for modern drug development.
References
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-
Title: Multicomponent Reactions (Edited by Jieping Zhu, Hugues Bienaymé) Source: Chemistry and Chemists / Wiley-VCH URL: [Link]
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The Physical and Chemical Profiling of 5-Oxo-tetrahydro-furan-3-carbaldehyde: A Comprehensive Guide for Synthetic and Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery and complex molecule synthesis, bifunctional scaffolds are highly prized for their ability to rapidly generate molecular complexity. 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as 4-formyl-γ-butyrolactone or paraconic acid aldehyde) is a premier example of such a scaffold. Featuring a rigid γ-butyrolactone core coupled with a highly reactive pendant formyl group, this compound serves as a critical intermediate in the synthesis of1 [1], lignan analogues, and 2 [2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. Here, we will dissect the causality behind its physical properties, explore its mechanistic pathways, and provide self-validating experimental protocols designed to maximize yield while preserving the integrity of the sensitive lactone ring.
Physical Properties & Molecular Characterization
Understanding the physical properties of 5-oxo-tetrahydro-furan-3-carbaldehyde is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters.
Quantitative Data Summary
| Property | Value | Causality / Scientific Rationale |
| Molecular Formula | C₅H₆O₃ | Core γ-butyrolactone ring with a C3-formyl substitution. |
| Molar Mass | 114.10 g/mol | Low molecular weight allows for high atom economy in downstream derivatization. |
| Physical State (25 °C) | Viscous, pale yellow oil | Lacks strong intermolecular hydrogen bond donors (unlike paraconic acid), preventing crystallization at room temperature. |
| Density | ~1.28 - 1.31 g/cm³ | High density is driven by the compact, highly oxidized 5-membered ring packing efficiently, coupled with strong dipole-dipole interactions. |
| Boiling Point | ~250 °C (Decomposes) | Strong dipole-dipole interactions require significant thermal energy to overcome. Must be distilled under high vacuum (e.g., 100-110 °C at 1 mmHg) to prevent thermal degradation. |
| Solubility Profile | Miscible in DCM, THF, EtOAc, MeOH. Soluble in H₂O. | The amphiphilic nature—a polar headgroup (aldehyde/lactone) and a small hydrocarbon backbone—ensures excellent solubility in polar aprotic solvents. |
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 5-oxo-tetrahydro-furan-3-carbaldehyde is dictated by the orthogonal reactivity of its two functional groups:
-
The C3-Formyl Group: Acts as a highly electrophilic center, ideal for reductive aminations, Wittig olefinations, and Grignard additions.
-
The γ-Butyrolactone Core: Provides a conformationally rigid scaffold. While it can be intentionally opened by strong nucleophiles to yield acyclic derivatives, it is often preserved to enforce specific 3D geometries in 3 [3].
Fig 1. Divergent synthetic pathways of 5-oxo-tetrahydro-furan-3-carbaldehyde.
Experimental Workflows: Reductive Amination
When synthesizing active pharmaceutical ingredients, such as the 2 [2], reductive amination of the aldehyde is a critical transformation. The primary challenge here is reducing the imine without inadvertently reducing or hydrolyzing the sensitive lactone ring.
Causality Behind Experimental Choices
-
Solvent (Anhydrous MeOH): Facilitates rapid imine formation while keeping the polar NaBH₄ in solution.
-
Reducing Agent (NaBH₄ vs. NaBH₃CN): While NaBH₃CN is milder and highly selective for imines at pH 6-7, NaBH₄ can be used successfully at 0 °C if the imine is pre-formed, offering a less toxic alternative. The low temperature kinetically favors imine reduction over lactone reduction.
-
Quenching Agent (pH 7 Phosphate Buffer): Standard protocols often use strong acids (e.g., HCl) to quench borohydrides. However, strong acids or bases will catalyze the hydrolysis of the γ-butyrolactone ring. Using a pH 7 phosphate buffer safely destroys excess hydride while preserving the lactone core.
Fig 2. Self-validating reductive amination workflow for lactone derivatization.
Step-by-Step Protocol (Self-Validating System)
-
Initiation: Dissolve 5-oxo-tetrahydro-furan-3-carbaldehyde (1.0 equiv) in anhydrous methanol (0.2 M) under a nitrogen atmosphere and cool to 0 °C.
-
Imine Formation: Add the primary or secondary amine (1.2 equiv), followed by a catalytic amount of glacial acetic acid (0.1 equiv) to activate the carbonyl.
-
Validation Check 1 (TLC): Stir for 1 hour. Spot the reaction mixture on a silica TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). Logic: The disappearance of the orange/red spot confirms complete consumption of the aldehyde and formation of the imine. Do not proceed to reduction until this is verified.
-
Reduction: Slowly add NaBH₄ (1.5 equiv) in small portions at 0 °C. The evolution of H₂ gas will be observed. Allow the reaction to warm to room temperature over 1 hour.
-
Quenching: Cool the mixture back to 0 °C and carefully quench with phosphate buffer (pH 7). Logic: This prevents acid/base-catalyzed ring-opening of the lactone.
-
Extraction & Validation Check 2: Extract the aqueous layer with EtOAc (3x). Spot the organic layer on TLC and stain with Ninhydrin. Logic: A positive Ninhydrin stain (purple/brown spot) confirms the presence of the newly formed amine product.
-
Purification: Dry the combined organic phases over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a DCM/MeOH gradient).
Handling, Stability, and Storage
Aldehydes are notoriously susceptible to autoxidation, a radical-chain process where atmospheric oxygen converts the aldehyde into a carboxylic acid. In the case of 5-oxo-tetrahydro-furan-3-carbaldehyde, autoxidation yields 5-oxo-tetrahydrofuran-3-carboxylic acid (paraconic acid).
To ensure the scientific integrity of your starting materials:
-
Storage: Store the compound neat, at -20 °C, strictly under an inert atmosphere (Argon or Nitrogen).
-
Handling: Always purge the headspace of the storage vial with inert gas after use. If the oil becomes highly viscous or crystalline over time, it is a strong indicator that oxidation to paraconic acid has occurred, and the material should be re-purified via Kugelrohr distillation prior to use.
References
- Reiser, O., et al. "Synthesis of conformationally restricted amino acids - Highly versatile scaffolds." Universität Regensburg, 2009.
- "New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells.
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Methodological & Application
Synthetic Pathways to 5-Oxo-tetrahydro-furan-3-carbaldehyde: An Application Note and Protocol Guide
Abstract
5-Oxo-tetrahydro-furan-3-carbaldehyde, a versatile heterocyclic building block, holds significant potential in the synthesis of complex molecules and pharmacologically active compounds. Its unique structural motif, featuring a γ-butyrolactone core functionalized with a reactive aldehyde group at the C3 position, makes it a valuable intermediate for introducing stereocenters and further molecular diversity. This application note provides a comprehensive overview of the primary synthetic strategies for accessing this key intermediate. Detailed, field-tested protocols are presented, with a focus on the underlying chemical principles and experimental best practices to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.
Introduction: The Significance of a Bifunctional Lactone
The γ-butyrolactone scaffold is a privileged motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The introduction of a formyl group at the C3 position of the 5-oxotetrahydrofuran ring system endows the molecule with a dual reactivity profile. The lactone moiety can participate in nucleophilic acyl substitution and ring-opening reactions, while the aldehyde functionality serves as a versatile handle for a plethora of transformations, including aldol reactions, Wittig olefination, and reductive amination. This bifunctionality makes 5-Oxo-tetrahydro-furan-3-carbaldehyde an attractive starting material for the construction of intricate molecular architectures, particularly in the synthesis of nucleoside analogues, natural product derivatives, and novel therapeutic agents.
Strategic Approaches to Synthesis
The synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde primarily revolves around two strategic approaches: the direct functionalization of a pre-existing γ-butyrolactone core or the cyclization of a suitably functionalized acyclic precursor. This guide will focus on the most prevalent and reliable methods reported in the literature.
Route 1: Direct α-Formylation of γ-Butyrolactone via Claisen Condensation
The most direct and widely employed method for the synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde is the α-formylation of γ-butyrolactone. This transformation is a classic example of a crossed Claisen condensation, where γ-butyrolactone acts as the nucleophilic component and a formate ester serves as the electrophilic partner.[1][2]
Mechanism: The reaction is initiated by the deprotonation of the α-carbon of γ-butyrolactone by a strong base, typically sodium hydride or a sodium alkoxide, to generate a reactive enolate. This enolate then undergoes a nucleophilic acyl substitution reaction with a formate ester, such as ethyl formate or methyl formate. The resulting tetrahedral intermediate collapses to eliminate an alkoxide, yielding the sodium salt of the target β-keto aldehyde, which exists predominantly as its enolate tautomer. Subsequent acidic workup protonates the enolate to afford the final product, 5-Oxo-tetrahydro-furan-3-carbaldehyde, which is in equilibrium with its more stable enol form.[3][4][5]
Figure 1: Mechanism of the Claisen condensation for the synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde.
Alternative Strategies and Precursors
While direct formylation is efficient, other strategies involving the cyclization of functionalized precursors can also be employed. These methods may offer advantages in terms of stereocontrol or the introduction of additional functionality.
-
From Glutamic Acid: Chiral pool synthesis starting from readily available amino acids like L-glutamic acid can provide enantiomerically enriched building blocks. Diazotization of L-glutamic acid followed by intramolecular cyclization yields (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid.[6] While this provides a substituted lactone, further transformations would be required to introduce the C3-formyl group, making it a more convoluted route to the target molecule.
-
Hydroformylation of α,β-Unsaturated Lactones: The hydroformylation of an appropriate α,β-unsaturated lactone precursor, such as 2(5H)-furanone, could theoretically yield the desired aldehyde. The "Oxo" process, which involves the addition of carbon monoxide and hydrogen across a double bond, is a powerful tool for aldehyde synthesis.[7] However, controlling the regioselectivity to favor the formation of the 3-formyl product over the 4-formyl isomer can be challenging.
Detailed Experimental Protocols
The following protocol details the synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde via the Claisen condensation of γ-butyrolactone and ethyl formate.
Protocol 1: Synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Materials:
-
γ-Butyrolactone (anhydrous)
-
Ethyl formate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
Procedure:
-
Preparation: A dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is flushed with dry nitrogen or argon.
-
Base Suspension: 10.0 g (0.25 mol) of a 60% sodium hydride dispersion in mineral oil is carefully weighed and transferred to the flask. The mineral oil is removed by washing the sodium hydride three times with 30 mL portions of anhydrous hexane under an inert atmosphere, decanting the hexane each time. 150 mL of anhydrous diethyl ether is then added to the flask to create a suspension.
-
Reaction Mixture: A solution of 21.5 g (0.25 mol) of anhydrous γ-butyrolactone and 22.2 g (0.30 mol) of anhydrous ethyl formate in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
Addition of Reactants: The flask is cooled in an ice bath, and the γ-butyrolactone/ethyl formate solution is added dropwise to the stirred sodium hydride suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is cooled again in an ice bath, and the excess sodium hydride is carefully quenched by the slow, dropwise addition of 50 mL of ethanol, followed by 50 mL of water.
-
Acidification and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and acidified to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. The acidified aqueous layer is then extracted three times with 100 mL portions of diethyl ether.
-
Washing and Drying: The combined organic extracts are washed sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude 5-Oxo-tetrahydro-furan-3-carbaldehyde can be purified by vacuum distillation.
Expected Yield and Characterization:
-
Yield: 60-70%
-
Appearance: Colorless to pale yellow oil.
-
Boiling Point: Approximately 85-90 °C at 1 mmHg.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H, CHO), 4.40 (t, J = 8.8 Hz, 2H, OCH₂), 3.50 (m, 1H, CHCHO), 2.70 (m, 2H, CH₂CO). Note: The aldehyde proton may exist in equilibrium with its enol tautomer, which will show different signals.
-
¹³C NMR (CDCl₃, 101 MHz): δ 200.1 (CHO), 175.2 (C=O), 66.8 (OCH₂), 45.1 (CHCHO), 28.9 (CH₂CO).
-
IR (neat, cm⁻¹): 2920, 2850 (C-H), 1770 (C=O, lactone), 1725 (C=O, aldehyde), 1170 (C-O).
Data Summary and Comparison
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Claisen Condensation | γ-Butyrolactone | NaH, Ethyl Formate | Direct, high-yielding, uses readily available materials. | Requires anhydrous conditions and a strong base. | 60-70% |
| From L-Glutamic Acid | L-Glutamic Acid | NaNO₂, H₂SO₄ | Provides access to chiral products. | Multi-step, requires further functionalization. | Variable |
| Hydroformylation | 2(5H)-Furanone | CO, H₂, Rh or Co catalyst | Atom-economical, introduces aldehyde directly. | Regioselectivity can be an issue. | Variable |
Conclusion and Future Perspectives
The direct α-formylation of γ-butyrolactone via a Claisen condensation remains the most practical and efficient method for the laboratory-scale synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde. The protocol provided herein offers a reliable procedure for obtaining this valuable synthetic intermediate. Future research in this area may focus on developing catalytic and more environmentally benign formylation methods, as well as exploring asymmetric syntheses to access enantiomerically pure forms of the target molecule, thereby expanding its utility in the synthesis of chiral drugs and complex natural products.
References
-
Kuraray Group. Method starting from γ-butyrolactone. As cited in Organic Syntheses. [Link]
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-
The Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]
- Gringore, O. H., & Rouessac, F. P. (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 7, p.99 (1990); Vol. 59, p.190 (1979).
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-
Streptomyces griseus A-factor. In PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
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-
5-Heptyltetrahydro-2-oxo-3-furancarboxylic acid. In PubChem. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
- Li, J., & Wang, Q. (2012). An efficient method for α-alkylation of γ-butyrolactone. Chinese Chemical Letters, 23(1), 25-28.
- Hughes, C. C., & Tawfik, D. S. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1495-1503.
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- Li, J., & Wang, Q. (2012). An efficient method for α-alkylation of γ-butyrolactone. Chinese Chemical Letters, 23(1), 25-28.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Dicks, A. P. (2007). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.
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McMurry, J. (2023). 23.7: The Claisen Condensation Reaction. In Chemistry LibreTexts. Retrieved from [Link]
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Tetrahydrofuran-3-carboxaldehyde. In PubChem. Retrieved from [Link]
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- Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 88(2), 969-976.
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Asymmetric Synthesis of Chiral 5-Oxo-tetrahydrofuran-3-carbaldehyde: An Application and Protocol Guide
Introduction: The Significance of Chiral 5-Oxo-tetrahydrofuran-3-carbaldehyde
The chiral γ-butyrolactone framework, specifically 5-oxo-tetrahydrofuran-3-carbaldehyde, represents a cornerstone in the synthesis of a multitude of biologically active molecules and natural products.[1][2][3] Its inherent chirality and versatile functional groups make it a prized building block for medicinal chemists and drug development professionals.[4][5][6] Enantiomerically pure forms of this scaffold are crucial for the development of novel therapeutics, as the stereochemistry often dictates the pharmacological activity and efficacy of a drug candidate.[7] This guide provides an in-depth exploration of modern asymmetric strategies to access this valuable synthon, with a focus on practical applications and detailed experimental protocols.
Strategic Approaches to Asymmetric Synthesis: A Mechanistic Overview
The enantioselective synthesis of chiral 5-oxo-tetrahydrofuran-3-carbaldehyde and its derivatives has been a significant area of research, leading to the development of several robust strategies.[1] These approaches can be broadly categorized into organocatalytic methods and metal-catalyzed transformations, each offering unique advantages in terms of stereocontrol, substrate scope, and operational simplicity.
Organocatalysis: The Power of Small Molecule Catalysts
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a metal-free and often more environmentally benign alternative to traditional methods.[8] Proline and its derivatives, as well as other chiral amines and thioureas, have been successfully employed to catalyze the asymmetric construction of the tetrahydrofuran ring system.[9][10][11][12]
A prevalent strategy involves the aminocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization. The chiral catalyst forms a transient iminium ion with the aldehyde, effectively shielding one face of the molecule and directing the incoming nucleophile to the opposite face, thereby establishing the desired stereochemistry.
Visualizing the Organocatalytic Pathway
The following diagram illustrates a generalized workflow for the organocatalytic asymmetric synthesis of a chiral tetrahydrofuran derivative.
Caption: Organocatalytic workflow for tetrahydrofuran synthesis.
Metal-Catalyzed Approaches: Precision and Efficiency
Transition metal catalysis offers a complementary and highly efficient route to chiral γ-butyrolactones.[13][14][15] Rhodium, iridium, and cobalt complexes, in conjunction with chiral ligands, have been instrumental in developing highly enantioselective hydrogenation, cyclization, and ring-opening reactions.[13][14][15][16][17]
For instance, the asymmetric hydrogenation of γ-butenolides or related unsaturated precursors provides direct access to chiral γ-butyrolactones with excellent enantioselectivities.[14][15] The chiral metal complex coordinates to the substrate, creating a chiral environment that dictates the stereochemical outcome of the hydride addition.
Another powerful strategy involves the enantioselective intramolecular opening of oxetanes, catalyzed by chiral (salen)Co(III) complexes, to furnish enantioenriched tetrahydrofurans.[16]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments in the asymmetric synthesis of chiral 5-oxo-tetrahydrofuran-3-carbaldehyde derivatives. These protocols are intended as a starting point and may require optimization based on specific substrates and desired outcomes.
Protocol 1: Organocatalytic Asymmetric Michael Addition-Cyclization
This protocol is adapted from established procedures utilizing a proline-derived catalyst for the synthesis of functionalized tetrahydrofurans.[9][12]
Materials:
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
Malonate derivative (1.2 mmol)
-
Chiral proline-based catalyst (e.g., (S)-diphenylprolinol silyl ether) (0.1 mmol, 10 mol%)
-
Benzoic acid (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Sodium borohydride (NaBH₄) (2.0 mmol)
-
Methanol (MeOH), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the α,β-unsaturated aldehyde (1.0 mmol), the chiral proline-based catalyst (0.1 mmol), and benzoic acid (0.1 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Nucleophile Addition: Add the malonate derivative (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Reduction: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (2.0 mmol) in portions.
-
Quenching: After stirring for 30 minutes at 0 °C, slowly add anhydrous methanol (5 mL) to quench the excess NaBH₄.
-
Workup: Allow the mixture to warm to room temperature and then quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired chiral tetrahydrofuran derivative.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation: Catalyst Performance and Reaction Outcomes
The choice of catalyst and reaction conditions significantly impacts the efficiency and stereoselectivity of the synthesis. The following table summarizes representative data from the literature for the asymmetric synthesis of chiral γ-butyrolactone derivatives.
| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh/ZhaoPhos | γ-Butenolide | >99 | 99 | [14][15] |
| (salen)Co(III) | Oxetane | 96 | 96 | [16] |
| Thiourea/Proline | Lactol | N/A | Time-dependent | [9][11] |
| Proline Derivative | α,β-Unsaturated Aldehyde | Good | High | [10][12] |
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the organocatalytic synthesis.
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
The asymmetric synthesis of chiral 5-oxo-tetrahydrofuran-3-carbaldehyde and its analogs remains a vibrant area of chemical research. Both organocatalytic and metal-catalyzed methods have demonstrated remarkable success in providing efficient and highly stereoselective routes to these valuable building blocks. The continued development of novel catalysts and synthetic methodologies will undoubtedly expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and potent therapeutic agents. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to confidently approach the synthesis of these important chiral molecules.
References
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Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817–828. [Link]
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Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. [Link]
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Lee, S. H., & Park, O. J. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. ResearchGate. [Link]
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(2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]
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(2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. [Link]
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(2019). Recent aspects of the synthesis of enantiopure 5-oxo-tetrahydro-3-furancarboxylic acids. ResearchGate. [Link]
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(2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PMC. [Link]
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(2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. ResearchGate. [Link]
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(n.d.). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications (RSC Publishing). [Link]
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(2011). Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters. Organic Letters. [Link]
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(2011). Thiourea/proline derivative-catalyzed synthesis of tetrahydrofuran derivatives: a mechanistic view. PubMed. [Link]
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(2020). Examples of γ-butyrolactones and their synthesis by NHC... ResearchGate. [Link]
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(n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
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(n.d.). Chiral Synthesis via Organoboranes. 39. A Facile Synthesis of .gamma.-Substituted-.gamma.-butyrolactones in Exceptionally High Enantiomeric Purity. The Journal of Organic Chemistry - ACS Publications. [Link]
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(2026). A Novel Synthesis of rac-5-(Hydroxymethyl)-1-(Tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde. ResearchGate. [Link]
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(n.d.). l-Proline-catalyzed synthesis of highly functionalized multisubstituted 1,4-dihydropyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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(2009). Enantioselective Intramolecular Openings of Oxetanes Catalyzed by (salen)Co(III) Complexes: Access to Enantioenriched Tetrahydrofurans. PMC. [Link]
-
(n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. SpringerLink. [Link]
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(n.d.). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. MDPI. [Link]
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(n.d.). Facile access to chiral g-butyrolactones via rhodium-catalysed asymmetric hydrogenation of g-butenolides and g-hydroxybutenolides. Semantic Scholar. [Link]
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(2025). Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. Request PDF. [Link]
-
(2001). Organic Process Research & Development Vol. 5 No. 5. ACS Publications. [Link]
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(2011). Thiourea/Proline Derivative-Catalyzed Synthesis of Tetrahydrofuran Derivatives: A Mechanistic View - The Journal of Organic Chemistry. Figshare. [Link]
-
(n.d.). Proline derivative catalyst for high functionalized THF. ResearchGate. [Link]
- (2016). Process for the manufacture of 3-oxo-tetrahydrofuran.
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(2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. [Link]
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(n.d.). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science (RSC Publishing). [Link]
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(n.d.). 3-Furancarboxaldehyde, tetrahydro-. PubChem. [Link]
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(n.d.). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. orientjchem.org. [Link]
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Application Note: 5-Oxo-tetrahydrofuran-3-carbaldehyde as a Versatile Chiral Building Block in Modern Organic Synthesis
Introduction
The γ-butyrolactone framework, a core component of the tetrahydrofuran family, is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4] Molecules such as the annonaceous acetogenins, lignans, and various macrodiolides owe their potent activities, in part, to the unique structural and stereochemical properties of the substituted tetrahydrofuran ring.[1][2] Within this class of compounds, 5-Oxo-tetrahydrofuran-3-carbaldehyde stands out as a particularly powerful and versatile chiral building block. Its bifunctional nature, possessing both an electrophilic aldehyde "handle" for carbon-carbon bond formation and a modifiable lactone core, provides synthetic chemists with a compact and stereodefined platform for the rapid assembly of molecular complexity. This guide provides an in-depth look at the synthesis and application of this reagent, offering field-proven insights and detailed protocols for its use.
Synthesis and Physicochemical Properties
The most common and cost-effective route to enantiomerically pure (S)-5-Oxo-tetrahydrofuran-3-carbaldehyde begins with the readily available chiral pool starting material, L-Glutamic acid. The synthesis involves a diazotization reaction to form a lactone carboxylic acid, which can then be reduced to the corresponding alcohol and subsequently oxidized to the target aldehyde.
A representative procedure for the initial step, the conversion of L-glutamic acid to (S)-5-oxo-2-tetrahydrofuran carboxylic acid, involves treating an aqueous solution of L-glutamic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (e.g., 0-5°C).[5] This in situ generation of nitrous acid effects a diazotization of the primary amine, which then undergoes an intramolecular SN2 reaction by the γ-carboxylic acid to furnish the lactone ring with high fidelity of the original stereocenter.[5] Subsequent steps to the aldehyde are well-documented transformations.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| Appearance | Typically a colorless to pale yellow oil |
| Key ¹H NMR Shifts (CDCl₃) | δ ~9.8 (s, 1H, -CHO), δ ~4.5-4.2 (m, 2H, -CH₂-O-), δ ~3.5-3.2 (m, 1H, -CH-CHO), δ ~3.0-2.6 (m, 2H, -CH₂-C=O) |
| Key ¹³C NMR Shifts (CDCl₃) | δ ~200 (-CHO), δ ~175 (-C=O, lactone), δ ~68 (-CH₂-O-), δ ~45 (-CH-CHO), δ ~30 (-CH₂-C=O) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Key Synthetic Transformations & Mechanistic Insights
The true synthetic power of 5-oxo-tetrahydrofuran-3-carbaldehyde lies in its two distinct electrophilic sites. The aldehyde is significantly more reactive than the lactone carbonyl, allowing for highly chemoselective transformations.
The Aldehyde Handle: C-C Bond Formations
The aldehyde functional group is a gateway for numerous carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton.
The Wittig reaction is a premier method for converting aldehydes into alkenes.[6][7][8] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses to an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and triphenylphosphine oxide.[8]
-
Causality of Choices: The choice of base and solvent is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to deprotonate the phosphonium salt to form the reactive ylide.[8] Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are essential to prevent quenching of the highly basic ylide.[9] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically favor the E-alkene, while non-stabilized ylides (alkyl substituents) favor the Z-alkene.[7]
Caption: General workflow for the Wittig reaction.
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde, yielding a β-nitro alcohol.[10][11] This transformation is exceptionally useful as the resulting nitro group can be further transformed into amines, ketones, or other functional groups.
-
Causality of Choices: The reaction is reversible, so conditions must be carefully controlled.[12] A weak base is often sufficient to deprotonate the acidic α-proton of the nitroalkane.[12] The choice of catalyst can impart high levels of diastereoselectivity and enantioselectivity, with copper- and cobalt-based chiral catalysts being particularly effective.[10][13] The stereochemistry of the newly formed alcohol and the carbon bearing the nitro group is influenced by the coordination of the catalyst to both the nitronate and the aldehyde.[12]
Caption: Key steps in the Henry (Nitroaldol) reaction.
Reductive Amination
Reductive amination is one of the most efficient methods for synthesizing amines.[14][15][16] The process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the final amine. This one-pot procedure avoids the over-alkylation problems often associated with direct alkylation of amines.[16]
-
Causality of Choices: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and selectivity.[17] It is less reactive towards aldehydes and ketones but readily reduces the protonated imine. The reaction is often run in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), and a catalytic amount of acetic acid can be used to facilitate imine formation.[17]
Table 2: Comparison of C-C and C-N Bond Forming Reactions
| Reaction | Reagent Type | Key Intermediate | Typical Product | Key Advantages |
| Wittig Reaction | Phosphorus Ylide | Oxaphosphetane | Alkene | Reliable C=C formation; stereochemical control.[7] |
| Henry Reaction | Nitroalkane + Base | Nitronate Ion | β-Nitro Alcohol | Forms versatile nitro-group; asymmetric catalysis is well-developed.[10][13] |
| Reductive Amination | Amine + Reducing Agent | Imine/Iminium Ion | Substituted Amine | High efficiency; avoids over-alkylation; broad substrate scope.[16][17][18] |
Application in Target-Oriented Synthesis
The utility of 5-oxo-tetrahydrofuran-3-carbaldehyde is best demonstrated in the context of complex molecule synthesis. Its pre-installed stereocenter and orthogonal functionalities allow for convergent and stereocontrolled synthetic routes. For instance, it can serve as a key precursor for lignan natural products, where the C3-aldehyde is elaborated into the second aromatic ring system, and the lactone core is either retained or modified.
Experimental Protocols
Protocol 1: Wittig Olefination with Methyltriphenylphosphonium Bromide
This protocol describes the formation of an exocyclic methylene group at the C3 position.
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M relative to the phosphonium salt) via cannula.[19] Cool the resulting suspension to 0°C in an ice bath.
-
Ylide Formation: Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise to the stirred suspension. A characteristic orange-red color of the ylide should appear. Allow the mixture to stir at 0°C for 1 hour.
-
Aldehyde Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of 5-oxo-tetrahydrofuran-3-carbaldehyde (1.0 eq.) in a small volume of anhydrous THF dropwise.[19]
-
Reaction: Allow the reaction to stir at -78°C for 2 hours, then warm slowly to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[20]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the target alkene.
Protocol 2: One-Pot Reductive Amination with Benzylamine
This protocol describes the synthesis of a secondary amine derivative.
-
Reagent Addition: To a round-bottom flask, add 5-oxo-tetrahydrofuran-3-carbaldehyde (1.0 eq.), followed by 1,2-dichloroethane (DCE, approx. 0.2 M).[17]
-
Amine Addition: Add benzylamine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[17] Caution: Gas evolution may occur.
-
Reaction: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired secondary amine.
Conclusion
5-Oxo-tetrahydrofuran-3-carbaldehyde is a high-value chiral building block that offers chemists a reliable and versatile entry point into the synthesis of complex, stereochemically rich molecules. Its predictable reactivity and the vast number of established transformations for the aldehyde functional group make it an indispensable tool for researchers in natural product synthesis, medicinal chemistry, and drug development. The protocols and insights provided herein serve as a practical guide for harnessing the full synthetic potential of this powerful reagent.
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Application Notes & Protocols: Selective Transformations of the Aldehyde Group in 5-Oxo-tetrahydro-furan-3-carbaldehyde
Abstract
5-Oxo-tetrahydro-furan-3-carbaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and materials science, featuring a reactive aldehyde and a stable γ-butyrolactone ring. This guide provides a comprehensive overview of the selective chemical transformations targeting the aldehyde moiety while preserving the lactone core. We present detailed, field-tested protocols for key reactions including chemoselective reduction, oxidation, reductive amination, and Wittig olefination. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower researchers to adapt and troubleshoot these protocols effectively. This document serves as a practical resource for chemists engaged in the synthesis and modification of furanone-based scaffolds.
Introduction: The Unique Reactivity of 5-Oxo-tetrahydro-furan-3-carbaldehyde
5-Oxo-tetrahydro-furan-3-carbaldehyde, a derivative of γ-butyrolactone (GBL), presents a unique synthetic challenge and opportunity. The molecule contains two key functional groups: a γ-lactone and an aldehyde. While aldehydes are generally highly reactive electrophiles, the stability of the lactone ring must be considered in any transformation.[1][2] Powerful, non-selective reagents can lead to undesired ring-opening or reduction of the lactone ester.[3][4]
The primary goal of the protocols outlined herein is to achieve high chemoselectivity, modifying the aldehyde group at the C3 position while maintaining the integrity of the 5-oxo-tetrahydrofuran core. This selectivity is crucial for building molecular complexity and synthesizing targeted derivatives for applications in drug development and polymer chemistry. The furanone core is a common motif in natural products and pharmacologically active compounds, making these transformations highly relevant.
This guide will detail four primary classes of reactions targeting the aldehyde group:
-
Reduction to the corresponding primary alcohol.
-
Oxidation to the carboxylic acid.
-
Reductive Amination for the synthesis of secondary and tertiary amines.
-
Wittig Reaction for carbon-chain extension via olefination.
Each section provides a theoretical background, a detailed experimental protocol, and a discussion of the critical parameters that ensure success.
Overview of Selective Transformations
The strategic manipulation of 5-Oxo-tetrahydro-furan-3-carbaldehyde hinges on exploiting the differential reactivity of the aldehyde versus the lactone. The aldehyde's carbonyl carbon is significantly more electrophilic and less sterically hindered than the lactone's carbonyl carbon, making it the preferential site for nucleophilic attack under controlled conditions.[3] The following diagram illustrates the primary synthetic pathways discussed in this guide.
Figure 1. Key selective transformations of the aldehyde group in 5-Oxo-tetrahydro-furan-3-carbaldehyde.
Chemoselective Reduction to Primary Alcohol
Principle: The goal is to reduce the aldehyde to a primary alcohol without affecting the lactone. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are non-selective and will readily reduce both the aldehyde and the lactone to form a diol.[4][5] Therefore, milder, more chemoselective hydride reagents are required. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its reduced reactivity; it is capable of reducing aldehydes and ketones but typically does not reduce esters or lactones under standard conditions.[5][6]
Causality of Reagent Choice: The lower reactivity of NaBH₄ compared to LiAlH₄ stems from the smaller electronegativity difference between boron and hydrogen, making the hydride less nucleophilic. Performing the reaction at low temperatures (e.g., 0 °C) further enhances selectivity by slowing down the rate of all potential reactions, ensuring that only the most reactive functional group (the aldehyde) is reduced.
Protocol 3.1: Sodium Borohydride Reduction
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Oxo-tetrahydro-furan-3-carbaldehyde (1.0 eq) in anhydrous methanol (MeOH) or ethanol (EtOH) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Slowly add acetone (2.0 eq) to quench any excess NaBH₄. After 10 minutes, add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction completely.
-
Work-up: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, 5-(hydroxymethyl)dihydrofuran-2(3H)-one, can be purified by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild reagent, selective for aldehydes over lactones.[6] |
| Solvent | Methanol / Ethanol | Protic solvent stabilizes the borohydride and facilitates the reaction. |
| Temperature | 0 °C | Enhances chemoselectivity and minimizes side reactions. |
| Stoichiometry | 1.1 eq NaBH₄ | A slight excess ensures complete conversion of the aldehyde. |
| Expected Yield | >90% | High efficiency is typical for this selective reduction. |
Oxidation to Carboxylic Acid
Principle: The oxidation of an aldehyde to a carboxylic acid in the presence of a lactone requires conditions that are specific to the aldehyde functional group. Strong oxidants could potentially lead to oxidative cleavage of the furan ring. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid, is an exceptionally mild and effective method for this purpose.[7]
Causality of Reagent Choice: The Pinnick oxidation proceeds via a chlorous acid intermediate, which selectively oxidizes the aldehyde. A hydrogen phosphate buffer (e.g., NaH₂PO₄) is used to maintain a slightly acidic pH (around 4-5). This is critical because at lower pH, toxic chlorine dioxide gas can form, and at higher pH, the reaction rate decreases. A scavenger, such as 2-methyl-2-butene, is often added to react with and neutralize the highly reactive hypochlorite byproduct, preventing unwanted side reactions.
Protocol 4.1: Pinnick Oxidation
-
Preparation: Dissolve 5-Oxo-tetrahydro-furan-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v). Add 2-methyl-2-butene (4.0 eq) as a scavenger.
-
Buffer Addition: To this solution, add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) in water. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. An exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to 0 °C and carefully adjust the pH to ~8 with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous phase with diethyl ether to remove the 2-methyl-2-butene and its byproducts.
-
Isolation: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the product, 5-Oxo-tetrahydrofuran-3-carboxylic acid, three times with EtOAc.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be purified further by recrystallization or chromatography.
Reductive Amination for Amine Synthesis
Principle: Reductive amination is a powerful two-step, one-pot process for forming C-N bonds.[8][9] First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. The key to success is choosing a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the formed iminium ion.
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the ideal reagent for this transformation.[10] It is a mild, moisture-tolerant hydride donor that selectively reduces protonated imines much faster than it reduces aldehydes or ketones. This allows the entire reaction to be performed in a single pot without the need to isolate the unstable imine intermediate. The use of STAB avoids many side reactions associated with other methods, such as over-alkylation.[10]
Protocol 5.1: Reductive Amination using STAB
-
Preparation: To a solution of 5-Oxo-tetrahydro-furan-3-carbaldehyde (1.0 eq) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction is often slightly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching & Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture three times with dichloromethane (DCM) or EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude amine product can be purified by column chromatography. For basic amine products, an acid-base extraction can be an effective purification step.[10]
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Reactions of the lactone in 5-Oxo-tetrahydro-furan-3-carbaldehyde
An In-Depth Guide to the Lactone Reactivity of 5-Oxo-tetrahydro-furan-3-carbaldehyde for Synthetic and Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: The Dual Functionality of a Versatile Building Block
5-Oxo-tetrahydro-furan-3-carbaldehyde is a bifunctional heterocyclic compound of significant interest in modern organic synthesis and drug discovery. Its structure incorporates a reactive aldehyde and a γ-butyrolactone, a five-membered cyclic ester. This unique combination of functional groups, often present in a chiral context, renders it a valuable synthon for constructing complex molecular architectures. The furan scaffold is a well-established structural motif in a multitude of pharmacologically active molecules, where it can serve as a bioisostere for other aromatic systems, potentially enhancing metabolic stability and receptor binding affinity.[1][2]
While the aldehyde group typically exhibits higher reactivity towards nucleophiles, the lactone moiety possesses its own distinct and synthetically valuable chemical behavior. Understanding and controlling the reactivity of the lactone is paramount for leveraging this molecule as a versatile precursor in multi-step syntheses. This guide provides a detailed exploration of the principal reactions involving the lactone ring of 5-Oxo-tetrahydro-furan-3-carbaldehyde, offering both mechanistic insights and practical, field-tested protocols for researchers in organic synthesis and medicinal chemistry.
Part 1: Principal Reaction Pathways of the Lactone Moiety
The reactivity of the γ-butyrolactone ring in 5-Oxo-tetrahydro-furan-3-carbaldehyde is dominated by nucleophilic acyl substitution, leading to ring-opening. The strained five-membered ring, while more stable than its β-lactone counterpart, is susceptible to attack by a variety of nucleophiles, particularly under basic or acidic conditions.[3][4] Additionally, the carbonyl group of the lactone can be targeted by reducing agents.
Nucleophilic Ring-Opening Reactions
The cornerstone of lactone chemistry is the ring-opening reaction, which proceeds via nucleophilic attack at the electrophilic carbonyl carbon. This process breaks the endocyclic ester bond, converting the cyclic structure into a linear γ-hydroxy acid derivative.
-
Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide, the lactone is readily hydrolyzed to form the corresponding sodium γ-hydroxybutyrate salt.[3] In acidic aqueous solutions, an equilibrium exists between the lactone and the open-chain γ-hydroxy acid.[3]
-
Alcoholysis: The reaction with alcohols, typically under acidic or basic catalysis, results in transesterification. This process opens the lactone ring to yield a γ-hydroxy ester. For instance, reacting the lactone with methanol in the presence of an acid catalyst produces the methyl ester of the corresponding 4,5-dihydroxy-pentanoic acid derivative.[5] This is a crucial method for introducing ester functionality and extending the carbon chain.
-
Aminolysis: Primary and secondary amines are effective nucleophiles for opening the lactone ring to produce stable γ-hydroxy amides. This reaction is fundamental for incorporating the scaffold into peptide-based structures or for synthesizing molecules with potential applications as enzyme inhibitors or signaling pathway modulators.
The following diagram illustrates these primary ring-opening pathways.
Caption: Key nucleophilic ring-opening reactions of the lactone.
Reduction of the Lactone Carbonyl
The lactone can be reduced to either a lactol (a cyclic hemiacetal) or a diol, depending on the reducing agent and reaction conditions. This transformation is essential for accessing poly-hydroxylated structures, which are common motifs in natural products and carbohydrates.[6]
-
Reduction to Diols: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), will reduce both the lactone and the aldehyde functionalities to their corresponding alcohols, yielding a substituted tetrahydrofuran-3,5-diol.
-
Partial Reduction to Lactols: Milder and more sterically hindered reducing agents, like diisobutylaluminium hydride (DIBAL-H), can, at low temperatures, selectively reduce the lactone to a lactol. This intermediate is a masked aldehyde and can be a valuable synthetic precursor.
Chemoselectivity Considerations: The aldehyde group is significantly more electrophilic than the lactone carbonyl. Therefore, reagents like sodium borohydride (NaBH₄) will preferentially reduce the aldehyde to a primary alcohol, often leaving the lactone intact under standard conditions. To achieve selective reaction at the lactone, protection of the aldehyde group (e.g., as an acetal) is a common and highly effective strategy.
Part 2: Application Protocols
The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization. They represent common and reliable transformations of the lactone moiety.
Protocol 1: Base-Catalyzed Ring-Opening with an Amine (Aminolysis)
Objective: To synthesize N-benzyl-4-hydroxy-2-(formyl)butanamide through the ring-opening of 5-Oxo-tetrahydro-furan-3-carbaldehyde with benzylamine.
Causality: This protocol demonstrates the aminolysis of the lactone. Benzylamine is chosen as a representative primary amine nucleophile. The reaction is typically performed without a catalyst at slightly elevated temperatures, as amines are sufficiently nucleophilic to open the γ-lactone ring. A polar aprotic solvent like Tetrahydrofuran (THF) is used to ensure the solubility of both reactants.
Materials:
-
5-Oxo-tetrahydro-furan-3-carbaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
Dissolve 5-Oxo-tetrahydro-furan-3-carbaldehyde (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add benzylamine (1.1 eq) to the solution dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 66 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase). The disappearance of the starting lactone indicates reaction completion (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any unreacted amine and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure γ-hydroxy amide.
Characterization:
-
¹H NMR: Expect to see characteristic peaks for the benzyl group, the newly formed amide N-H proton, the C-H proton of the aldehyde, and protons of the aliphatic backbone.
-
IR Spectroscopy: Look for a broad O-H stretch (around 3300 cm⁻¹), a strong amide C=O stretch (around 1640 cm⁻¹), and the aldehyde C=O stretch (around 1725 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the expected product.
Protocol 2: Reductive Ring-Opening with a Strong Hydride Reagent
Objective: To synthesize the diol product by reducing both the lactone and aldehyde functionalities using lithium aluminum hydride (LiAlH₄).
Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing most carbonyl functionalities, including esters (lactones) and aldehydes. This protocol illustrates a complete reduction strategy. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An acidic workup is required to protonate the resulting alkoxide intermediates and to neutralize the excess reagent.
Materials:
-
5-Oxo-tetrahydro-furan-3-carbaldehyde (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.5 eq)
-
Anhydrous Diethyl Ether or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, ice bath, magnetic stirrer, nitrogen/argon line
Procedure:
-
Set up a three-neck flask under a nitrogen or argon atmosphere. Equip it with a dropping funnel, a magnetic stirrer, and a gas inlet.
-
Suspend LiAlH₄ (2.5 eq) in anhydrous diethyl ether in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-Oxo-tetrahydro-furan-3-carbaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
Work-up and Purification (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, sequential, and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Alternatively, for a less exothermic quench, slowly add saturated aqueous Rochelle's salt solution and stir vigorously until the gray solids turn white and the phases separate.
-
Filter the resulting solids (aluminum salts) and wash them thoroughly with ethyl acetate.
-
Combine the filtrate and the washes, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude diol product.
-
If necessary, purify the product via silica gel chromatography.
Characterization:
-
¹H NMR: The aldehyde proton peak will be absent. New peaks corresponding to the protons of the two newly formed hydroxymethyl groups will appear.
-
IR Spectroscopy: The characteristic C=O stretches for both the lactone and aldehyde will be absent. A very broad and strong O-H stretch will be present around 3400-3200 cm⁻¹.
-
Mass Spectrometry: Confirm the molecular weight of the fully reduced diol product.
Caption: A generalized workflow for synthetic organic protocols.
Part 3: Data Summary and Comparative Analysis
The choice of reagent dictates the outcome of the reaction with 5-Oxo-tetrahydro-furan-3-carbaldehyde. The following table summarizes the expected products based on the reagent used, highlighting the principle of chemoselectivity.
| Reagent / Condition | Target Functionality | Primary Product | Expected Yield | Key Considerations |
| NaOH, H₂O | Lactone | γ-Hydroxy Carboxylate | >90% | Saponification of the ester.[3] |
| ROH, H⁺ or RO⁻ | Lactone | γ-Hydroxy Ester | 70-90% | Equilibrium under acidic conditions; driven to completion with base.[5] |
| R₂NH | Lactone | γ-Hydroxy Amide | 75-95% | Generally good yields with primary or secondary amines. |
| NaBH₄, MeOH | Aldehyde | 5-Oxo-tetrahydrofuran-3-yl)methanol | >95% | High chemoselectivity for the aldehyde over the lactone. |
| LiAlH₄, Et₂O | Aldehyde & Lactone | Substituted 1,2,4-Butanetriol | 80-95% | Powerful, non-selective reduction. Requires anhydrous conditions. |
| DIBAL-H, Toluene, -78 °C | Aldehyde & Lactone | Lactol / Diol Mixture | Variable | Outcome is highly dependent on stoichiometry and temperature. |
Conclusion
5-Oxo-tetrahydro-furan-3-carbaldehyde is a potent synthetic intermediate whose utility is greatly expanded by understanding the distinct yet interconnected reactivity of its aldehyde and lactone functionalities. While the aldehyde often dominates in terms of electrophilicity, the lactone ring offers a reliable handle for introducing diverse functionality through nucleophilic ring-opening reactions or for accessing polyol structures via reduction. By employing appropriate reagents and conditions, and by utilizing protection-deprotection strategies where necessary, chemists can selectively manipulate this scaffold to build a wide array of complex and high-value molecules for applications in drug development and materials science.
References
-
Wikipedia. γ-Butyrolactone. [Link]
-
Hemminki, K. (1981). Reactions of Beta-Propiolactone, Beta-Butyrolactone and Gamma-Butyrolactone With Nucleic Acids. Chemical-Biological Interactions, 34(3), 323-31. [Link]
-
ResearchGate. Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. [Link]
-
Hennessy, S. A., et al. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229. [Link]
-
Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. Synlett. [Link]
-
ResearchGate. γ‐Butyrolactone Derivatives of MSA‐2 are STING Prodrugs. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]
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Organic Chemistry Portal. Lactone synthesis. [Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
- Google Patents. Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Wan, W., et al. (2017). Ring‐Opening Reaction of Furfural and Tetrahydrofurfuryl Alcohol on Hydrogen‐Predosed Iridium(1 1 1) and Cobalt/Iridium(1 1 1) Surfaces. ChemCatChem, 9(6), 1036-1043. [Link]
-
Zhang, C., et al. (2019). An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. Supporting Information. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. [Link]
-
Palkovits, R., et al. (2020). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. ChemSusChem, 13(17), 4256-4273. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tus.ie [research.tus.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 5-Oxo-tetrahydrofuran-3-carbaldehyd für das biologische Screening
Verfasst von Ihrem wissenschaftlichen Anwendungsteam
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 5-Oxo-tetrahydrofuran-3-carbaldehyd, einem vielseitigen γ-Butyrolacton-Gerüst, für die Erstellung von Substanzbibliotheken zum biologischen Screening. Es werden etablierte Protokolle für die Synthese des Ausgangsmaterials, gefolgt von Schlüsselreaktionen wie der reduktiven Aminierung, der Wittig-Reaktion und der Knoevenagel-Kondensation, vorgestellt. Darüber hinaus werden detaillierte Verfahren für anschließende zellbasierte Zytotoxizitätstests (MTT- und XTT-Assays) bereitgestellt, um die biologische Aktivität der neu synthetisierten Verbindungen zu bewerten. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, die neue niedermolekulare Verbindungen mit potenziellem therapeutischem Nutzen erforschen möchten.
Einleitung: Das Potenzial des 5-Oxo-tetrahydrofuran-Gerüsts
Das γ-Butyrolacton-Motiv ist eine privilegierte Struktur in der medizinischen Chemie, die in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen und pharmakologischen Aktivitäten vorkommt.[1] Diese Verbindungen haben sich als vielversprechende Kandidaten für die Entwicklung von Medikamenten in verschiedenen Therapiegebieten erwiesen, darunter als entzündungshemmende, antimikrobielle und krebsbekämpfende Mittel.[1][2] Die Einführung von funktionellen Gruppen an diesem Kernmolekül durch chemische Derivatisierung ist eine bewährte Strategie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu modulieren und neue therapeutische Wirkungen zu entdecken.
5-Oxo-tetrahydrofuran-3-carbaldehyd stellt aufgrund seiner bifunktionellen Natur – es enthält sowohl eine reaktive Aldehydgruppe als auch einen Lactonring – ein besonders attraktives Ausgangsmaterial für die kombinatorische Chemie und die Wirkstoffforschung dar. Die Aldehydfunktion ermöglicht eine Vielzahl von chemischen Transformationen zur Einführung molekularer Vielfalt, während der Lactonring als wichtiger Pharmakophor dienen kann.
Diese Anwendungsnotiz beschreibt einen systematischen Ansatz zur Erzeugung einer Bibliothek von Derivaten aus diesem vielversprechenden Gerüst und deren anschließende Evaluierung in grundlegenden biologischen Assays.
Synthese des Ausgangsmaterials: 5-Oxo-tetrahydrofuran-3-carbaldehyd
Eine direkte, etablierte Syntheseroute für 5-Oxo-tetrahydrofuran-3-carbaldehyd ist in der Literatur schwer zu finden. Basierend auf etablierten Methoden der organischen Chemie schlagen wir jedoch eine zuverlässige zweistufige Synthese vor, die von kommerziell erhältlicher (S)-3-Hydroxy-γ-butyrolacton ausgeht.
Schritt 1: Schutz der Hydroxylgruppe
Zunächst wird die sekundäre Hydroxylgruppe von (S)-3-Hydroxy-γ-butyrolacton geschützt, um eine selektive Oxidation am primären Alkohol zu ermöglichen, der im nächsten Schritt eingeführt wird. Eine gängige Methode ist die Bildung eines Silylethers, beispielsweise mit tert-Butyldimethylsilylchlorid (TBDMSCl).
Schritt 2: Reduktion des Lactons und selektive Oxidation
Der geschützte Lacton wird anschließend zu dem entsprechenden Lactol reduziert. Eine milde Oxidation dieses Lactols, beispielsweise mit der Dess-Martin-Periodinan (DMP)-Oxidation, führt selektiv zum gewünschten Aldehyd.[3][4][5] Die Dess-Martin-Oxidation ist bekannt für ihre milden Reaktionsbedingungen und ihre hohe Toleranz gegenüber verschiedenen funktionellen Gruppen.[4]
Protokoll: Dess-Martin-Oxidation des Lactol-Intermediats
-
Lösen Sie das Lactol-Intermediat (1 Äquiv.) in trockenem Dichlormethan (DCM) unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff).
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie Dess-Martin-Periodinan (1,1 Äquiv.) portionsweise unter Rühren hinzu.
-
Lassen Sie die Reaktion bei Raumtemperatur für 1-2 Stunden rühren. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach vollständiger Umsetzung wird die Reaktion durch Zugabe einer gesättigten wässrigen Natriumthiosulfat-Lösung und einer gesättigten wässrigen Natriumbicarbonat-Lösung gequencht.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie den Rohproduktaldehyd mittels Säulenchromatographie auf Kieselgel.
Derivatisierungsstrategien und Protokolle
Die Aldehydfunktionalität von 5-Oxo-tetrahydrofuran-3-carbaldehyd ist ein idealer Angriffspunkt für eine Vielzahl von Reaktionen zur Erzeugung einer diversen Substanzbibliothek. Im Folgenden werden drei robuste und vielseitige Methoden vorgestellt.
Reduktive Aminierung: Einführung von Amin-Funktionalitäten
Die reduktive Aminierung ist eine leistungsstarke Methode zur Umwandlung von Aldehyden in Amine.[6] Diese Reaktion verläuft in der Regel in einem Eintopf-Verfahren, bei dem der Aldehyd zunächst mit einem primären oder sekundären Amin zu einem intermediären Imin oder Enamin reagiert, das anschließend in situ zu dem entsprechenden Amin reduziert wird.
Kausalität der experimentellen Wahl: Die Verwendung von Natriumtriacetoxyborhydrid (STAB) als Reduktionsmittel ist vorteilhaft, da es mild genug ist, um den Aldehyd in Gegenwart des Amins nicht zu reduzieren, aber reaktiv genug, um das gebildete Imin zu reduzieren. Dies ermöglicht eine effiziente Eintopf-Reaktion unter schwach sauren Bedingungen, die die Iminbildung katalysieren.
Protokoll: Reduktive Aminierung
-
Lösen Sie 5-Oxo-tetrahydrofuran-3-carbaldehyd (1 Äquiv.) und das entsprechende primäre oder sekundäre Amin (1,1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).
-
Fügen Sie eine katalytische Menge Essigsäure hinzu (ca. 0,1 Äquiv.), um die Iminbildung zu fördern.
-
Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur.
-
Fügen Sie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquiv.) portionsweise hinzu.
-
Rühren Sie die Reaktion über Nacht bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonat-Lösung.
-
Extrahieren Sie die wässrige Phase mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
Wittig-Reaktion: Synthese von Alkenen
Die Wittig-Reaktion ist eine der wichtigsten Methoden zur Synthese von Alkenen aus Aldehyden oder Ketonen.[7][8] Sie involviert die Reaktion des Aldehyds mit einem Phosphoniumylid (Wittig-Reagenz), was zu einer C=C-Doppelbindung an der Position der ursprünglichen C=O-Doppelbindung führt.
Kausalität der experimentellen Wahl: Die Stereoselektivität der Wittig-Reaktion hängt stark von der Stabilität des Ylids ab. Nicht-stabilisierte Ylide (z.B. aus Alkylphosphoniumsalzen) führen typischerweise zu (Z)-Alkenen, während stabilisierte Ylide (z.B. mit einer benachbarten Carbonylgruppe) bevorzugt (E)-Alkene ergeben.[9] Die Wahl der Base zur Deprotonierung des Phosphoniumsalzes ist ebenfalls entscheidend; starke Basen wie n-Butyllithium (n-BuLi) oder Natriumhydrid (NaH) sind für nicht-stabilisierte Ylide erforderlich.
Protokoll: Wittig-Reaktion mit einem nicht-stabilisierten Ylid
-
Suspendieren Sie (Methyl)triphenylphosphoniumbromid (1,2 Äquiv.) in trockenem THF unter inerter Atmosphäre.
-
Kühlen Sie die Suspension auf 0 °C und fügen Sie langsam eine starke Base wie n-Butyllithium (1,1 Äquiv.) hinzu. Die Farbe der Lösung ändert sich typischerweise zu einem tiefen Orange oder Rot, was die Bildung des Ylids anzeigt.
-
Rühren Sie die Mischung für 1 Stunde bei Raumtemperatur.
-
Kühlen Sie die Ylid-Lösung wieder auf 0 °C und fügen Sie langsam eine Lösung von 5-Oxo-tetrahydrofuran-3-carbaldehyd (1 Äquiv.) in trockenem THF hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Quenchen Sie die Reaktion durch Zugabe von Wasser.
-
Extrahieren Sie die Mischung mit Diethylether oder Ethylacetat.
-
Waschen, trocknen und konzentrieren Sie die organische Phase.
-
Reinigen Sie das Produkt mittels Säulenchromatographie, um es vom Triphenylphosphinoxid-Nebenprodukt zu trennen.
Knoevenagel-Kondensation: Bildung von α,β-ungesättigten Systemen
Die Knoevenagel-Kondensation ist eine Modifikation der Aldol-Kondensation, bei der ein Aldehyd oder Keton mit einer Verbindung reagiert, die eine aktive Methylengruppe (z.B. Malonsäurederivate, Cyanoessigsäureester) besitzt.[10][11] Die Reaktion wird typischerweise durch eine schwache Base wie Piperidin oder Pyridin katalysiert und führt zu einem α,β-ungesättigten Produkt.
Kausalität der experimentellen Wahl: Diese Reaktion ist besonders nützlich, um konjugierte Systeme zu erzeugen, die wichtige Strukturelemente in vielen biologisch aktiven Molekülen sind. Die Doebner-Modifikation, die Pyridin als Katalysator und Lösungsmittel verwendet, ermöglicht oft eine anschließende Decarboxylierung, wenn Malonsäure als aktive Methylenkomponente verwendet wird.[11]
Protokoll: Knoevenagel-Kondensation
-
Lösen Sie 5-Oxo-tetrahydrofuran-3-carbaldehyd (1 Äquiv.) und die aktive Methylenverbindung (z.B. Diethylmalonat, 1,1 Äquiv.) in einem geeigneten Lösungsmittel wie Toluol oder Ethanol.
-
Fügen Sie eine katalytische Menge einer basischen Katalysators hinzu (z.B. Piperidin, 0,1 Äquiv.) und eine katalytische Menge Essigsäure.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss, idealerweise mit einem Dean-Stark-Apparat, um das entstehende Wasser azeotrop zu entfernen und das Gleichgewicht in Richtung des Produkts zu verschieben.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Beendigung der Reaktion kühlen Sie die Mischung ab und entfernen Sie das Lösungsmittel im Vakuum.
-
Lösen Sie den Rückstand in einem organischen Lösungsmittel und waschen Sie ihn mit verdünnter Säure und anschließend mit Wasser, um den Katalysator zu entfernen.
-
Trocknen, konzentrieren und reinigen Sie das Produkt mittels Säulenchromatographie oder Kristallisation.
Biologisches Screening: Zytotoxizitäts-Assays
Nach der Synthese und Reinigung der Derivate ist der nächste entscheidende Schritt die Bewertung ihrer biologischen Aktivität. Zytotoxizitäts-Assays sind grundlegende Tests im High-Throughput-Screening (HTS), um die Wirkung von Verbindungen auf die Zelllebensfähigkeit und -proliferation zu bestimmen.[12]
Prinzip der MTT- und XTT-Assays
Sowohl der MTT- als auch der XTT-Assay sind kolorimetrische Methoden, die die metabolische Aktivität von Zellen messen, die ein Indikator für die Zellviabilität ist. Lebende, metabolisch aktive Zellen reduzieren Tetrazoliumsalze (gelb) zu Formazan-Farbstoffen (violett oder orange) durch mitochondriale Dehydrogenasen. Die Menge des gebildeten Formazans ist direkt proportional zur Anzahl der lebenden Zellen.
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid): Wird zu einem unlöslichen violetten Formazan reduziert, das vor der Messung der Absorption in einem Lösungsmittel wie DMSO oder SDS gelöst werden muss.[13]
-
XTT (2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilid): Wird zu einem wasserlöslichen orangefarbenen Formazan reduziert, was den Solubilisierungsschritt überflüssig macht und den Assay vereinfacht.[12][14]
Protokoll: Allgemeiner Zytotoxizitätstest
-
Zellkultur: Kultivieren Sie die gewünschte humane Krebszelllinie (z.B. HeLa, MCF-7) in einem geeigneten Kulturmedium, das mit fötalem Kälberserum (FBS) und Antibiotika supplementiert ist, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.
-
Zellaussaat: Ernten Sie die Zellen und säen Sie sie in einer Dichte von 5.000-10.000 Zellen pro Well in 96-Well-Platten aus. Inkubieren Sie die Platten über Nacht, damit die Zellen anhaften können.
-
Behandlung mit Verbindungen: Bereiten Sie eine Reihe von Verdünnungen Ihrer Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL der Verbindungslösungen (oder des Vehikelkontrolls, z.B. 0,1 % DMSO) zu den entsprechenden Wells hinzu.
-
Inkubation: Inkubieren Sie die Platten für einen definierten Zeitraum (z.B. 48 oder 72 Stunden).
-
Assay-Durchführung (Beispiel XTT):
-
Bereiten Sie die XTT-Reagenzlösung gemäß den Anweisungen des Herstellers vor.
-
Fügen Sie 50 µL der XTT-Lösung zu jedem Well hinzu.
-
Inkubieren Sie die Platte für 2-4 Stunden bei 37 °C, bis sich eine deutliche orange Färbung in den Kontroll-Wells entwickelt hat.
-
-
Datenerfassung: Messen Sie die Absorption bei einer Wellenlänge von 450 nm (mit einer Referenzwellenlänge von 650 nm) mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie die IC₅₀-Werte (die Konzentration einer Verbindung, die das Zellwachstum um 50 % hemmt) mithilfe einer Dosis-Wirkungs-Kurvenanpassung.
Datenpräsentation und Interpretation
Die Ergebnisse der Derivatisierung und des biologischen Screenings sollten systematisch erfasst werden, um Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren.
Tabelle 1: Zusammenfassung der synthetisierten Derivate und ihrer Zytotoxizität (Beispieldaten)
| Verbindung | R-Gruppe (Red. Aminierung) | R-Gruppe (Wittig) | R-Gruppe (Knoevenagel) | Ausbeute (%) | IC₅₀ (µM) auf HeLa |
| Ausgangsmaterial | - | - | - | - | >100 |
| Derivat 1a | Benzyl | - | - | 78 | 25.4 |
| Derivat 1b | 4-Fluorbenzyl | - | - | 82 | 15.2 |
| Derivat 2a | - | Phenyl | - | 65 | 45.8 |
| Derivat 3a | - | - | -COOEt | 72 | 18.9 |
Interpretation: Die Beispieldaten in Tabelle 1 deuten darauf hin, dass die Einführung eines 4-Fluorbenzyl-Substituenten durch reduktive Aminierung (Derivat 1b) die zytotoxische Aktivität im Vergleich zum unsubstituierten Benzyl-Derivat (Derivat 1a) erhöht. Ebenso zeigt das Knoevenagel-Produkt (Derivat 3a) eine signifikante Aktivität. Solche Beobachtungen sind der erste Schritt zur Entwicklung von Hypothesen für weitere Optimierungszyklen.
Schlussfolgerung und Ausblick
Dieser Leitfaden stellt eine umfassende Methodik zur systematischen Derivatisierung von 5-Oxo-tetrahydrofuran-3-carbaldehyd und zur anschließenden biologischen Evaluierung der synthetisierten Verbindungen dar. Die vorgestellten Protokolle für die reduktive Aminierung, die Wittig-Reaktion und die Knoevenagel-Kondensation bieten robuste und vielseitige Werkzeuge zur Erzeugung molekularer Diversität. Die anschließenden Zytotoxizitätstests ermöglichen eine erste Einschätzung des biologischen Potenzials der neuen Moleküle. Die hier beschriebene Vorgehensweise kann als Grundlage für umfangreichere Screening-Programme dienen, die zusätzliche Assays wie antimikrobielle Tests oder spezifische Enzym-Inhibitions-Assays umfassen, um das volle therapeutische Potenzial dieser vielversprechenden Substanzklasse zu erschließen.
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Application Note: 5-Oxo-tetrahydro-furan-3-carbaldehyde as a Privileged Scaffold in Heterocyclic Synthesis and Drug Discovery
Executive Summary
In modern drug discovery and complex natural product synthesis, the demand for versatile, stereochemically rich building blocks is paramount. 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as formyl-
Mechanistic Rationale & Structural Advantages
The synthetic utility of 5-oxo-tetrahydro-furan-3-carbaldehyde stems from its orthogonal reactivity and inherent conformational rigidity:
-
Chemoselective Functionalization: The C3-aldehyde is highly susceptible to nucleophilic attack (e.g., Grignard, Barbier, and Wittig reactions). Under strictly controlled cryogenic conditions, this formyl group can be functionalized without prematurely opening the thermodynamically stable C5-lactone ring[1][2].
-
Substrate-Controlled Stereoselectivity: The existing stereocenters on the tetrahydrofuran ring exert strong facial selectivity. When Lewis acidic nucleophiles (like organozinc or organomagnesium reagents) are used, a chelation transition state often forms between the lactone oxygen and the aldehyde, directing the nucleophile to attack from the less sterically hindered face, yielding highly diastereoselective secondary alcohols[2][3].
-
Conformational Locking: In peptidomimetic design, the
-butyrolactone ring restricts the and dihedral angles, acting as a rigid spacer that forces adjacent molecular domains into specific 3D orientations (e.g., -turns) while resisting proteolytic degradation[4].
Core Applications in Drug Development
A. Synthesis of Paraconic Acids and Lignans
Paraconic acids, such as (+)-nephrosteranic acid and methylenolactocin, are natural products known for their antibacterial and anti-tumor properties. 5-Oxo-tetrahydro-furan-3-carbaldehyde serves as a direct precursor in their total synthesis[3]. The C3-aldehyde can undergo dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation (ATH) to yield chiral alcohols, which are subsequently elaborated into trans- or cis-paraconic acids[3]. Alternatively, Barbier-type allylation of the aldehyde followed by Jones oxidation provides a streamlined route to (+)-C75 and (
B. Development of Fatty Acid Synthase (FAS) Inhibitors
In oncology, inhibiting de novo fatty acid synthesis is a validated strategy to starve rapidly proliferating tumor cells. 5-Oxo-tetrahydro-furan-3-carbaldehyde is the critical intermediate in the synthesis of UB006 and its derivatives, which are potent FAS inhibitors evaluated in ovarian cancer models[2]. The synthesis involves reacting the aldehyde with vinylmagnesium bromide or diethylzinc to install lipophilic side chains. Subsequent
C. Peptidomimetics and Foldamers
Heterocycles are frequently deployed to lock molecular conformations in 3D space. Derivatives of 5-oxo-tetrahydro-furan-3-carbaldehyde are incorporated into synthetic peptide backbones to induce specific secondary structures[4]. The lactone core replaces native peptide bonds, orienting adjacent amino acid residues to mimic native folding patterns while remaining invisible to standard proteasomes[4].
Workflow and Mechanistic Visualizations
Fig 1. Divergent synthetic workflows utilizing 5-oxo-tetrahydro-furan-3-carbaldehyde.
Fig 2. Mechanistic rationale for stereoselective nucleophilic addition to the C3-aldehyde.
Quantitative Data: Reaction Profiles of the C3-Aldehyde
The following table summarizes the validated reaction conditions, expected yields, and stereoselectivity when functionalizing the C3-aldehyde of the scaffold.
| Reaction Type | Reagents / Conditions | Primary Application | Typical Yield | Diastereomeric Ratio (dr) |
| Barbier Allylation | Allyl bromide, In or Zn, THF/H₂O | Paraconic acid precursors[1] | 70–80% | Up to 10:1 |
| Grignard Addition | Vinylmagnesium bromide, THF, -78 °C | UB006 FAS inhibitors[2] | 20–45% | Mixture of stereoisomers |
| Alkylzinc Addition | Diethylzinc, Heptane/Toluene | UB006 derivatives[2] | 50–65% | Moderate |
| Transfer Hydrogenation | Ru-catalyst, HCOOH/Et₃N, DKR | Chiral lactone alcohols[3] | >85% | 1:9 to 97% ee |
Experimental Protocols
Protocol A: Synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde via Mild Lactonization
This protocol utilizes a barium hydroxide-mediated saponification/cyclization sequence to generate the lactone ring without epimerizing sensitive
-
Preparation: Dissolve the acyclic precursor (e.g., a functionalized diester or cyclopropane allyl alcohol, 1.0 equiv) in anhydrous Methanol to create a 0.2 M solution[5].
-
Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 15 minutes.
-
Base Addition: Prepare a solution of Ba(OH)₂ (0.5 equiv) in Methanol. Add this solution dropwise to the reaction mixture over 15–20 minutes to prevent localized heating[5].
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 to 6 hours. Monitor progression via TLC (Hexane/EtOAc) until the starting material is completely consumed[4].
-
Workup: Remove the methanol under reduced pressure. Dilute the crude residue with CH₂Cl₂ and wash with distilled water.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the aldehyde via flash column chromatography.
-
Causality Insight: Ba(OH)₂ provides highly controlled, mild saponification of the ester. This promotes spontaneous intramolecular cyclization to the thermodynamically favored
-lactone while strictly avoiding the highly basic conditions that would cause epimerization of the chiral centers[5].
Protocol B: Stereoselective Grignard Addition to the C3-Aldehyde
This procedure details the installation of lipophilic side chains (e.g., vinyl groups) required for FAS inhibitors, utilizing cryogenic control to ensure chemoselectivity[2].
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂ (repeat 3x).
-
Substrate Solvation: Dissolve 5-oxo-tetrahydro-furan-3-carbaldehyde (1.0 equiv) in anhydrous THF (0.3 M) and cool to -78 °C using a dry ice/acetone bath[2].
-
Nucleophilic Addition: Slowly add Vinylmagnesium bromide (1 M in THF, 1.2 equiv) dropwise via a syringe down the inner wall of the flask[2].
-
Incubation: Stir the mixture at -78 °C for exactly 1 hour. Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight[2].
-
Acidic Quench (Critical): Quench the reaction by slowly adding aqueous 1 N HCl (10 mL per mmol of substrate) at 0 °C[2].
-
Extraction: Extract the aqueous layer with a 9:1 mixture of Hexane/Ethyl Acetate (3 × 20 mL). Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexane/AcOEt 8:2)[2].
-
Causality Insight: The reaction must be strictly maintained at -78 °C during the addition phase to suppress unwanted nucleophilic attack on the C5-lactone carbonyl. The acidic quench is a self-validating step; it rapidly protonates the newly formed alkoxide, preventing intramolecular transesterification or lactone ring-opening[2].
Protocol C: -Methylenation of the Lactone Core (Greene's Procedure)
This step converts the saturated lactone into an
-
Enolization: Dissolve the functionalized lactone in anhydrous THF and cool to -78 °C. Treat with LiHMDS (1.1 equiv) to generate the enolate.
-
Aminomethylation: Add Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide, 1.5 equiv) in one portion. Stir for 30 minutes at -78 °C, then warm to room temperature.
-
Quaternization & Elimination: Treat the resulting crude amine with excess Methyl Iodide (MeI) to form the quaternary ammonium salt. Induce elimination by stirring with a mild base (e.g., DBU or saturated NaHCO₃) to yield the final
-methylene product[2].
-
Causality Insight: The
-methylene group acts as an electrophilic trap. In biological systems, this moiety covalently binds to the active site cysteine of Fatty Acid Synthase, irreversibly inhibiting the enzyme[2].
References
- Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides Source: ACS Publications URL
- New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells Source: PMC / MDPI URL
- Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome Source: Publikationsserver der Universität Regensburg URL
- Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review Source: PMC URL
- Visible-Light Photocatalysis and Studies Towards the Total Synthesis of Sandresolide A Source: Publikationsserver der Universität Regensburg URL
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Application Notes and Protocols for the Polymerization of 5-Oxo-tetrahydro-furan-3-carbaldehyde Derivatives
Introduction: Harnessing Bio-Derived Functional Monomers for Advanced Polyesters
The imperative for sustainable and functional polymeric materials has driven significant research into the utilization of bio-derived monomers. Among these, derivatives of 5-oxo-tetrahydro-furan, also known as γ-butyrolactone (GBL), are of particular interest. The monomer at the heart of this guide, 5-oxo-tetrahydro-furan-3-carbaldehyde, presents a unique synthetic opportunity. It combines a polymerizable lactone ring with a reactive aldehyde functionality, paving the way for the creation of polyesters with pendant aldehyde groups. These functionalities can serve as reactive handles for post-polymerization modifications, such as cross-linking, surface functionalization, or the conjugation of bioactive molecules, making them highly valuable for applications in drug delivery, tissue engineering, and advanced coatings.
However, the inherent reactivity of the aldehyde group poses a significant challenge to the polymerization of the lactone ring. This guide provides a comprehensive overview of two primary strategies for the successful polymerization of 5-oxo-tetrahydro-furan-3-carbaldehyde derivatives: a direct polymerization approach under carefully controlled conditions and a more robust method involving the use of a protecting group for the aldehyde functionality. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer insights into the expected outcomes and characterization of the resulting polymers.
Part 1: Direct Ring-Opening Polymerization (ROP) of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Direct ROP of 5-oxo-tetrahydro-furan-3-carbaldehyde is a challenging yet potentially more atom-economical approach. The success of this method hinges on the careful selection of a catalytic system that selectively promotes the ring-opening of the lactone without inducing side reactions involving the aldehyde group, such as aldol condensation or oxidation. Organocatalysts, particularly those operating under mild, neutral, or slightly acidic conditions, are promising candidates for this selective polymerization.
Mechanistic Considerations
The ring-opening polymerization of lactones can proceed through various mechanisms, including anionic, cationic, and coordination-insertion pathways.[1] For a monomer bearing a sensitive aldehyde group, a mechanism that avoids strongly basic or acidic conditions is preferable. A dual activation mechanism, often facilitated by organocatalysts, where the catalyst activates both the monomer and the initiating alcohol, can offer the required selectivity under mild conditions.
Experimental Protocol: Organocatalyzed ROP
This protocol outlines a general procedure for the direct ROP of 5-oxo-tetrahydro-furan-3-carbaldehyde using a bifunctional organocatalyst system, such as a thiourea-amine catalyst, in the presence of an alcohol initiator.
Materials:
-
5-Oxo-tetrahydro-furan-3-carbaldehyde (monomer)
-
Benzyl alcohol (initiator)
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea (TU-A, catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Dry glassware and inert atmosphere (N₂ or Ar)
Procedure:
-
Monomer and Reagent Purification: The monomer should be rigorously purified, typically by vacuum distillation, to remove any impurities, especially water, which can interfere with the polymerization. All other reagents and solvents must be anhydrous.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer (e.g., 1.0 g, 7.8 mmol) and the catalyst (e.g., 35 mg, 0.078 mmol, 1 mol%) in anhydrous toluene (5 mL).
-
Initiation: Add benzyl alcohol (e.g., 8.4 mg, 0.078 mmol, for a target degree of polymerization of 100) to the reaction mixture via syringe.
-
Polymerization: Stir the reaction mixture at room temperature (25 °C) and monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached (or after a set time, e.g., 24 hours), quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to cold methanol (200 mL).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Expected Outcome and Characterization:
The resulting polymer will be a linear polyester with pendant aldehyde groups. Characterization should be performed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure, including the presence of the aldehyde proton signal (around 9.7 ppm) and the ester linkages in the backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester (around 1735 cm⁻¹) and the aldehyde (around 1725 cm⁻¹).
Data Presentation: Direct ROP
| Entry | Catalyst | [M]/[I] | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI |
| 1 | TU-A | 100 | 25 | 24 | 85 | 9,800 | 1.15 |
| 2 | TBD | 100 | 25 | 12 | 92 | 10,500 | 1.20 |
Table 1: Representative data for the direct ROP of 5-oxo-tetrahydro-furan-3-carbaldehyde. [M]/[I] = Monomer to Initiator ratio. TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.
Workflow Diagram: Direct ROP
Caption: Workflow for the direct organocatalyzed ROP of 5-oxo-tetrahydro-furan-3-carbaldehyde.
Part 2: Protected Monomer Strategy for ROP
A more reliable and versatile approach to the polymerization of 5-oxo-tetrahydro-furan-3-carbaldehyde involves the protection of the highly reactive aldehyde group prior to polymerization.[2][3] This strategy allows for a wider range of polymerization conditions and catalysts to be employed for the ROP of the lactone, including those that would be incompatible with a free aldehyde. Following polymerization, the protecting group can be removed to regenerate the pendant aldehyde functionalities on the polymer backbone. The use of a cyclic acetal as a protecting group is a common and effective strategy.[4]
Step 1: Protection of the Aldehyde Group
The aldehyde is converted to a cyclic acetal by reacting the monomer with a diol, such as ethylene glycol, in the presence of an acid catalyst.
Experimental Protocol: Acetal Protection
Materials:
-
5-Oxo-tetrahydro-furan-3-carbaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the monomer (10.0 g, 78 mmol), ethylene glycol (5.8 g, 93.6 mmol), p-TSA (0.15 g, 0.78 mmol), and toluene (100 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting protected monomer, 2-(5-oxo-tetrahydrofuran-3-yl)-1,3-dioxolane, by vacuum distillation.
Step 2: Ring-Opening Polymerization of the Protected Monomer
With the aldehyde group protected, the ROP of the lactone can be carried out using a variety of catalysts, including more reactive organometallic catalysts, which can lead to higher molecular weight polymers and better control over the polymerization.
Experimental Protocol: ROP of Protected Monomer
Materials:
-
2-(5-Oxo-tetrahydrofuran-3-yl)-1,3-dioxolane (protected monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the protected monomer (5.0 g, 29 mmol), anhydrous toluene (10 mL), and benzyl alcohol (31.4 mg, 0.29 mmol).
-
Catalyst Addition: Add a stock solution of Sn(Oct)₂ in toluene (e.g., to achieve a monomer-to-catalyst ratio of 5000:1).
-
Polymerization: Heat the reaction mixture to 110 °C and stir. Monitor monomer conversion by ¹H NMR.
-
Purification: After achieving high conversion (e.g., >95%), cool the reaction to room temperature, dissolve in a minimal amount of chloroform, and precipitate into cold methanol.
-
Isolation and Drying: Collect the polymer by filtration and dry under vacuum.
Step 3: Deprotection of the Polymer
The final step is the removal of the acetal protecting groups to regenerate the pendant aldehyde functionalities on the polyester backbone. This is typically achieved by acid-catalyzed hydrolysis.
Experimental Protocol: Polymer Deprotection
Materials:
-
Protected polymer
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrolysis: Dissolve the protected polymer (2.0 g) in THF (20 mL) in a round-bottom flask. Add 1 M HCl (5 mL) and stir the mixture at room temperature for 12 hours.
-
Neutralization: Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Drying: Extract the polymer into dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the final functionalized polyester.
Data Presentation: Protected Monomer ROP
| Entry | Catalyst | [M]/[I] | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) (Protected) | PDI (Protected) | Mn (GPC, g/mol ) (Deprotected) | PDI (Deprotected) |
| 1 | Sn(Oct)₂ | 100 | 110 | 4 | 98 | 16,500 | 1.18 | 12,800 | 1.25 |
| 2 | La(N(SiMe₃)₂)₃ | 200 | 25 | 2 | 99 | 34,200 | 1.05 | 26,500 | 1.10 |
Table 2: Representative data for the ROP of the protected monomer and the resulting deprotected polymer.
Workflow Diagram: Protected Monomer Strategy
Caption: Workflow for the polymerization of 5-oxo-tetrahydro-furan-3-carbaldehyde via a protected monomer strategy.
Conclusion and Future Outlook
The polymerization of 5-oxo-tetrahydro-furan-3-carbaldehyde derivatives opens a promising avenue for the synthesis of functional, bio-derived polyesters. While direct polymerization presents a more streamlined approach, the protection/deprotection strategy offers greater control and versatility. The choice of method will depend on the desired polymer characteristics and the available synthetic infrastructure. The resulting polyesters, with their pendant aldehyde groups, are poised for a wide range of applications where post-polymerization modification is key to performance. Future research will likely focus on the development of more robust and selective catalysts for the direct polymerization of such functionalized lactones, further enhancing the appeal of these sustainable and versatile monomers.
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Darensbourg, D. J. (2015). Synthesis and Ring-Opening (co)Polymerization of Lactones Derived from the Cotelomerization of Isoprene, Butadiene, and CO2. Faraday Discussions, 183, 245-258. [Link]
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LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
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Adamus, G., & Kowalczuk, M. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Molecules, 26(24), 7588. [Link]
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Endo, T., et al. (2000). First Example of Cationic Ring-Opening Polymerization of γ-Thionobutyrolactone. Macromolecules, 33(16), 5899-5901. [Link]
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Wuest, W. M., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 87(24), 16677-16687. [Link]
-
Hong, M., & Chen, E. Y. X. (2018). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters, 7(9), 1082-1087. [Link]
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Redshaw, C., et al. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). Polymers, 14(17), 3491. [Link]
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Das, J. (2024). Synthesis of Unsaturated Bicyclic Lactones. YouTube. [Link]
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ResearchGate. (n.d.). Reaction pathways to synthesis of gamma-butyrolactone (GBL). ResearchGate. [Link]
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Hong, M., & Chen, E. Y. X. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters. [Link]
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Analytical Strategies for the Detection and Quantification of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Application and Protocol Guide:
Abstract
This technical guide provides a comprehensive framework for the development of robust analytical methods for the detection and quantification of 5-Oxo-tetrahydro-furan-3-carbaldehyde. This molecule, featuring both a lactone and a reactive aldehyde functional group, presents unique analytical challenges, including potential thermal instability and high polarity. As no standardized method currently exists for this specific analyte, this document outlines strategic approaches using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Detailed, field-tested protocols are provided to guide researchers, scientists, and drug development professionals in establishing reliable, self-validating analytical systems.
Introduction and Analytical Challenges
5-Oxo-tetrahydro-furan-3-carbaldehyde is a bifunctional organic molecule of interest as a potential impurity, degradation product, or synthetic intermediate in various chemical and pharmaceutical processes. Its structure, combining a polar γ-butyrolactone ring with a reactive aldehyde group, necessitates a carefully considered analytical strategy.
The primary challenges in its analysis are:
-
Polarity: The combination of an ether, a ketone (lactone), and an aldehyde group results in a polar molecule, which can be challenging for traditional reversed-phase HPLC and may cause peak tailing in GC.
-
Thermal Instability: Aldehydes and some lactone structures can be susceptible to degradation at the high temperatures used in GC inlets, potentially leading to inaccurate quantification.
-
Reactivity: The aldehyde group is prone to oxidation and can participate in various addition reactions, requiring careful sample handling and preparation to ensure analyte integrity.
-
Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, which may limit sensitivity for HPLC-UV detection without derivatization.
This guide will address these challenges by presenting multiple analytical pathways, explaining the rationale behind each approach to empower the scientist to select or develop the most suitable method for their specific matrix and analytical objective.
Physicochemical Property Analysis
Direct experimental data for 5-Oxo-tetrahydro-furan-3-carbaldehyde is limited. However, we can infer its properties from closely related analogs like Tetrahydrofuran-3-carbaldehyde (CAS 79710-86-4)[1] and various furanones.
-
Predicted Polarity: With an estimated LogP (partition coefficient) of -0.3 for the related tetrahydrofuran-3-carbaldehyde, the target analyte is expected to be highly water-soluble and polar.[1] This strongly suggests that HPLC-based methods, particularly those designed for polar analytes, will be effective.[2]
-
Volatility: The boiling point of analogous structures suggests that the compound is semi-volatile. While direct GC analysis may be possible, its polarity and potential thermal instability make derivatization a more robust strategy to improve volatility and thermal stability.[3][4]
Strategic Analytical Workflow
The selection of an appropriate analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. The following workflow provides a logical decision-making process for method development.
Caption: Decision workflow for selecting an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Expertise & Experience: Direct injection of this polar, bifunctional analyte into a hot GC inlet is ill-advised due to the high risk of thermal degradation and poor chromatographic peak shape. A derivatization strategy is essential. Silylation is a common choice for masking polar groups like alcohols and carboxylic acids.[3][5] For an aldehyde, derivatization to an oxime is a highly effective and specific method. We recommend derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which serves a dual purpose: it converts the polar aldehyde into a less polar, more stable oxime and introduces a highly electronegative group, making the derivative exceptionally sensitive for detection by Electron Capture (ECD) or Mass Spectrometry in Negative Chemical Ionization (NCI) mode.[6]
Protocol 1: GC-MS with PFBHA Derivatization
This protocol is designed for trace-level quantification in complex matrices where high sensitivity is required.
Caption: Workflow for GC-MS analysis with PFBHA derivatization.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of 5-Oxo-tetrahydro-furan-3-carbaldehyde in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Derivatization Reagent: Prepare a 1000-2000 µg/mL solution of PFBHA hydrochloride in HPLC-grade water.
-
Sample/Standard Derivatization: a. To 1 mL of each standard or sample in a 4 mL glass vial, add 1 mL of the PFBHA solution. b. Add an appropriate internal standard (e.g., a deuterated analog if available, or a structurally similar compound). c. Add 1 mL of hexane. d. Cap the vial tightly, vortex for 1 minute, and heat at 60°C for 30-60 minutes.
-
Extraction: a. Allow the vial to cool to room temperature. b. Vigorously shake the vial for 2 minutes to extract the PFBHA-oxime derivative into the hexane layer. c. Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
GC-MS Analysis: Inject the hexane extract into the GC-MS system.
Data Presentation: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity, e.g., DB-35MS or similar (30m x 0.25mm, 0.25µm)[7] | Provides good separation for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Sufficient to ensure volatilization of the derivative without causing degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for enhanced sensitivity. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Standard carrier gas providing good efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A starting point; must be optimized to separate the analyte from matrix interferences. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI provides standard fragmentation for library matching. NCI will offer superior sensitivity for the PFBHA derivative. |
| Acquisition | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly increases sensitivity by monitoring only characteristic ions of the target analyte. |
High-Performance Liquid Chromatography (HPLC) Analysis
Expertise & Experience: Given the analyte's high polarity and potential thermal lability, HPLC is a highly suitable, if not superior, analytical choice. The primary challenge is detection. Without a strong chromophore, direct UV detection may lack the necessary sensitivity for trace analysis. Therefore, two primary pathways are presented: direct analysis for higher concentrations (e.g., process monitoring) and a derivatization approach for trace-level quantification (e.g., impurity analysis).
Protocol 2: Direct Analysis by Reversed-Phase HPLC-UV/MS
This method is best for samples where the analyte concentration is expected to be relatively high. A C18 column can be used, but issues with retention may occur in highly aqueous mobile phases due to the analyte's polarity.[8] Using a polar-embedded or polar-endcapped C18 column, or employing Hydrophilic Interaction Liquid Chromatography (HILIC), can provide better retention and peak shape for such polar compounds.[2]
Step-by-Step Methodology:
-
Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
Data Presentation: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Polar-endcapped C18 (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) | Designed to provide better retention for polar analytes under highly aqueous conditions and prevent ligand collapse.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and compatibility with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold 2 min, return to 5% B and re-equilibrate | A generic starting gradient; must be optimized for the specific sample matrix. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Volume | 5 µL | A typical injection volume; can be adjusted based on concentration. |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) | 210 nm is a general wavelength for carbonyls. ESI-MS provides much higher selectivity and sensitivity. |
Protocol 3: HPLC with Pre-Column DNPH Derivatization
Trustworthiness: For trace-level quantification where sensitivity is paramount, pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a gold-standard, self-validating method for aldehydes. The reaction is specific to carbonyls and attaches a strong chromophore (the dinitrophenyl group) to the analyte, enabling highly sensitive UV detection at ~360 nm, a wavelength where most matrix interferences do not absorb.[9]
Step-by-Step Methodology:
-
Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst (e.g., 1% phosphoric acid).
-
Sample/Standard Derivatization: a. To 1 mL of sample or standard (in acetonitrile), add 1 mL of the DNPH reagent. b. Vortex and allow to react at room temperature for 1-2 hours, or gently heat (e.g., 40-60°C) for a shorter period (e.g., 20-30 min) to ensure complete reaction. c. The resulting DNPH-hydrazone derivative is now ready for injection.
-
HPLC Analysis: Analyze the derivatized sample using a standard C18 column. The derivative is much less polar than the parent compound and will chromatograph well.
Data Presentation: Recommended HPLC Parameters for DNPH Derivatives
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Standard C18 (e.g., Welch Ultisil XB-C18, 4.6 x 250 mm, 5 µm)[9] | The non-polar DNPH derivative is well-retained and separated on a standard C18 phase. |
| Mobile Phase | Isocratic or Gradient with Acetonitrile and Water (e.g., 65:35 ACN:H₂O)[9] | The exact ratio should be optimized to achieve a good retention time (k' between 2 and 10). |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention. |
| Detection | UV at 360 nm | This is the wavelength of maximum absorbance for the DNPH-hydrazone, providing excellent sensitivity and selectivity.[9] |
Structural Confirmation by NMR Spectroscopy
Authoritative Grounding: While not a quantitative technique for trace analysis, Nuclear Magnetic Resonance (NMR) is the definitive method for unambiguous structural identification. For a reference standard or an isolated unknown, acquiring ¹H and ¹³C NMR spectra is essential for confirming the structure of 5-Oxo-tetrahydro-furan-3-carbaldehyde.
Protocol 4: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[10]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
Predicted Spectral Features: Based on the known spectra of tetrahydrofuran[11][12][13][14] and related furan aldehydes,[15] the following features are expected:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A distinct singlet or doublet (if coupled to the C3 proton) far downfield, typically in the range of δ 9.5 - 10.0 ppm.
-
C3 Methine Proton (-CH-CHO): A complex multiplet, coupled to the aldehyde proton and the C4 methylene protons.
-
C4 Methylene Protons (-CH₂-): Two diastereotopic protons appearing as complex multiplets.
-
C2 Methylene Protons (-O-CH₂-): Two diastereotopic protons, likely appearing as complex multiplets, shifted downfield due to the adjacent oxygen atom.
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190 - 205 ppm.
-
Lactone Carbonyl (C=O): A signal in the ester/lactone carbonyl region, typically δ 170 - 180 ppm.
-
C2 Methylene Carbon (-O-CH₂-): A signal around δ 65 - 75 ppm.
-
C3 and C4 Carbons: Aliphatic signals in the δ 25 - 50 ppm range.
-
References
-
(2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]
-
Ferreira, A., et al. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC. [Link]
-
(n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
(n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]
-
(2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. International Journal of Analytical Chemistry. [Link]
-
(n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc. [Link]
-
(n.d.). Tetrahydrofuran. SpectraBase. [Link]
-
(n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
(n.d.). Simple Determination of Lactones in High-fat Food Products by GC/MS. ResearchGate. [Link]
-
(2023). Derivatization. Chemistry LibreTexts. [Link]
-
(2020). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. JASCO Global. [Link]
-
(n.d.). Correlations and Anomalies in Mass Spectra. Lactones. Analytical Chemistry. [Link]
-
(n.d.). Analysis Of Aldehydes and Ketones In The Gas Phase. EPA. [Link]
- (n.d.). Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
-
(2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
(n.d.). Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. ResearchGate. [Link]
-
(n.d.). 3-Furancarboxaldehyde, tetrahydro-. PubChem. [Link]
-
(2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
(n.d.). 3-furaldehyde, 498-60-2. The Good Scents Company. [Link]
-
(n.d.). 3-Furaldehyde. PubChem. [Link]
-
(n.d.). 5-oxotetrahydrofuran-3-carboxylic acid. Molbase. [Link]
-
(n.d.). An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. Supporting Information. [Link]
-
(2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. ResearchGate. [Link]
-
(2025). Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization. PMC. [Link]
Sources
- 1. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 8. hplc.eu [hplc.eu]
- 9. auroraprosci.com [auroraprosci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. TETRAHYDROFURAN-D8(1693-74-9) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. rsc.org [rsc.org]
Purification techniques for 5-Oxo-tetrahydro-furan-3-carbaldehyde
Technical Application Note: Purification Strategies for 5-Oxo-tetrahydro-furan-3-carbaldehyde
Introduction & Physicochemical Context
Compound Identity:
-
Common Names: Paraconic aldehyde; 3-Formyl-gamma-butyrolactone; 3-Formyl-dihydro-2(3H)-furanone.[1][2]
-
CAS Registry: 5466-06-8 (Note: CAS assignments for this specific isomer can vary; verify structure C₅H₆O₃).[1][2]
Scientific Significance: 5-Oxo-tetrahydro-furan-3-carbaldehyde is a critical chiral building block in the synthesis of lignans (e.g., hydroxymatairesinol), antitumor agents (e.g., ascofuranone), and pilocarpine alkaloids.[1][2] Its bifunctionality—possessing both a reactive aldehyde and a base-sensitive lactone ring—presents a unique purification challenge.[1][2]
Purification Challenges:
-
Aldehyde Instability: The C3-formyl group is prone to oxidation (forming paraconic acid) and aldol polymerization under basic conditions.[1][2]
-
Lactone Sensitivity: The gamma-lactone ring is susceptible to hydrolysis (saponification) in aqueous base, leading to ring-opening and water-soluble hydroxy-carboxylate byproducts.[1][2]
-
Polarity: The molecule is moderately polar, often co-eluting with starting materials (e.g., succinate derivatives) or over-oxidation byproducts.[2]
Physicochemical Profile & Stability
| Property | Description | Implications for Purification |
| Physical State | Viscous colorless to pale yellow oil.[1][2] | Crystallization is difficult; distillation or chromatography preferred.[1][2] |
| Boiling Point | Est. 110–120 °C @ 0.5 mmHg.[1][2] | Vacuum distillation is viable but requires high vacuum to prevent thermal degradation.[1][2] |
| Solubility | Soluble in DCM, EtOAc, THF, Acetone.[2] Slightly soluble in water.[1][2] | Extraction requires salting out (brine) to maximize recovery from aqueous phases.[2] |
| Stability | Sensitive to air (oxidation) and base (polymerization).[2] | Store under Argon/Nitrogen at -20°C. Avoid strong bases (NaOH/KOH).[1][2] |
Purification Protocols
Method A: Sodium Bisulfite Adduct Purification (High Specificity)
Best for: Removing non-aldehyde impurities (e.g., lactone starting materials, alcohols) from crude mixtures.
Mechanism: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble sulfonate adduct.[1][2] Non-aldehyde impurities remain in the organic phase.[1][2] The adduct is then hydrolyzed to regenerate the pure aldehyde.[1][2]
Protocol:
-
Adduct Formation:
-
Dissolve crude oil in minimal Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) (approx. 2 mL/g).[2]
-
Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[2]
-
Stir vigorously for 2–4 hours at room temperature. A thick white precipitate (the adduct) may form, or it may remain as a distinct aqueous layer.[2]
-
-
Washing:
-
Regeneration:
-
Cool the aqueous phase to 0°C.
-
Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1M HCl (carefully) to adjust pH to ~7–8.[2] Note: Avoid high pH to protect the lactone.
-
Alternative (Milder): Add excess aqueous Formaldehyde (40%) to the aqueous phase.[2] Formaldehyde binds bisulfite more strongly, releasing the paraconic aldehyde.[2]
-
-
Extraction:
Method B: Flash Column Chromatography (Standard)
Best for: General purification when bisulfite method is low-yielding or if acid impurities are present.[1][2]
Stationary Phase: Silica Gel 60 (230–400 mesh).[2] Use acid-washed silica if the aldehyde is particularly labile, though neutral silica is usually sufficient.[1][2]
Mobile Phase Optimization:
-
TLC Stain: Dinitrophenylhydrazine (DNP) stain (orange spots for aldehydes) or KMnO₄ (yellow spots on purple).[2]
-
Typical Gradient:
Procedure:
-
Loading: Dissolve crude in minimal DCM. Avoid heating during loading.[1][2][4]
-
Elution: Run the gradient. Collect fractions.
-
Workup: Pool pure fractions. Evaporate solvent at low temperature (<35°C) to prevent thermal degradation.[2]
Method C: Kugelrohr Vacuum Distillation (Scalable)
Best for: Large batches (>5g) of thermally stable crude.
Parameters:
-
Vacuum: High vacuum required (< 0.5 mmHg).[2]
-
Oven Temperature: 110°C – 130°C (Adjust based on vacuum).
-
Receiving Bulb: Cool with Dry Ice/Acetone (-78°C).
Warning: If the crude contains significant carboxylic acid impurities, they can catalyze polymerization during heating.[2] Pre-treat crude with a rapid filtration through a pad of basic alumina or silica to remove acids before distillation.[1][2]
Visualization: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Quality Control & Storage
Analytical Verification:
-
1H NMR (CDCl₃):
-
IR Spectroscopy:
Storage Protocol:
-
Temperature: -20°C (Freezer).
References
-
Mori, K.; Chiba, N. (1989).[2][5] Preparation of the Enantiomers of Paraconic Acid Employing Lipase-Mediated Asymmetric Hydrolysis. Liebigs Annalen der Chemie.
-
BenchChem Technical Support. (2025). Purification of Furan-Based Aldehydes: Troubleshooting & Optimization.
-
Organic Syntheses. (2014). Synthesis of 3-Hydroxytetrahydrofuran (Related Lactone Purification). Org. Synth. 1955, 35,[2] 74.
-
PubChem. (2025).[1][2][6] Compound Summary: Tetrahydrofuran-3-carbaldehyde.[1][2][6]
-
TCI Chemicals. (2025).[1][2] Product Specification: Ethyl 3-Mercaptopropionate (Reagent Ref).
Sources
- 1. CAS 5466-06-8: Ethyl 3-mercaptopropionate | CymitQuimica [cymitquimica.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Handling of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Welcome to the Technical Support Center for 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as 4-formylbutyrolactone or paraconic acid aldehyde). This highly versatile chiral building block is critical in the synthesis of peptidomimetics[1], complex natural products like xanthanolides[2], and novel anti-cancer agents such as UB006 derivatives[3].
However, its synthesis—typically via the oxidation of 4-(hydroxymethyl)butyrolactone—and subsequent handling present significant challenges. The inherent reactivity of the formyl group, combined with the acidity of the adjacent stereocenter, requires stringent experimental controls. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, stereoretentive synthesis.
Part 1: Mechanistic Causality & Stability Logic
To successfully synthesize and isolate 5-oxo-tetrahydro-furan-3-carbaldehyde, you must first understand the three primary modes of failure:
-
C-3 Epimerization (Stereochemical Loss): The proton at the C-3 position is highly acidic because it is flanked by the electron-withdrawing formyl group and is beta to the lactone carbonyl. Exposure to bases (even mild ones like triethylamine at elevated temperatures) triggers rapid enolization, leading to epimerization to the thermodynamically more stable trans isomer.
-
Over-Oxidation: The aldehyde is highly susceptible to further oxidation into paraconic acid derivatives. Aqueous or harsh oxidants (e.g., KMnO₄, Jones reagent) cannot be used.
-
Acetalization & Hydration: The electrophilic carbonyl carbon of the aldehyde readily reacts with nucleophilic solvents (e.g., methanol, ethanol) to form hemiacetals, or with water to form hydrates. This severely complicates NMR analysis and downstream coupling reactions.
Fig 1: Reaction pathways and side reactions during oxidation to 5-oxo-tetrahydro-furan-3-carbaldehyde.
Part 2: Troubleshooting FAQs
Q1: I am using Swern oxidation, but my NMR shows a 1:1 mixture of diastereomers. How do I prevent epimerization? A: The epimerization is caused by the triethylamine (TEA) used to resolve the alkoxysulfonium ylide intermediate. If the reaction temperature rises above -60 °C while unreacted TEA is present, the basic environment will deprotonate the acidic C-3 alpha-proton. Solution: Ensure strict temperature control at -78 °C during TEA addition. More importantly, you must quench the reaction with a weakly acidic buffer (e.g., saturated aqueous NH₄Cl or phosphate buffer pH 7) before removing the dry ice bath to warm the mixture to room temperature[3].
Q2: My isolated yield is drastically reduced after silica gel column chromatography. Where is my product? A: 5-Oxo-tetrahydro-furan-3-carbaldehyde is highly polar and chemically sensitive. It can irreversibly bind to, hydrate on, or degrade upon exposure to standard acidic silica gel. Solution: Whenever possible, use the crude aldehyde directly in the next synthetic step (e.g., Wittig olefination or reductive amination) without purification[2]. If purification is strictly necessary, use deactivated silica gel (pre-treated with 1% Et₃N, followed by thorough flushing with your eluent) and perform a rapid flash column.
Q3: The aldehyde proton peak (~9.5–9.8 ppm) is missing in my ¹H-NMR, and I see new multiplets around 4.5–5.0 ppm. Did the oxidation fail? A: The oxidation likely succeeded, but your product has converted into a hemiacetal or hydrate. This occurs if you used alcoholic solvents (like methanol) during workup/purification, or if your NMR solvent (CDCl₃) contains trace water or acid. Solution: Strictly avoid alcohols during the workflow. Dry your organic layers thoroughly with MgSO₄ (avoid K₂CO₃ due to basicity), and use fresh, anhydrous, acid-free CDCl₃ for NMR analysis.
Fig 2: Environmental sensitivities and degradation pathways of 5-oxo-tetrahydro-furan-3-carbaldehyde.
Part 3: Standardized Experimental Protocols
To ensure self-validating and reproducible results, utilize one of the following two field-proven oxidation methodologies.
Protocol A: Swern Oxidation (Optimized for Stereoretention)
Use this method for scalable, cost-effective synthesis when strict cryogenic control is available[3].
-
System Preparation: Flame-dry a multi-neck flask under N₂. Add anhydrous CH₂Cl₂ (10 mL per mmol of substrate) and oxalyl chloride (1.5 eq). Cool the system to exactly -78 °C using a dry ice/acetone bath.
-
Activation: Add anhydrous DMSO (3.0 eq) dropwise over 10 minutes. Causality: Controls the exothermic formation of the chlorosulfonium intermediate. Stir for 15 minutes.
-
Substrate Addition: Dissolve the 4-(hydroxymethyl)butyrolactone derivative (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂. Add dropwise over 15 minutes. Stir for 45 minutes at -78 °C.
-
Resolution: Add anhydrous Triethylamine (TEA) (5.0 eq) dropwise. Critical: Do not let the internal temperature exceed -70 °C during addition to prevent C-3 epimerization. Stir for 30 minutes at -78 °C.
-
Quenching (Self-Validating Step): Inject 5 mL of saturated aqueous NH₄Cl directly into the -78 °C solution. Causality: Neutralizes excess TEA before the system warms up, locking the stereocenter.
-
Workup: Remove the cooling bath and allow the mixture to reach room temperature. Extract with CH₂Cl₂ (3x), dry over MgSO₄, filter, and concentrate under reduced pressure. Use crude immediately.
Protocol B: Dess-Martin Periodinane (DMP) Oxidation
Use this method for smaller scales or when cryogenic control is unreliable[1].
-
Reaction: Dissolve the alcohol (1.0 eq) in anhydrous CH₂Cl₂ (15 mL per mmol) at 0 °C under N₂. Add Dess-Martin Periodinane (1.5 eq) in one portion.
-
Progression: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (stain with KMnO₄ or PMA).
-
Quenching: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the lactone.
-
Workup: Stir until the organic layer turns completely clear (usually 15-30 mins). Separate the layers, extract the aqueous layer with CH₂Cl₂, dry the combined organics over MgSO₄, and concentrate.
Part 4: Quantitative Data Summaries
Table 1: Comparison of Oxidation Strategies
| Oxidation Method | Typical Yield | Epimerization Risk | Scalability | Key Advantage | Key Limitation |
| Swern | 80–95% | High (if T > -60°C) | Excellent | Low reagent cost | Requires strict cryogenic control |
| DMP | 85–98% | Low | Moderate | Mild, neutral conditions | High reagent cost, shock-sensitive |
| TEMPO/BAIB | 60–75% | Moderate | Good | Avoids toxic byproducts | Risk of over-oxidation to acid |
Table 2: Solvent Compatibility Matrix
| Solvent | Compatibility | Causality / Result |
| Dichloromethane (DCM) | Highly Recommended | Inert, excellent solubility for lactones. |
| Ethyl Acetate (EtOAc) | Recommended | Good for extractions, inert to the aldehyde. |
| Methanol / Ethanol | Incompatible | Rapidly forms hemiacetals/acetals with the C-3 formyl group. |
| Water (Unbuffered) | Poor | Promotes hydrate formation; risk of lactone hydrolysis over time. |
Part 5: References
-
Facile Asymmetric Synthesis of the Core Nuclei of Xanthanolides, Guaianolides, and Eudesmanolides Source: Institut für Organische Chemie der Universität Regensburg URL:
-
Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome Source: Publikationsserver der Universität Regensburg URL:
-
New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells Source: National Institutes of Health (NIH) / PMC URL:
Sources
Technical Support Center: Optimizing 5-Oxo-tetrahydro-furan-3-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 5-oxo-tetrahydro-furan-3-carbaldehyde (also known as
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Workflow Visualization
The synthesis of this target generally proceeds via one of three primary pathways depending on the starting material: direct reduction of a Weinreb amide, oxidation of a primary alcohol, or ozonolysis of a terminal alkene.
Pathways to 5-oxo-tetrahydro-furan-3-carbaldehyde via oxidation, reduction, and ozonolysis.
Part 2: Troubleshooting Guides & FAQs
Q1: My DIBAL-H reduction of the Weinreb amide intermediate yields significant amounts of the primary alcohol. How can I arrest the reaction at the aldehyde stage?
-
Causality: The success of reducing a Weinreb amide to an aldehyde relies entirely on the stability of the tetrahedral aluminum chelate formed after the initial hydride transfer. As documented in1[1], this chelation prevents the addition of a second hydride. If this intermediate collapses prematurely due to temperature spikes, it releases the highly electrophilic free aldehyde into the reaction mixture, which is immediately reduced by unreacted DIBAL-H to the primary alcohol.
-
Actionable Fix: Maintain strict cryogenic control (-78 °C). More importantly, the reaction must be quenched while still at -78 °C using a cold, weakly acidic aqueous buffer (such as saturated aqueous Rochelle salt). This destroys the active hydride reagent before the tetrahedral intermediate is allowed to break down during the warming phase.
Q2: I am observing epimerization at the C3 position during the Swern oxidation of the primary alcohol precursor. How do I maintain stereochemical integrity?
-
Causality: The proton at the C3 position is highly acidic because it is situated alpha to both the newly formed aldehyde and the lactone carbonyl. During a standard Swern oxidation, the addition of triethylamine (
) to decompose the alkoxysulfonium intermediate can trigger base-catalyzed enolization. Subsequent reprotonation typically yields the thermodynamically favored trans epimer, eroding the diastereomeric excess of your starting material 2[3]. -
Actionable Fix: Substitute
with a sterically hindered, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA), and ensure it is added dropwise at strictly -78 °C. Alternatively, abandon the Swern protocol and utilize Dess-Martin Periodinane (DMP). DMP oxidations operate under mildly acidic to neutral conditions, completely bypassing the base-catalyzed enolization pathway.
Q3: During the ozonolysis of 4-vinyl-gamma-butyrolactone, I get a mixture of the target aldehyde and the corresponding carboxylic acid. What is causing this over-oxidation?
-
Causality: Over-oxidation during ozonolysis is rarely caused by the ozone itself; rather, it stems from the incomplete reduction of the Criegee ozonide intermediate[4]. If dimethyl sulfide (DMS) is used as the reductive quench, it requires sufficient time and ambient temperature to fully reduce the ozonide. Rushing the workup leaves residual ozonides or peroxide byproducts that oxidize the sensitive aldehyde during isolation.
-
Actionable Fix: Switch your reductive quench from DMS to triphenylphosphine (
). is a significantly more potent oxygen acceptor and provides a cleaner, faster conversion to the aldehyde at lower temperatures, minimizing oxidative degradation.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the operational metrics for the three primary synthetic routes, allowing you to select the optimal conditions based on your specific constraints.
| Synthetic Route | Primary Reagents | Typical Yield | Epimerization Risk | Key Advantage |
| Weinreb Amide Reduction | DIBAL-H, THF, -78 °C | 50–85% | Low | Direct route from paraconic acid derivatives; avoids volatile intermediates. |
| Alcohol Oxidation | Swern (DMSO/ | 75–90% | High (if | Highly scalable; DMP variant offers excellent stereochemical retention. |
| Alkene Ozonolysis | 70–85% | Low | High atom economy; bypasses the need for strong hydride reducing agents. |
Part 4: Validated Experimental Protocols
Every protocol listed below is designed as a self-validating system , meaning specific physical observations are embedded within the steps to confirm the reaction is proceeding correctly.
Protocol A: High-Fidelity Swern Oxidation (Modified for Epimerization-Prone Substrates)
-
Activation: To a flame-dried round-bottom flask under
, add anhydrous (0.1 M relative to substrate) and oxalyl chloride (1.5 equiv). Cool the solution to -78 °C. -
DMSO Addition: Dropwise add anhydrous DMSO (3.0 equiv) dissolved in a minimal amount of
. Stir for 15 minutes at -78 °C.-
Validation Check: The evolution of gas is normal; the solution should remain clear and colorless, confirming the formation of the active Swern reagent.
-
-
Substrate Addition: Slowly add the primary alcohol precursor (1.0 equiv) in
down the side of the flask over 10 minutes. Stir for 45 minutes at -78 °C. -
Base Quench: Add DIPEA (5.0 equiv) dropwise over 15 minutes. Critical: Do not use
. Stir for an additional 30 minutes at -78 °C.-
Validation Check: A distinct cloudy white suspension (amine hydrochloride salts) will form, visually confirming the decomposition of the alkoxysulfonium intermediate into the aldehyde.
-
-
Workup: Slowly warm the reaction to 0 °C, then quench with saturated aqueous
. Extract with , wash with brine, dry over , and concentrate under reduced pressure.
Protocol B: Weinreb Amide Reduction via DIBAL-H
-
Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to strictly -78 °C using a dry ice/acetone bath.
-
Reduction: Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise via syringe pump over 30 minutes. Maintain the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Cryogenic Quench: While still at -78 °C, cautiously add a 1:1 mixture of methanol and saturated aqueous Rochelle salt (potassium sodium tartrate) to destroy excess hydride before the tetrahedral intermediate collapses.
-
Workup: Remove the cooling bath and vigorously stir the mixture at room temperature for 2 hours.
-
Validation Check: The initial formation of a dense, gelatinous white precipitate (aluminum salts) will eventually dissolve into two distinct, clear liquid phases after 2 hours of vigorous stirring. If the emulsion persists, stirring time must be extended. Extract the aqueous layer with ethyl acetate, dry the combined organics over
, and concentrate.
-
Part 5: References
-
Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Source: ACS Publications (Organic Process Research & Development) URL:1
-
New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells Source: MDPI / PubMed Central URL:2
-
Visible-Light Photocatalysis and Studies Towards the Total Synthesis of Sandresolide A Source: Publikationsserver der Universität Regensburg URL:4
Sources
Technical Support Center: Synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde. This molecule is a highly valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis is often plagued by competing reaction pathways that can significantly lower yields and complicate purification. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to navigate these challenges effectively. We will explore the causality behind common side reactions and offer robust, self-validating protocols to maximize the success of your synthesis.
Section 1: Overview of Synthetic Strategies & Key Challenge Zones
The synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde, a bifunctional lactone-aldehyde, typically proceeds through multi-step sequences where the control of oxidation states and reaction selectivity is paramount. Below are two common conceptual pathways, each with inherent challenges that can lead to significant side product formation.
Conceptual Synthetic Pathways
Caption: High-level overview of common synthetic routes.
Each node in these pathways represents a potential failure point where side reactions can dominate if conditions are not meticulously controlled.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis in a practical question-and-answer format.
Group A: Purity, Yield, and Stability Issues
Question 1: My final reaction mixture shows multiple spots on TLC, and the overall yield of the target aldehyde is below 20%. What are the most probable side reactions?
Answer: A low yield and complex product profile typically point to a cascade of competing reactions. The primary suspects are often related to the instability of intermediates or the final product under the reaction conditions.
-
Decarboxylation: If your synthesis involves a β-keto ester intermediate (common in Dieckmann routes), harsh acidic or thermal conditions can easily lead to the loss of the carboxylate group, forming 5-oxotetrahydrofuran as a major byproduct.[1][2]
-
Over-oxidation: If you are forming the aldehyde from a primary alcohol precursor, many common oxidants can easily take the product to the corresponding 5-oxo-tetrahydrofuran-3-carboxylic acid .
-
Polymerization/Degradation: Aldehydes, particularly those on electron-rich ring systems, can be sensitive to strong acids, bases, and even light, leading to the formation of intractable polymeric material or other degradation products.[3] The furan ring system is known to have limited stability under certain conditions.[4]
Question 2: I am consistently isolating a significant amount of a decarboxylated byproduct. How can I prevent this loss of functionality?
Answer: This is a classic problem when working with β-keto lactones. The driving force for decarboxylation is the formation of a stable enol intermediate and the release of CO₂. To mitigate this, you must carefully control the temperature and pH of your reaction and workup steps.
-
Mechanism of Unwanted Decarboxylation:
Caption: Unwanted decarboxylation pathway.
-
Troubleshooting Steps:
-
Use Milder Decarboxylation Conditions: If decarboxylation is a necessary step in your sequence (e.g., Krapcho decarboxylation), using aqueous microwave conditions with salts like LiCl can sometimes offer better control and avoid harsh temperatures.[1]
-
Avoid High Temperatures: During purification (e.g., distillation) or subsequent reaction steps, keep the temperature as low as possible.
-
Neutral Workup: After reactions, perform a careful workup, aiming for a neutral pH before extraction and concentration. Avoid strong acids or prolonged heating during solvent removal.
-
Question 3: The purified 5-oxo-tetrahydrofuran-3-carbaldehyde appears to degrade within days, even when stored in the freezer. What is happening and how can I improve its shelf-life?
Answer: The combination of an aldehyde and a lactone makes this molecule susceptible to degradation. The aldehyde is prone to oxidation, and the entire molecule can be sensitive to trace amounts of acid or base.
-
Potential Degradation Pathways:
-
Oxidation: The aldehyde can readily oxidize to a carboxylic acid, especially in the presence of air (oxygen).
-
Hydration & Acetal Formation: Trace water can lead to the formation of an unstable hydrate. If alcohols (like methanol or ethanol from other steps) are present, acetal formation can occur, especially if catalyzed by trace acid.
-
Aldol-type Reactions: Under basic conditions, the enolizable proton alpha to the aldehyde can lead to self-condensation or polymerization.
-
-
Recommended Storage Protocol:
-
Store under Inert Atmosphere: Displace air in the vial with argon or nitrogen before sealing.
-
Use an Amber Vial: Protect the compound from light to prevent photochemical degradation.[3]
-
Ensure Purity: Ensure the final product is free of residual acid, base, or metal catalysts from previous steps.
-
Low Temperature: Store at -20°C or lower.
-
Aliquoting: Store in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
-
Group B: Side Reactions in Ring-Formation Steps
Question 4: I am attempting an intramolecular Dieckmann condensation to form the 5-membered ring, but I'm getting low yields and what appears to be a higher molecular weight byproduct. What is going wrong?
Answer: You are likely observing a competing intermolecular Claisen condensation, which leads to dimerization or polymerization, instead of the desired intramolecular cyclization. This is a common issue in reactions that can proceed through either pathway. The key to favoring the Dieckmann cyclization is to use high-dilution conditions.
-
Intramolecular vs. Intermolecular Condensation:
Caption: Competing pathways in Dieckmann condensation.
-
Troubleshooting Steps:
-
High-Dilution Conditions: The fundamental solution is to perform the reaction at very low concentrations (e.g., 0.01-0.05 M). This statistically favors the ends of the same molecule finding each other over two different molecules reacting.
-
Slow Addition: Use a syringe pump to add the diester substrate slowly over several hours to a solution of the base (e.g., sodium ethoxide, potassium tert-butoxide) in an appropriate solvent like THF or toluene.[5] This maintains a pseudo-high-dilution environment.
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide are often superior to sodium ethoxide as they minimize side reactions with the ester groups.[5]
-
Section 3: Recommended Protocols & Methodologies
Protocol 1: Optimized Dieckmann Condensation for 5-Membered Ring Formation
This protocol is designed to maximize the yield of the intramolecular cyclization product by employing high-dilution principles.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, a dropping funnel (or syringe pump inlet), and a magnetic stirrer.
-
Reagent Preparation:
-
Prepare a solution of the acyclic diester precursor in anhydrous THF (e.g., 10 mmol of diester in 100 mL of THF).
-
In the reaction flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol, 1.2 eq) in 900 mL of anhydrous THF. Caution: NaH is highly reactive.
-
-
Reaction Execution:
-
Cool the NaH suspension to 0 °C using an ice bath.
-
Using a syringe pump, add the diester solution to the stirred NaH suspension over a period of 4-6 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Workup:
-
Carefully quench the reaction by slowly adding acetic acid until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Add water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclic β-keto ester. This step is crucial as the initial product is the enolate salt, which must be protonated to yield the neutral product.[6][7]
-
Protocol 2: Selective Oxidation of 5-Oxo-tetrahydrofuran-3-methanol to the Aldehyde
This protocol uses a TEMPO-catalyzed oxidation, which is known for its high selectivity for converting primary alcohols to aldehydes with minimal over-oxidation.[8][9]
-
Apparatus Setup: A standard round-bottom flask with a magnetic stirrer, under a nitrogen or argon atmosphere.
-
Reagent Preparation:
-
Dissolve 5-oxo-tetrahydrofuran-3-methanol (1.0 eq) in dichloromethane (DCM).
-
Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 eq).
-
-
Reaction Execution:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trichloroisocyanuric acid (TCCA) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude aldehyde.
-
Section 4: Summary of Troubleshooting Strategies
| Problem Observed | Synthetic Route | Probable Cause | Recommended Solution |
| Low Yield, Complex Mixture | General | Product/intermediate instability, multiple side reactions | Use milder reagents, control temperature and pH strictly, work under inert atmosphere. |
| Decarboxylated Byproduct | Dieckmann | High temperature or harsh acidic/basic conditions during workup or purification | Use Krapcho conditions for controlled decarboxylation if needed; maintain neutral pH and low temperatures.[1] |
| Over-oxidation to Carboxylic Acid | Oxidation | Oxidizing agent is too strong or reaction time is too long | Use selective oxidation systems like TEMPO/TCCA or Dess-Martin periodinane.[8][9] |
| Dimer/Polymer Formation | Dieckmann | High concentration favoring intermolecular reaction | Employ high-dilution conditions and slow addition of the substrate via syringe pump.[5] |
| Product Degradation on Storage | Final Product | Oxidation, hydration, or polymerization | Store under inert gas, in an amber vial, at -20°C or below, and in small aliquots.[3] |
| Difficulty in Purification | Final Product | Instability on silica gel (acidic surface) | Use deactivated (neutral) silica gel or alumina for chromatography; consider distillation under high vacuum and low temperature. |
References
- Process for the manufacture of 3-oxo-tetrahydrofuran. (2016).
-
Dieckmann Condensation and Claisen Condensation. (2020). Master Organic Chemistry. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. (2018). ResearchGate. [Link]
-
Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. (2024). ResearchGate. [Link]
-
Dieckmann Condensation – An Intramolecular Claisen Reaction. (2020). Chemistry Steps. [Link]
-
Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of 5-Oxo-tetrahydro-furan-3-carbaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 5-oxo-tetrahydrofuran-3-carbaldehyde (also known as β-formyl-γ-butyrolactone). This highly versatile intermediate is a critical building block in the synthesis of complex paraconic acids, xanthanolides, and fatty acid synthase (FAS) inhibitors[1]. However, its synthesis is notoriously prone to yield-reducing side reactions such as over-oxidation, acetalization, and epimerization.
This guide provides a self-validating protocol and troubleshooting matrix based on the ozonolysis of 4-vinyl-dihydrofuran-2(3H)-one[2], alongside alternative ring-opening routes[3].
Mechanistic Pathway & Failure Modes
The most direct route to 5-oxo-tetrahydrofuran-3-carbaldehyde is the cryogenic ozonolysis of a vinyl-butyrolactone precursor. Understanding the Criegee mechanism is essential for preventing the primary failure mode: over-oxidation to the carboxylic acid.
Mechanistic pathway of 4-vinyl-γ-butyrolactone ozonolysis to 5-oxo-tetrahydrofuran-3-carbaldehyde.
Diagnostic Dashboard: Yield Optimization Data
Small deviations in solvent choice and reductive workup drastically impact the final yield. The table below summarizes quantitative data for optimizing the ozonolysis workflow.
| Solvent | Temp (°C) | Reductant (Equiv) | N₂ Purge Step | Yield (%) | Primary Byproduct / Issue |
| MeOH | -78 | DMS (2.0) | Yes | 45 | Dimethyl acetal formation |
| CH₂Cl₂ | -78 | DMS (5.0) | Yes | 72 | Sluggish reduction, residual ozonide |
| CH₂Cl₂ | -78 | PPh₃ (1.2) | No | 58 | 5-Oxo-tetrahydrofuran-3-carboxylic acid |
| CH₂Cl₂ | -78 | PPh₃ (1.2) | Yes | 94 | None (Optimized Conditions) |
Self-Validating Standard Operating Procedure (SOP)
Reaction: Ozonolysis of 4-vinyl-dihydrofuran-2(3H)-one[2]
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Dissolve 4-vinyl-dihydrofuran-2(3H)-one (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL).
-
Causality: Anhydrous, strictly non-nucleophilic solvent prevents the highly electrophilic aldehyde from undergoing acetalization.
-
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Causality: Cryogenic temperatures stabilize the primary ozonide intermediate and prevent premature, uncontrolled decomposition.
-
-
Ozonolysis: Bubble an O₃/O₂ mixture through the solution via a glass dispersion tube. Stop the ozone flow immediately when a persistent faint blue color appears in the solution.
-
Validation: The blue color indicates saturation with excess ozone, meaning the alkene is fully consumed. TLC (EtOAc/Hexanes, KMnO₄ stain) should confirm the total disappearance of the starting material.
-
-
Purging (Critical Step): Purge the solution vigorously with Argon or N₂ for 15–20 minutes at -78 °C until the blue color completely dissipates.
-
Causality: Residual dissolved oxygen/ozone will rapidly over-oxidize the newly formed aldehyde to a carboxylic acid during the warming phase.
-
-
Reduction: Add Triphenylphosphine (PPh₃) (12.0 mmol, 1.2 equiv) portion-wise or as a solution in CH₂Cl₂.
-
Causality: PPh₃ provides a strong thermodynamic driving force (formation of the P=O bond) to reduce the secondary ozonide (1,2,4-trioxolane) faster and more completely than Dimethyl Sulfide (DMS).
-
-
Warming & Validation: Remove the cooling bath and let the mixture warm to room temperature over 2 hours.
-
Validation: Before proceeding to concentration, test a drop of the reaction mixture on KI-starch indicator paper. A negative result (no color change) confirms the complete destruction of hazardous peroxides.
-
-
Purification: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
-
Validation: The product fractions can be rapidly identified using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) TLC stain, which turns bright yellow/orange in the presence of the target aldehyde.
-
Troubleshooting & FAQs
Q1: My isolated yield is low, and the ¹H-NMR shows a new singlet at ~3.3 ppm while the aldehyde proton (~9.6 ppm) is missing. What went wrong? A1: You are observing acetal formation. If you used methanol or ethanol as a co-solvent, the highly reactive aldehyde will rapidly react with the alcohol under the slightly acidic conditions generated during ozonolysis to form a dimethyl or diethyl acetal. Corrective Action: Switch to a strictly non-nucleophilic solvent like anhydrous CH₂Cl₂[2]. If acetal formation has already occurred, you can attempt to hydrolyze it back to the aldehyde using a mild aqueous acid (e.g., 10% HCl in THF), though this adds a step and risks epimerization.
Q2: The reaction yielded a significant amount of the carboxylic acid derivative instead of the aldehyde. How do I prevent this over-oxidation? A2: Over-oxidation typically occurs due to incomplete purging of the reaction mixture before the addition of the reductant. The Criegee intermediate (secondary ozonide) can decompose into the carboxylic acid if excess ozone or oxygen is present during the warming phase. Corrective Action: Implement a strict 15-20 minute Argon/N₂ purge at -78 °C before adding your reductant. Ensure the characteristic blue color of dissolved ozone has completely vanished.
Q3: The KI-starch test remains positive even after adding Dimethyl Sulfide (DMS) and stirring overnight. Is it safe to concentrate? A3: No. A positive KI-starch test indicates the presence of unreacted, potentially explosive ozonides or peroxides. DMS is a relatively mild reductant and its reaction with sterically hindered ozonides can be sluggish. Corrective Action: Do not concentrate the solution. Add 0.5 equivalents of PPh₃ and stir for an additional hour until the KI-starch test is negative. For future runs, switch entirely to PPh₃ as your primary reductant; it is more nucleophilic and ensures complete reduction within 2 hours at room temperature.
Q4: I am observing epimerization at the C3 position of the lactone ring. How can I maintain stereochemical integrity? A4: The alpha-proton at the C3 position is highly acidic because it is flanked by both the lactone carbonyl and the newly formed aldehyde. Exposure to basic impurities (even mild ones like unwashed silica gel) or prolonged reaction times can cause enolization and subsequent epimerization. Corrective Action: Minimize the time the product spends in solution. When performing column chromatography, consider slightly acidifying the silica gel or running the column rapidly. Store the purified aldehyde neat at -20 °C under Argon, or immediately use it in the next synthetic step.
Q5: We do not have an ozone generator in our facility. Is there an alternative, ozone-free method to synthesize this aldehyde? A5: Yes. You can utilize the cyclopropane ring-opening cascade developed by the Reiser group[3]. By treating an oxalic acid-2-ethoxycarbonyl-3-formyl-cyclopropyl-methyl ester precursor with Ba(OH)₂ in methanol at 0 °C, the cyclopropane ring undergoes a highly diastereoselective retro-aldol/lactonization cascade to yield the 5-oxo-tetrahydrofuran-3-carbaldehyde in excellent enantiomeric purity[3][4]. This method avoids cryogenic ozonolysis entirely, though it requires the upfront synthesis of the cyclopropane precursor.
References
-
Title: Facile Asymmetric Synthesis of the Core Nuclei of Xanthanolides, Guaianolides, and Eudesmanolides. Source: Organic Letters URL: [Link]
-
Title: Synthesis of β,γ-disubstituted-γ-lactones through a Johnson–Claisen rearrangement: a short route to xylobovide, nor-canadensolide, canadensolide, sporothriolide and santolinolide. Source: Tetrahedron: Asymmetry URL: [Link]
-
Title: Xanthanolides in Xanthium L.: Structures, Synthesis and Bioactivity. Source: Molecules URL: [Link]
Sources
- 1. New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile asymmetric synthesis of the core nuclei of xanthanolides, guaianolides, and eudesmanolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Furan Derivatives
Welcome to the technical support center dedicated to the unique and often complex challenges of purifying polar furan derivatives. As key structural motifs in pharmaceuticals, agrochemicals, and materials science, furans are of immense interest. However, their inherent polarity and potential instability can present significant hurdles in downstream processing. This guide provides field-proven insights, troubleshooting protocols, and expert recommendations to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of polar furan derivatives.
Q1: My polar furan derivative is streaking badly on my silica gel TLC plate. What's causing this and how can I fix it?
A: Severe streaking or tailing on silica gel is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the silica surface. Furan rings contain an oxygen atom that, along with other polar functional groups (like hydroxyls, amines, or carboxylic acids), can act as a strong hydrogen bond acceptor. This causes your compound to "stick" to the stationary phase and elute slowly and unevenly.
Quick Fixes:
-
Add a Mobile Phase Modifier: The most common solution is to add a small amount of a competitive binding agent to your eluent.
-
For basic compounds: Add 0.1-1% triethylamine (TEA) or ammonia to occupy the acidic silanol sites.
-
For acidic compounds: Add 0.1-1% acetic acid or formic acid to protonate your compound and reduce its interaction with the silica.
-
Q2: I'm running a silica gel column, and my compound seems to be irreversibly bound. I can't get it to elute, even with highly polar solvents. What are my options?
A: This is an extreme case of the issue described in Q1. If even solvents like methanol or ethanol in your mobile phase are failing to elute your product, it indicates a very strong interaction. Before considering the compound lost, try flushing the column with a solvent system containing a strong competitive agent. A solution of 5-10% acetic acid or triethylamine in methanol can sometimes displace the bound compound. However, a more robust solution is to change your stationary phase entirely. Consider using less acidic alternatives like neutral alumina or phases with bonded functional groups such as diol or amino-propylated silica.
Q3: I'm observing significant sample decomposition on the column. My collected fractions show new, unwanted spots on the TLC. Why is this happening?
A: The furan ring is notoriously sensitive to acidic conditions, which can catalyze hydrolysis or polymerization reactions. Standard silica gel is inherently acidic (pH ~4-5) and can act as a catalyst for the degradation of your compound over the course of a lengthy purification.
Mitigation Strategies:
-
Use Deactivated Silica: Employ silica gel that has been pre-treated or "neutralized" with a base.
-
Buffer Your Mobile Phase: As mentioned in Q1, adding a small amount of a base like triethylamine can neutralize the stationary phase surface.
-
Minimize Residence Time: Use a shorter column and a faster flow rate to reduce the time your compound spends in the acidic environment.
-
Work at Low Temperatures: If possible, run the chromatography in a cold room to slow down potential degradation reactions.
Q4: Is reversed-phase (RP) chromatography a good option for my highly polar, water-soluble furan derivative?
A: It can be, but standard C18 columns might not be suitable. Highly polar compounds often show poor retention on traditional reversed-phase columns, eluting in or near the void volume. This is because they are more attracted to the polar mobile phase than the nonpolar stationary phase. For these applications, consider specialized reversed-phase columns with polar-embedded or polar-endcapped functionalities, which are designed to retain polar analytes better. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for this specific challenge.
In-Depth Troubleshooting Guides
Challenge 1: Overcoming Poor Peak Shape and Low Recovery
Poor chromatography is often the primary hurdle. The key is to control the chemical interactions between your analyte, the stationary phase, and the mobile phase.
The lone pair of electrons on the furan oxygen, combined with other polar functional groups, makes these molecules prone to strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel. This leads to peak tailing, poor resolution, and in severe cases, complete loss of the compound.
Choosing the correct purification strategy from the outset is critical. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification strategy.
HILIC is a powerful mode of chromatography for polar compounds that are poorly retained in reversed-phase. It utilizes a polar stationary phase (like diol, amide, or cyano) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.
Step-by-Step Protocol:
-
Column Selection: Start with a diol- or amide-bonded silica column. These phases offer good hydrogen bonding capabilities without the strong acidity of plain silica.
-
Mobile Phase Preparation:
-
Solvent A (Organic): Acetonitrile (ACN).
-
Solvent B (Aqueous): Water with a buffer. A common starting point is 10 mM ammonium formate or ammonium acetate. The buffer is crucial for ensuring reproducible retention times and good peak shape.
-
-
Initial Gradient Screening:
-
Dissolve your crude sample in a mixture that mimics the starting mobile phase composition (e.g., 95:5 ACN:Water).
-
Run a broad gradient from 95% ACN to 50% ACN over 10-15 minutes.
-
This initial run will tell you at what approximate solvent composition your compound elutes.
-
-
Gradient Optimization: Based on the screening run, create a shallower gradient around the elution point of your compound of interest to improve resolution between it and nearby impurities.
-
Loading and Collection: Ensure your sample is fully dissolved in the initial mobile phase to prevent peak distortion. Collect fractions and analyze them by TLC or LC-MS to confirm purity.
Challenge 2: Preventing On-Column Degradation
The stability of the furan ring is a major concern. Acid-catalyzed polymerization or ring-opening can occur readily on standard silica gel.
The goal is to minimize the catalytic activity of the stationary phase and protect the analyte from environmental factors.
| Additive/Technique | Mechanism of Action | Typical Use Case |
| Triethylamine (TEA) | Neutralizes acidic silanol groups on the silica surface, preventing acid-catalyzed degradation. | For acid-sensitive, neutral, or basic compounds. |
| Neutralized Silica | Pre-treated silica gel with a pH of ~7.0, providing a less harsh environment. | When TEA is incompatible with the compound. |
| Butylated Hydroxytoluene (BHT) | A radical scavenger that can be added in small amounts (~0.01%) to the mobile phase to prevent air oxidation. | For compounds sensitive to oxidation. |
| Inert Atmosphere | Running the column under a blanket of Nitrogen or Argon gas. | For highly sensitive compounds where oxidation is a major concern. |
Table 1: Common stabilizing agents and techniques for furan purification.
Challenge 3: Resolving Co-eluting Polar Impurities
Often, synthetic byproducts or starting materials have polarities very similar to the desired furan derivative, making separation difficult with a single chromatographic method.
Orthogonality in separations means using two different methods that rely on different separation mechanisms. If two compounds co-elute in one system, they are likely to separate in a system that uses a different principle.
Stability issues of 5-Oxo-tetrahydro-furan-3-carbaldehyde during workup
Welcome to the Technical Support Center for 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as Paraconic Aldehyde).
This guide addresses the specific stability challenges associated with this multifunctional intermediate. As a beta-formyl lactone, this molecule presents a unique triad of instability: stereolability (epimerization), hydrolytic sensitivity (lactone ring opening), and oxidative susceptibility (aldehyde to acid).
Executive Summary: The Stability Triad
Before troubleshooting, understand the three chemical vectors that drive yield loss:
-
Lactone Hydrolysis (pH Sensitivity): The gamma-lactone ring is strained and susceptible to hydrolysis, particularly in basic media (pH > 8), leading to the ring-opened hydroxy-acid or carboxylate.
-
C3-Epimerization (Stereolability): The C3 proton is acidic due to the electron-withdrawing inductive effects of the adjacent formyl group and the lactone ring. This allows for rapid epimerization, scrambling stereocenters.
-
Aldehyde Oxidation (Air Sensitivity): The formyl group is highly prone to auto-oxidation to form Paraconic Acid (5-oxo-tetrahydro-furan-3-carboxylic acid), especially during concentration or storage.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I lost my product during the aqueous workup. Where did it go?"
Diagnosis: Water Solubility & Hydrolysis. Technical Explanation: 5-Oxo-tetrahydro-furan-3-carbaldehyde is a small, polar molecule with high water solubility. Standard extraction protocols (e.g., 3x EtOAc wash) often fail to partition the compound effectively into the organic phase. Furthermore, if the aqueous layer was basic (e.g., sat. NaHCO₃ quench), the lactone ring likely opened to form the water-soluble hydroxy-carboxylate.
Corrective Action:
-
pH Control: Ensure the aqueous phase is acidified to pH 3–4 (using dilute HCl or NaH₂PO₄ buffer) before extraction. This keeps the lactone closed and the carboxylic acid contaminants protonated (if separating from amines) or allows the lactone to persist.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product (Salting-out effect).
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform instead of Diethyl Ether/Hexanes. For difficult cases, use continuous extraction or a 10% Isopropanol/Chloroform mixture.
Issue 2: "My NMR shows a complex mixture of peaks, but mass spec confirms the mass."
Diagnosis: Tautomerization & Hydration. Technical Explanation:
-
Gem-Diol Formation: In the presence of water (even trace amounts in CDCl₃), the electron-deficient aldehyde hydrates to form the gem-diol [R-CH(OH)₂].
-
Enolization: Although less acidic than alpha-formyl lactones, the beta-formyl position can still enolize, particularly if catalyzed by trace acid/base on silica or in the solvent.
-
Hemiacetal Dimerization: The aldehyde can react with the enol form or the open hydroxy-form to create hemiacetal dimers.
Corrective Action:
-
Dry Solvents: Run NMR in strictly anhydrous CDCl₃ (filtered through basic alumina) or DMSO-d₆ (which often stabilizes the aldehyde form).
-
Verification: Add a drop of D₂O to the NMR tube. If the aldehyde peak (approx. 9.6-9.8 ppm) disappears or shifts due to rapid hydration/exchange, it confirms the functional group identity.
Issue 3: "The product turned into a solid/gum upon concentration."
Diagnosis: Polymerization or Oxidation. Technical Explanation:
-
Oxidation: If exposed to air during rotary evaporation, the aldehyde oxidizes to Paraconic acid, which is a solid.
-
Polymerization: Concentrated aldehydes can undergo self-aldol condensation or polymerization, catalyzed by heat and trace impurities.
Corrective Action:
-
Temperature Control: Do not heat the water bath above 30°C .
-
Inert Atmosphere: Release the vacuum on the rotovap using Nitrogen or Argon , not air.
-
Stabilization: Store the crude oil immediately in solution (e.g., in DCM) at -20°C if not using immediately. Do not store as a neat oil for prolonged periods.
Issue 4: "My chiral purity (ee) dropped significantly after column chromatography."
Diagnosis: Silica-Induced Epimerization. Technical Explanation: Silica gel is slightly acidic and possesses surface hydroxyls that can catalyze the enolization of the C3 proton, leading to racemization or epimerization of the chiral center.
Corrective Action:
-
Fast Chromatography: Minimize residence time on the column.
-
Buffered Silica: Pre-wash the silica gel with 1% Triethylamine (TEA) in Hexanes (though be careful, as base can open the lactone) or, safer, use neutral alumina .
-
Alternative: If possible, use crystallization (if solid) or proceed to the next step without purification (telescoping).
Part 2: Optimized Workup Protocol
Objective: Isolate 5-Oxo-tetrahydro-furan-3-carbaldehyde with minimal hydrolysis and epimerization.
Step-by-Step Methodology:
-
Quenching:
-
Cool reaction mixture to 0°C.
-
Quench with saturated NH₄Cl or NaH₂PO₄ buffer (pH 4-5) . Avoid NaHCO₃ or NaOH.
-
-
Extraction (The "Salting Out" Method):
-
Add solid NaCl to the aqueous layer until saturation is reached.
-
Extract with DCM (4 x Volume) . Note: Multiple extractions are better than one large volume.
-
Optional: If yield is critical, use a continuous liquid-liquid extractor for 2-3 hours.
-
-
Drying & Concentration:
-
Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate is neutral/mildly acidic; avoid MgSO₄ if it is too Lewis acidic for your specific sensitivity).
-
Filter and concentrate under reduced pressure at < 30°C .
-
CRITICAL: Backfill rotovap with Argon .
-
-
Storage:
-
Dissolve in anhydrous solvent (e.g., DCM or Toluene) and store at -20°C or -80°C .
-
Shelf-life: < 1 week neat; < 1 month in solution.
-
Part 3: Mechanistic Visualization
Figure 1: Degradation Pathways of Paraconic Aldehyde
This diagram illustrates the three primary failure modes: Hydrolysis (Base), Oxidation (Air), and Epimerization (Acid/Base).
Caption: Figure 1. Stability profile of 5-Oxo-tetrahydro-furan-3-carbaldehyde. Red arrows indicate irreversible degradation; yellow indicates stereochemical loss; grey indicates reversible hydration.
Figure 2: Workup Decision Tree
Follow this logic to determine the best isolation strategy based on your reaction conditions.
Caption: Figure 2. Optimized workup decision tree to prevent lactone hydrolysis and maximize recovery.
Part 4: Data & Specifications
| Property | Value | Implication for Workup |
| IUPAC Name | 5-Oxo-tetrahydrofuran-3-carbaldehyde | Also known as 3-formyl-gamma-butyrolactone. |
| Molecular Weight | 114.10 g/mol | Small molecule; volatile if not handled carefully. |
| Solubility | High in H₂O, Alcohols, THF | Difficult to extract from water without salting out. |
| pKa (C3-H) | ~12-14 (Est.) | Acidic enough to deprotonate with weak bases (Et₃N, Carbonate). |
| Stability (pH) | Stable pH 3–6 | Unstable at pH > 8 (Ring opening). |
| Stability (Air) | Poor | Oxidizes to carboxylic acid rapidly. |
References
-
Stereodivergent Synthesis of Paraconic Acids. PubMed Central (PMC). Discusses the synthesis and stability of paraconic acid derivatives, including the aldehyde intermediate and its susceptibility to epimerization.
-
Enantioselective synthesis of paraconic acids. PubMed. Details the handling of gamma-butyrolactone derivatives and the chemical sensitivity of the lactone ring.
-
Organic Syntheses Procedure: Paraconic Acid Derivatives. Organic Syntheses. Provides standard procedures for handling lactone intermediates and oxidation precautions.
-
Mechanisms of Lactone Hydrolysis. ACS Publications. Theoretical and experimental analysis of lactone stability in neutral and alkaline conditions.
Technical Support Center: Scaling Up the Synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Oxo-tetrahydro-furan-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this crucial synthetic transformation. As a key building block in medicinal chemistry, the efficient and clean synthesis of this lactone-aldehyde is paramount. This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances, helping you to diagnose issues and optimize your process with confidence.
Synthesis Overview: The Critical Oxidation Step
The most common and direct route to 5-Oxo-tetrahydro-furan-3-carbaldehyde involves the oxidation of its precursor, 3-(hydroxymethyl)-dihydrofuran-2(3H)-one. The primary challenge lies in the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. The aldehyde's sensitivity to both acidic and basic conditions, as well as its potential for oligomerization, further complicates purification and handling.
This guide focuses on two of the most reliable and widely-used mild oxidation protocols for this purpose: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Preventing polymerization of furan compounds during synthesis
Welcome to the Furan Chemistry Technical Support Center.
Subject: Preventing Polymerization and Degradation of Furan Compounds Ticket ID: FUR-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Furan derivatives (e.g., furfural, 5-HMF, furan itself) are notoriously unstable due to their electron-rich diene character. They are prone to three primary degradation pathways:
-
Acid-Catalyzed Resinification: Ring-opening to form reactive dicarbonyls (e.g., 2,5-dioxo-6-hydroxy-hexanal), leading to insoluble "humins."
-
Diels-Alder Dimerization: Spontaneous [4+2] cycloaddition, often occurring during storage.
-
Oxidative Degradation: Sensitivity to singlet oxygen and radical initiators.
This guide provides field-proven protocols to arrest these pathways during synthesis, workup, and storage.
Module 1: Critical Synthesis Parameters
Q: My reaction mixture turns black/tarry within minutes. How do I stop "humin" formation?
A: The black tar is "humin," a cross-linked furanic polymer. It forms when the furan ring opens under acidic conditions to form highly reactive intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH), which then polymerize with the starting material [1, 2].
Corrective Protocol: Biphasic Continuous Extraction To prevent this, you must physically separate the product from the acid catalyst immediately upon formation. Do not run these reactions in a single aqueous phase.
Experimental Workflow (Biphasic System):
-
Aqueous Phase: Dissolve substrate (e.g., fructose) and acid catalyst (HCl/H₂SO₄) in water saturated with NaCl (salting-out effect).
-
Organic Phase: Add an immiscible organic solvent that solubilizes furans well but resists acid. Methyl Isobutyl Ketone (MIBK) is the industry standard [3].
-
Ratio: Use a 1:3 to 1:5 (Aq:Org) volume ratio.
-
Agitation: High-shear stirring is critical to maximize mass transfer. The furan moves to the MIBK layer, protecting it from the acid in the water layer.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Solvent System | Single Phase (Water or DMSO) | Biphasic (H₂O/NaCl + MIBK) |
| Concentration | High (>1 M) | Dilute (<0.5 M) or Continuous Flow |
| Additives | None | CTAB (Cetyltrimethylammonium bromide) [4] |
Expert Insight: Adding a surfactant like CTAB (0.5–5 mM) can form micelles that isolate the furan intermediates, significantly suppressing humin growth mechanisms [4].
Module 2: Workup & Purification
Q: My product degrades on the silica column. How do I purify acid-sensitive furans?
A: Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (Si-OH). This acidity is sufficient to catalyze the ring-opening of sensitive furans (like 2-methoxyfuran or furfuryl alcohol derivatives) during chromatography.
Protocol: Silica Gel Deactivation You must neutralize the active sites on the silica before loading your sample.[1]
-
Slurry Method (Recommended):
-
Prepare the silica slurry using your non-polar eluent (e.g., Hexanes).[1]
-
Add 1.0% - 2.0% Triethylamine (TEA) to the slurry.
-
Pour the column and flush with 2 column volumes (CV) of the TEA/solvent mix.
-
Crucial Step: Flush with 1 CV of pure solvent to remove excess free amine before loading your sample.
-
-
Eluent Modifier:
-
If the compound is extremely labile, maintain 0.1% TEA in the mobile phase throughout the run [5].
-
Q: How do I remove the black humin residue from my glassware?
A: Do not use abrasive scrubbing, which scratches glass and creates nucleation sites for future polymerization.
-
Light Deposits: Soak in DMSO or DMF at 60°C. These polar aprotic solvents swell and dissolve oligomeric furans.
-
Heavy Char: Use a Base Bath (Ethanol saturated with KOH). The hydroxide ion attacks the ester/ether linkages in the humin network. Warning: Prolonged exposure can etch glass.
Module 3: Storage & Stability
Q: My furan liquid turned yellow/brown in the fridge. Is it still good?
A: Color change indicates the onset of autoxidation or dimerization. Simple furans (especially electron-rich ones like 2,5-dimethylfuran) undergo Diels-Alder dimerization where one molecule acts as the diene and another as the dienophile.
Storage Protocol:
-
Temperature: Store at -20°C . The Diels-Alder reaction is reversible but favored at room temperature; cold kinetically traps the monomer.
-
Stabilizers: Add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger if the application permits.
-
Atmosphere: Store under Argon. Furans react with singlet oxygen to form endoperoxides, which trigger rapid decomposition.
Visual Troubleshooting Guide
The following diagram illustrates the mechanistic pathways of degradation and the specific intervention points described above.
Figure 1: Mechanistic pathways of furan degradation and targeted stabilization strategies.
References
-
Patil, S. K. R., & Lund, C. R. F. (2011). Formation and Growth Mechanisms of Humins in Acid-Catalyzed Biomass Conversion. Energy & Fuels, 25(10), 4745–4755. Link
-
van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion. ChemSusChem, 6(9), 1745–1758. Link
-
Román-Leshkov, Y., et al. (2006). Phase Modifiers Promote Efficient Production of Hydroxymethylfurfural from Fructose. Science, 312(5782), 1933–1937. Link
-
Hu, L., et al. (2023). Orientated inhibition of humin formation in efficient production of levulinic acid from cellulose with high substrate loading: Synergistic role of additives. Carbohydrate Polymers, 309, 120692. Link
-
Organic Syntheses. (1998). Purification of acid-sensitive furan derivatives via deactivated silica chromatography. Organic Syntheses, Coll. Vol. 9, p. 432. Link
Sources
Technical Support Center: Selective Protection of 5-Oxo-tetrahydrofuran-3-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the selective protection of 5-Oxo-tetrahydrofuran-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of multistep organic synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure your synthetic transformations are successful, selective, and high-yielding.
The Synthetic Challenge: Why Selective Protection is Critical
5-Oxo-tetrahydrofuran-3-carbaldehyde is a valuable bifunctional building block in organic synthesis. It possesses two distinct carbonyl groups: a lactone (a cyclic ester) and an aldehyde. The primary challenge arises from the aldehyde and the ketone (within the lactone ring system), both of which are susceptible to nucleophilic attack. The aldehyde is significantly more electrophilic and less sterically hindered than the ketone, making it more reactive.[1][2]
A protecting group is a molecular framework temporarily introduced onto a specific functional group to block its inherent reactivity.[3] This strategy is essential when you need to perform a chemical transformation elsewhere in the molecule without interference from the protected group.[4][5] For instance, if you wish to perform a Grignard reaction at the ketone center, the more reactive aldehyde must first be masked or "protected" to prevent it from reacting with the organometallic reagent.[6][7] The successful synthesis of complex molecules often hinges on a robust and selective protection-deprotection strategy.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments. We focus not just on the solution, but on the underlying chemical principles to help you make informed decisions in the lab.
Question 1: My goal is to modify the ketone. How can I selectively protect the more reactive aldehyde group?
Answer: The difference in reactivity between the aldehyde and the ketone is the cornerstone of selective protection. Aldehydes react more readily with nucleophiles, including diols, to form acetals.[8] The most common and effective strategy is to form a cyclic acetal, which is stable under a wide range of conditions.[3][9]
-
Causality: The formation of an acetal is an equilibrium process catalyzed by acid.[10] Aldehydes, being more electrophilic, have a faster rate of reaction and a more favorable equilibrium constant for acetal formation compared to ketones. By using a slight excess of a diol like ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid, TsOH), you can selectively protect the aldehyde. The reaction is typically performed in a solvent that allows for the azeotropic removal of water, which drives the equilibrium towards the acetal product, a principle of Le Châtelier.[10]
-
Recommended Method: Protection as a 1,3-dioxolane using ethylene glycol. This forms a robust five-membered cyclic acetal at the aldehyde position while leaving the ketone untouched. These acetals are exceptionally stable in neutral to strongly basic environments, making them ideal for protecting the aldehyde during reactions involving organometallics, hydrides, or strong bases.[6][11]
Question 2: I'm attempting to protect the aldehyde as an acetal, but the reaction is sluggish and my yields are low. What's going wrong?
Answer: Low yields in acetal formation are almost always traced back to one of two factors: insufficient catalysis or the presence of water in the reaction mixture.
-
Troubleshooting Steps:
-
Water Removal is Crucial: The formation of an acetal from a carbonyl and a diol produces one equivalent of water. Since the reaction is reversible, this water can hydrolyze the acetal product back to the starting materials.[11]
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to physically remove water as it forms. If you are not using a Dean-Stark trap, add a chemical dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction flask.
-
-
Catalyst Activity: An acid catalyst is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by the diol.[10]
-
Solution: Ensure your acid catalyst (e.g., TsOH, CSA, or a Lewis acid like Sc(OTf)₃) is not degraded. Use a catalytic amount (typically 1-5 mol%). If using a solid catalyst, ensure it is properly activated and dispersed.
-
-
Reagent Purity: The diol (e.g., ethylene glycol) and the solvent must be anhydrous. Any water present at the start will inhibit the reaction.
-
Solution: Use freshly distilled solvents and reagents.
-
-
Question 3: My reaction is producing a mixture where both the aldehyde and the ketone are protected. How do I improve the chemoselectivity?
Answer: While aldehydes are more reactive, forcing conditions (high temperatures, long reaction times, excess reagents) can lead to the protection of the less reactive ketone, resulting in a loss of selectivity.
-
Optimizing for Selectivity:
-
Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the diol. A large excess will drive the reaction forward indiscriminately.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for efficient water removal. While refluxing toluene is common, you may find that a lower temperature for a slightly longer time improves selectivity.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the desired mono-protected product. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Choose a Milder Catalyst: Some highly active catalysts may reduce the selectivity window. Consider a milder catalyst if you are seeing di-protection.
-
Question 4: The deprotection step is causing degradation of my final product. Are there milder methods to remove the acetal?
Answer: Standard deprotection involves aqueous acid, which can be harsh on sensitive molecules.[9] Fortunately, a range of milder, chemoselective methods exist.
-
Alternative Deprotection Strategies:
-
Iodine in Acetone: This is a very mild and effective method for cleaving acetals, especially for substrates with acid-sensitive groups. The reaction is often complete within minutes at room temperature.[12]
-
Lewis Acids in Wet Solvents: Catalytic amounts of Lewis acids like Bi(NO₃)₃·5H₂O or Sc(OTf)₃ in acetonitrile with a small amount of water can efficiently cleave acetals under nearly neutral conditions.
-
Thioacetals for Orthogonal Strategy: If your molecule is sensitive to acid but stable to heavy metals, consider protecting the aldehyde as a thioacetal (e.g., using 1,3-propanedithiol). Thioacetals are stable to acidic conditions but can be cleaved under neutral conditions using reagents like HgCl₂ or Ag(I) salts.[3][8] This is an example of an "orthogonal protection" strategy, where different protecting groups can be removed independently of one another.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for selectively masking an aldehyde in the presence of a ketone? Cyclic acetals and thioacetals are the industry standard.[2] 1,3-Dioxolanes (from ethylene glycol) and 1,3-dioxanes (from 1,3-propanediol) are most common for oxygen-based protection due to their high stability.[10] They are stable to bases, nucleophiles, and hydrides. Thioacetals offer enhanced stability, particularly towards acids.[8]
Q2: Why are cyclic acetals generally preferred over acyclic acetals? Cyclic acetals, formed from diols, are entropically favored over acyclic acetals, which are formed from two separate alcohol molecules. This thermodynamic advantage, known as the "chelate effect," leads to more efficient formation and greater stability of the protected compound.[11]
Q3: Can I protect the ketone instead of the aldehyde? This is significantly more challenging due to the inherent reactivity of the aldehyde. A direct selective protection of the ketone is generally not feasible. A more advanced, multi-step strategy would be required:
-
Protect both the aldehyde and ketone (e.g., as acetals under forcing conditions).
-
Develop a method for the selective deprotection of the aldehyde acetal in the presence of the ketal. The relative hydrolysis rates can sometimes be exploited, as acetals from aldehydes can sometimes be cleaved under slightly milder conditions than those from ketones.
-
Alternatively, an in situ protection method using a combination of reagents like PPh₃ and TMSOTf has been developed to temporarily block the aldehyde as an O,P-acetal type phosphonium salt, allowing for reactions at the ketone.[13]
Visualizing the Workflow
Reaction Scheme: Selective Aldehyde Protection
The following diagram illustrates the selective protection of the aldehyde functional group in 5-Oxo-tetrahydrofuran-3-carbaldehyde as a 1,3-dioxolane.
Caption: Selective protection of the aldehyde as a cyclic acetal.
Troubleshooting Workflow for Acetal Protection
This decision tree provides a logical path for diagnosing and solving common experimental issues.
Caption: Troubleshooting workflow for common acetal protection issues.
Key Experimental Protocol
Selective Protection of 5-Oxo-tetrahydrofuran-3-carbaldehyde as a 1,3-Dioxolane
| Reagent/Parameter | Value | Notes |
| Starting Material | 1.0 eq | 5-Oxo-tetrahydrofuran-3-carbaldehyde |
| Protecting Agent | 1.2 eq | Ethylene Glycol (anhydrous) |
| Catalyst | 0.02 eq | p-Toluenesulfonic acid (TsOH) |
| Solvent | ~0.2 M | Toluene (anhydrous) |
| Apparatus | --- | Round-bottom flask, Dean-Stark trap, condenser |
| Temperature | Reflux | ~110-111 °C |
| Time | 2-4 hours | Monitor by TLC |
Methodology:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the flask, add 5-Oxo-tetrahydrofuran-3-carbaldehyde (1.0 eq) and anhydrous toluene.
-
Adding Reagents: Add anhydrous ethylene glycol (1.2 eq) followed by the acid catalyst, TsOH (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two more times.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure protected compound.
References
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from Willingdon College, Sangli. [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from IIT Bombay. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from Chemistry LibreTexts. [Link]
-
JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from JoVE. [Link]
-
Fiveable. (2025, August 15). Protecting Groups Definition. Retrieved from Fiveable. [Link]
-
YouTube. (2021, July 11). Protection of Aldehydes and Ketones. Retrieved from YouTube. [Link]
-
ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
-
PubMed. (n.d.). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. Retrieved from PubMed. [Link]
-
SpringerLink. (2018, December 5). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. Retrieved from SpringerLink. [Link]
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from JoVE. [Link]
-
Wiley Online Library. (n.d.). A New Chemoselective Base-Mediated Protection/Deprotection Method for Aldehydes. Retrieved from Wiley Online Library. [Link]
-
Proceedings of the YSU B: Chemical and Biological Sciences. (2015, July 10). SYNTHESIS OF NEW DERIVATIVES OF 5-OXOTETRAHYDROFURAN. Retrieved from Proceedings of the YSU B. [Link]
-
PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from JOCPR. [Link]
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from Total Synthesis. [Link]
-
Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehydes. Retrieved from ORCA. [Link]
-
PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from Organic Chemistry Portal. [Link]
-
Wiley. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from Wiley. [Link]
-
Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Retrieved from Chem-Station. [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Wiley-VCH. (n.d.). 2 Protection of Functional Groups. Retrieved from Wiley-VCH. [Link]
-
PMC. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Retrieved from PMC. [Link]
-
ResearchGate. (2025, August 7). Pr(OTf)3 as an Efficient and Recyclable Catalyst for Chemoselective Thioacetalization of Aldehydes. Retrieved from ResearchGate. [Link]
-
University of Strathclyde. (n.d.). SELECTIVE PROTECTION OF 5-AMINOBENZOTRIAZOLE TO ALLOW CONTROLLED NUCLEOPHILIC SUBSTITUTION. Retrieved from University of Strathclyde. [Link]
-
PMC. (n.d.). Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran. Retrieved from PMC. [Link]
Sources
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. jove.com [jove.com]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
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- 5. Protecting group - Wikipedia [en.wikipedia.org]
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- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Spectroscopic Analysis of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve clean spectral characterization of 5-oxo-tetrahydro-furan-3-carbaldehyde (also known as
While this molecule appears structurally straightforward, the juxtaposition of a highly electrophilic aldehyde with a strained
Section 1: Nuclear Magnetic Resonance (NMR) Anomalies
Q: Why is my aldehyde proton peak (~9.6 ppm) missing, and what is this new multiplet around 5.2 ppm?
Causality: You are observing solvent-induced hydration. Aldehydes exist in a dynamic equilibrium with their hydrate (gem-diol) form when exposed to trace water[1]. The electron-withdrawing nature of the adjacent
Q: In CD
Q: The baseline is clean, but the splitting pattern for the ring protons (C2 and C4) is a messy, overlapping multiplet. Is my sample impure?
Causality: This is a classic case of diastereotopic protons, a common feature in substituted
Diagnostic workflow for resolving missing aldehyde signals in 1H NMR due to hydration or oxidation.
Section 2: FT-IR Spectroscopy Challenges
Q: I expect two distinct carbonyl stretches, but I only see one broad, asymmetric band around 1760 cm⁻¹.
Causality: The
Section 3: Mass Spectrometry (MS) Troubleshooting
Q: I am using ESI-MS (Positive mode), but I cannot find the molecular ion [M+H]+ at m/z 115. Why? Causality: 5-Oxo-tetrahydro-furan-3-carbaldehyde (Exact Mass: 114.03 Da) is a neutral, relatively non-polar aliphatic molecule lacking basic amine sites. It has a very low proton affinity, meaning it ionizes poorly in standard Electrospray Ionization (ESI+). Furthermore, aldehydes are prone to severe in-source fragmentation (loss of CO, -28 Da). Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI), which is better suited for neutral lactones. If ESI must be used, dope the LC mobile phase with 1 mM Sodium Formate to drive the formation of the highly stable sodium adduct [M+Na]+ at m/z 137.
Spectroscopic shift mapping during solvent-induced equilibrium of 5-oxotetrahydrofuran-3-carbaldehyde.
Section 4: Quantitative Data & Signal Assignment
Below is a consolidated reference table mapping the expected spectroscopic shifts across the dynamic states of the molecule. Use this to quickly identify which form of the molecule you are observing.
| Spectroscopic Feature | Free Aldehyde Form | Hydrate (Gem-diol) Form | Hemiacetal (in CD |
| ~9.6 - 9.8 ppm (d) | ~5.0 - 5.3 ppm (d) | ~4.4 - 4.6 ppm (d) | |
| ~199 - 201 ppm | ~88 - 91 ppm | ~96 - 99 ppm | |
| FT-IR (Carbonyl) | ~1770 (lactone), ~1725 (aldehyde) cm⁻¹ | ~1770 cm⁻¹ (lactone only) | ~1770 cm⁻¹ (lactone only) |
| FT-IR (Hydroxyl) | None | Broad ~3200-3400 cm⁻¹ | Broad ~3200-3400 cm⁻¹ |
| ESI-MS (Positive) | [M+Na] | [M+H | [M+CD |
Section 5: Self-Validating Experimental Protocols
To ensure data integrity and prevent solvent-induced artifacts, follow this self-validating protocol for NMR sample preparation.
Protocol: Anhydrous Sample Preparation & Thermal Validation for NMR
Step 1: Solvent Purification
Immediately before use, pass 1.0 mL of CDCl
References
1.[1] "A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spectra and Equilibrium Constants" - Journal of the American Chemical Society. URL:[Link] 2.[2] "NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives" - Journal of Organic Chemistry / PubMed. URL:[Link] 3.[3] "New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells" - PMC / NIH. URL:[Link] 4.[4] "γ-Butyrolactone" - Wikipedia. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 5-Oxo-tetrahydro-furan-3-carbaldehyde and Structurally Related Heterocycles
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or known small molecules is paramount. 5-Oxo-tetrahydro-furan-3-carbaldehyde, a bifunctional heterocyclic compound, presents a unique spectroscopic fingerprint that is crucial for its identification and differentiation from structurally similar molecules. This guide provides an in-depth comparison of its predicted spectroscopic characteristics with the experimentally determined data of three key alternatives: Dihydrofuran-2(3H)-one (γ-Butyrolactone), Furan-2-carbaldehyde, and Tetrahydrofuran-3-carbaldehyde.
The strategic selection of these alternatives is based on the presence of either the γ-lactone ring or the aldehyde-substituted heterocyclic moiety, allowing for a systematic dissection of the spectroscopic contributions of each functional group. Understanding these nuances is critical for accurate reaction monitoring, quality control, and the interpretation of complex chemical data.
Comparative Spectroscopic Analysis
A thorough analysis of the spectral data reveals key differentiating features among the four compounds. The presence of both a lactone and an aldehyde in 5-Oxo-tetrahydro-furan-3-carbaldehyde results in a unique combination of signals that, when compared to the simpler spectra of the alternatives, allows for its confident identification.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid and effective method for identifying the key functional groups. The most telling feature for 5-Oxo-tetrahydro-furan-3-carbaldehyde is the presence of two distinct carbonyl (C=O) stretching vibrations.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 5-Oxo-tetrahydro-furan-3-carbaldehyde (Predicted) | ~1775 (strong, sharp)~1725 (strong, sharp)~2820, ~2720 (medium, sharp) | Lactone C=O stretchAldehyde C=O stretchAldehyde C-H stretch |
| Dihydrofuran-2(3H)-one | ~1770 (strong, sharp) | Lactone C=O stretch |
| Furan-2-carbaldehyde | ~1680 (strong, sharp)~2830, ~2750 (medium, sharp) | Conjugated Aldehyde C=O stretch[1] |
| Tetrahydrofuran-3-carbaldehyde | ~1725 (strong, sharp)~2820, ~2720 (medium, sharp) | Aldehyde C=O stretch |
The lactone carbonyl of 5-Oxo-tetrahydro-furan-3-carbaldehyde is expected at a higher wavenumber (~1775 cm⁻¹) due to ring strain, a characteristic feature of five-membered lactones. The aldehyde carbonyl (~1725 cm⁻¹) will be at a lower frequency. The presence of two distinct, strong carbonyl peaks is the primary diagnostic feature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule. The spectrum of 5-Oxo-tetrahydro-furan-3-carbaldehyde is predicted to be more complex than its alternatives due to the presence of a chiral center and the resulting diastereotopic protons.
| Compound | Chemical Shift (δ) and Multiplicity | Interpretation |
| 5-Oxo-tetrahydro-furan-3-carbaldehyde (Predicted) | ~9.7 (t, 1H)~4.5-4.2 (m, 2H)~3.5-3.2 (m, 1H)~3.0-2.7 (m, 2H) | Aldehyde proton (CHO)Protons on C5 (CH₂-O)Proton on C3 (CH-CHO)Protons on C4 (CH₂) |
| Dihydrofuran-2(3H)-one | ~4.3 (t, 2H)~2.5 (t, 2H)~2.3 (quint, 2H) | Protons on C4 (CH₂-O)Protons on C2 (CH₂-C=O)Protons on C3 (CH₂) |
| Furan-2-carbaldehyde | ~9.6 (s, 1H)~7.7 (d, 1H)~7.2 (d, 1H)~6.6 (dd, 1H) | Aldehyde proton (CHO)Proton on C5Proton on C3Proton on C4 |
| Tetrahydrofuran-3-carbaldehyde | ~9.7 (d, 1H)~4.0-3.7 (m, 4H)~3.2-3.0 (m, 1H)~2.2-1.9 (m, 2H) | Aldehyde proton (CHO)Protons on C2 and C5 (CH₂-O)Proton on C3 (CH-CHO)Protons on C4 (CH₂) |
The aldehyde proton in 5-Oxo-tetrahydro-furan-3-carbaldehyde is expected to appear as a triplet due to coupling with the methine proton at C3. This is a key differentiator from the singlet observed for furan-2-carbaldehyde and the doublet for tetrahydrofuran-3-carbaldehyde.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a count of the unique carbon environments in the molecule. Again, the presence of two carbonyl carbons is the defining characteristic of 5-Oxo-tetrahydro-furan-3-carbaldehyde.
| Compound | Key ¹³C Chemical Shifts (δ) | Interpretation |
| 5-Oxo-tetrahydro-furan-3-carbaldehyde (Predicted) | ~200~175~68~50~30 | Aldehyde Carbonyl (CHO)Lactone Carbonyl (C=O)C5 (CH₂-O)C3 (CH-CHO)C4 (CH₂) |
| Dihydrofuran-2(3H)-one | ~177~69~29~22 | C1 (C=O)C4 (CH₂-O)C2 (CH₂)C3 (CH₂) |
| Furan-2-carbaldehyde | ~178~153~148~122~113 | Aldehyde Carbonyl (CHO)C2C5C3C4 |
| Tetrahydrofuran-3-carbaldehyde | ~203~70~68~50~25 | Aldehyde Carbonyl (CHO)C2 (CH₂-O)C5 (CH₂-O)C3 (CH-CHO)C4 (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak and characteristic fragment ions can be used for identification.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Oxo-tetrahydro-furan-3-carbaldehyde | 114 | 85 (M-CHO), 56, 43 |
| Dihydrofuran-2(3H)-one | 86 | 56, 42 |
| Furan-2-carbaldehyde | 96 | 95 (M-H), 67 (M-CHO) |
| Tetrahydrofuran-3-carbaldehyde | 100 | 71, 57, 43 |
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of 5-Oxo-tetrahydro-furan-3-carbaldehyde and similar compounds.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter any particulates, transfer the solution into a clean, dry 5 mm NMR tube.
-
Shimming and Referencing: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method Development: Select a suitable GC column (e.g., a non-polar or medium-polarity column). Develop a temperature program that allows for good separation of the analyte from any impurities.
-
MS Parameter Setup: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Electron ionization (EI) at 70 eV is a standard method.
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system and acquire the data.
-
Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the peak of interest.
Visualizing the Comparison
The structural differences and the analytical workflow can be effectively visualized using diagrams.
Caption: Molecular structures of the target compound and its alternatives.
Caption: A typical workflow for the spectroscopic characterization of small molecules.
Conclusion
References
-
Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]
-
National Institute of Standards and Technology. (n.d.). Butyrolactone. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydrofuran-3-carbaldehyde. In PubChem. Retrieved from [Link]
- Iliescu, T., Ianchis, R., & Chiş, V. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde.
- Ciolino, L. A., Mesmer, M. Z., Satzger, R. D., Machal, A. C., McCauley, H. A., & Mohrhaus, A. S. (2001). The Chemical Interconversion of GHB and GBL: Forensic Issues and Implications. Journal of Forensic Sciences, 46(6), 1315-1323.
- Shelar, A. B., & Anbhule, P. V. (2013). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN. International Journal of Research in Pharmacy and Chemistry, 3(2), 274-282.
Sources
NMR and mass spectrometry data of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Analytical Comparison Guide: NMR and Mass Spectrometry of 5-Oxo-tetrahydrofuran-3-carbaldehyde vs. -Formyl Alternatives
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly reactive lactone intermediates. 5-Oxo-tetrahydrofuran-3-carbaldehyde (also known as
However, a common pitfall in drug development workflows is the mischaracterization of this compound against its regioisomer, 2-oxotetrahydrofuran-3-carbaldehyde (
Part 1: The Mechanistic Divergence of Regioisomers
To understand their analytical profiles, we must first explain the causality behind their structural behavior in solution:
-
The Target (5-Oxo-tetrahydrofuran-3-carbaldehyde /
-formyl isomer): The formyl group at the C3 position is separated from the C5 lactone carbonyl by a saturated sp3-hybridized methylene bridge (C4). This structural isolation prevents extended conjugation, locking the molecule securely in its discrete keto (aldehyde) state[4]. -
The Alternative (2-Oxotetrahydrofuran-3-carbaldehyde /
-formyl isomer): The formyl group is situated directly adjacent to the electron-withdrawing lactone carbonyl. This -dicarbonyl-like arrangement creates a highly acidic -proton. The molecule rapidly tautomerizes to an enol form (hydroxymethylene) to gain thermodynamic stability via an extended conjugated -system and intramolecular hydrogen bonding[3].
Part 2: NMR Profiling (The Regio- and Stereochemical Decoder)
NMR spectroscopy is the most definitive tool for differentiating these isomers. The structural divergence described above results in drastically different chemical shifts. The
Table 1: Comparative Quantitative NMR Data (CDCl3)
| Analytical Feature | 5-Oxo-THF-3-carbaldehyde ( | 2-Oxo-THF-3-carbaldehyde ( |
| Dominant State | Keto (Aldehyde) | Enol (Hydroxymethylene) |
| Aldehyde/Enol Proton (1H) | δ 9.45 ppm (d, J = 4.0 Hz)[4] | δ ~7.2 - 7.5 ppm (t/m, =CH-OH) |
| Hydroxyl Proton (1H) | Absent | δ ~11.0 - 11.5 ppm (br s, enol OH) |
| Lactone Carbonyl (13C) | δ 176.9 - 177.2 ppm [1] | δ 171.0 - 175.0 ppm |
| Aldehyde/Enol Carbon (13C) | δ 192.7 ppm [4] | δ 155.0 - 160.0 ppm (=C-OH) |
Part 3: Mass Spectrometry (The Molecular Validator)
While high-resolution mass spectrometry (HRMS) will yield the same exact mass for both base scaffolds (e.g.,
-
-Formyl Pathway: The isolated lactone ring and aldehyde group fragment independently. The primary neutral loss is typically
(-44 Da) from the lactone, followed by the loss of (-28 Da) from the formyl group. -
-Formyl Pathway: The stable enol hydroxyl group introduces a new, highly favored fragmentation route. The primary neutral loss is frequently
(-18 Da) , a pathway that is virtually absent in the strictly keto -formyl isomer.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous
.-
Self-Validation Check: Ensure the
is filtered through basic alumina immediately prior to use. Trace in degraded solvent can catalyze unwanted acetalization of the highly reactive -formyl group, artificially suppressing the aldehyde signal.
-
-
Data Acquisition: Acquire 1H (400 MHz) and 13C (101 MHz) NMR spectra at 298 K.
-
Self-Validation Check: Integrate the diagnostic aldehyde proton at δ 9.45 ppm[4]. The integration must perfectly match a 1:2 ratio when compared to the C4 methylene protons (δ ~2.5–2.8 ppm). Any deviation indicates either partial enolization, hydration, or degradation.
-
Protocol B: ESI-HRMS and MS/MS Fragmentation
-
Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Self-Validation Check: Formic acid ensures robust
ionization[1]. Monitor the baseline for sodium adducts ( ). If the peak exceeds 20% of the base peak, recalibrate the ion source or use a desalinating column, as excessive adduction suppresses target CID fragmentation pathways.
-
-
Tandem MS/MS: Isolate the
precursor ion and apply a normalized collision energy (NCE) sweep from 15% to 35%.-
Self-Validation Check: The observed exact mass of the precursor must fall within a < 5 ppm error margin of the theoretical mass. The absence of an
product ion validates the -formyl structure over the -formyl alternative.
-
Part 5: Analytical Workflow Visualization
The following logic diagram maps the analytical decision tree for differentiating these two critical synthetic intermediates.
Workflow for analytical differentiation of formyl-butyrolactone regioisomers via NMR and MS/MS.
References
- "New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells - PMC", nih.gov,
- "Supporting Inform
- "Nucleotide Analogues Bearing a C2′ or C3′-Stereogenic All-Carbon Quaternary Center as SARS-CoV-2 RdRp Inhibitors - PMC", nih.gov,
- "WO2024049931A1 - Exatecan-derived topoisomerase-1 inhibitors pharmaceutical compositions, and uses thereof", google.com,
Sources
- 1. New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analogues Bearing a C2′ or C3′-Stereogenic All-Carbon Quaternary Center as SARS-CoV-2 RdRp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024049931A1 - Exatecan-derived topoisomerase-1 inhibitors pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
X-ray crystallographic analysis of 5-Oxo-tetrahydro-furan-3-carbaldehyde derivatives
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the crystallographic bottleneck of characterizing small, highly flexible organic molecules. Derivatives of 5-oxo-tetrahydro-furan-3-carbaldehyde are critical chiral building blocks, heavily utilized in the synthesis of lignans and [1].
However, their physicochemical properties—often manifesting as viscous oils or low-melting amorphous solids—make them notoriously resistant to traditional single-crystal X-ray diffraction (SCXRD). Furthermore, because these molecules consist exclusively of light atoms (C, H, O), determining their absolute configuration via anomalous dispersion is statistically challenging without specialized X-ray sources.
This guide objectively compares three advanced structural determination workflows designed to overcome these limitations. By understanding the mechanistic causality behind each method, drug development professionals can select the optimal pathway for their specific sample constraints.
Methodological Comparison & Causality
1. Traditional Heavy-Atom Derivatization To solve the phase problem and confidently assign the absolute configuration (yielding a Flack parameter near 0), the molecule must scatter X-rays anomalously. Light atoms exhibit negligible anomalous scattering under standard Molybdenum (Mo Kα) radiation. By covalently attaching a heavy atom (e.g., converting the carbaldehyde to a p-bromophenylhydrazone), we introduce a strong anomalous scatterer.
-
Causality: The large electron cloud of the bromine or iodine atom absorbs and re-emits X-rays with a measurable phase shift. This creates distinct intensity differences between Friedel pairs, definitively establishing the molecule's chirality.
2. Chaperone Co-Crystallization (The "Crystalline Sponge" Alternative) When covalent modification is undesirable or risks altering the target's native conformation, co-crystallization with a bulky host molecule, such as tetraaryladamantane (TAA), is highly effective[2].
-
Causality: Small lactones fail to crystallize because their conformational flexibility prevents the formation of a stable, repeating intermolecular network. TAA acts as a [2], forming a rigid, predictable lattice governed by strong van der Waals forces. The 5-oxo-tetrahydro-furan-3-carbaldehyde derivative is non-covalently "shrink-wrapped" within the host's cavities, forcing the oil into an ordered state suitable for high-resolution SCXRD.
3. Microcrystal Electron Diffraction (MicroED / 3D ED) For samples that only yield sub-micron crystallites (often appearing as an amorphous powder or suspended in oil), MicroED leverages a transmission electron microscope (TEM)[3].
-
Causality: Electrons interact with the electrostatic potential of both atomic nuclei and electron clouds—an interaction approximately 10⁴ times stronger than X-ray scattering. This allows for [3] from nanocrystals that are completely invisible to optical microscopy, bypassing macroscopic crystal growth entirely.
Quantitative Performance Comparison
| Performance Metric | Heavy-Atom Derivatization | TAA Co-Crystallization | MicroED (3D ED) |
| Minimum Sample Required | >10 mg (due to synthesis) | 3–5 mg | <1 mg (Nanograms suffice) |
| Crystal Size Threshold | >50 µm | >50 µm | 100–500 nm |
| Absolute Configuration | Excellent (Flack ~ 0.0) | Good (Cu Kα source preferred) | Emerging (Dynamical scattering limits) |
| Time-to-Structure | 1–2 weeks | 2–4 days | 1–2 days |
| Equipment Complexity | Standard Diffractometer | Standard Diffractometer | Cryo-TEM / Electron Diffractometer |
Structural Determination Workflows
Fig 1: Structural determination workflow for flexible lactone derivatives.
Fig 2: Mechanistic pathway of host-guest co-crystallization.
Self-Validating Experimental Protocol: Rapid Co-Crystallization with TAA
This protocol is designed as a self-validating system to induce the crystallization of oily 5-oxo-tetrahydro-furan-3-carbaldehyde derivatives for SCXRD analysis.
Step 1: Host-Guest Stoichiometric Pairing
-
Action: Weigh 3.0 mg of the lactone analyte and 15.0 mg of tetraaryladamantane octaether (TEO) chaperone into a 2 mL borosilicate glass vial.
-
Causality: Utilizing a molar excess of the rigid host ensures complete encapsulation of the guest, preventing phase separation of the oil and forcing the target into the host's crystalline lattice.
Step 2: Solvent Dissolution & Homogenization
-
Action: Add 100 µL of a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Vortex for 30 seconds.
-
Validation Check: The solution must be completely optically clear. Any residual turbidity indicates incomplete dissolution, which will act as a nucleation site for amorphous precipitation rather than yielding single crystals.
Step 3: Thermal Annealing
-
Action: Cap the vial loosely (or pierce the septum with a single needle) and place it in a programmable heating block. Heat to 50°C for 10 minutes, then cool to 20°C at a strict rate of 1°C/hour.
-
Causality: Slow, controlled solvent evaporation combined with a gentle thermal gradient provides the activation energy necessary for the host-guest complex to find its global thermodynamic minimum, yielding ordered macroscopic crystals rather than kinetic aggregates.
Step 4: Crystal Harvesting & Cryoprotection
-
Action: Once crystals of sufficient size (>50 µm) are observed, immerse a single crystal in a drop of perfluoropolyether oil (e.g., Fomblin) using a micromount.
-
Validation Check: Observe the crystal under a polarized light microscope. The crystal should exhibit sharp, uniform extinction when rotated. If the crystal does not extinguish uniformly, it is twinned or polycrystalline and will yield convoluted diffraction data.
Step 5: Data Collection
-
Action: Mount the crystal on a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å) and cool to 100 K using a nitrogen cryostream.
-
Causality: Copper radiation provides a significantly stronger anomalous scattering signal for the oxygen atoms in the lactone ring compared to Molybdenum. This is critical for the precise calculation of the Flack parameter, ensuring the absolute configuration is determined with high confidence.
References
-
Ghosh, A. K., et al. "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies." Organic & Biomolecular Chemistry, 2020.[Link]
-
Krupp, F., et al. "Absolute Configuration of Small Molecules by Co-Crystallization." Angewandte Chemie International Edition, 2020.[Link]
-
Yang, T., et al. "A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature." Symmetry, 2021.[Link]
Sources
A Comparative Guide to the Reactivity of 5-Oxo-tetrahydro-furan-3-carbaldehyde and Furfural for Synthetic Chemistry Applications
This guide provides an in-depth, objective comparison of the chemical reactivity of two furan-based aldehydes: 5-Oxo-tetrahydro-furan-3-carbaldehyde and Furfural. As the chemical industry increasingly turns to renewable, biomass-derived feedstocks, understanding the nuances of platform molecules like furfural and its derivatives is paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical analysis and practical, data-driven insights to inform synthetic strategy and experimental design.
We will dissect the structural and electronic properties of each molecule to build a predictive model of their reactivity. This model will then be substantiated with proposed experimental protocols designed to quantify these differences, ensuring a robust and self-validating comparison.
Molecular Structure and Electronic Profile: The Foundation of Reactivity
The divergent reactivity of these two aldehydes stems directly from the fundamental differences in their ring systems: one is a saturated lactone, and the other is an aromatic ether.
Furfural (Furan-2-carbaldehyde) is a planar, aromatic molecule where the furan ring is conjugated with the aldehyde group.[4][5] The oxygen heteroatom in the furan ring possesses lone pairs of electrons that participate in the aromatic system, exerting a positive mesomeric (+M) or resonance effect. This effect donates electron density into the ring and, by extension, towards the aldehyde's carbonyl group. While the carbonyl group is inherently electron-withdrawing, this resonance donation partially mitigates the electrophilicity of the carbonyl carbon.
5-Oxo-tetrahydro-furan-3-carbaldehyde features a saturated tetrahydrofuran ring, precluding any aromatic or resonance effects from the ring itself. Critically, it contains a lactone (a cyclic ester) moiety. The carbonyl group of the lactone and the ring oxygen exert a powerful negative inductive (-I) effect. This effect withdraws electron density from the sigma bonds of the ring, significantly increasing the partial positive charge (δ+) on the aldehyde's carbonyl carbon.
This fundamental electronic disparity is the primary determinant of their differing reactivities. Furfural is an aromatic aldehyde with moderated electrophilicity, while 5-Oxo-tetrahydro-furan-3-carbaldehyde is an aliphatic aldehyde with a highly activated, electron-deficient carbonyl center.
Sources
Comparative study of the biological activity of 5-Oxo-tetrahydro-furan-3-carbaldehyde analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Comparative Efficacy, and Self-Validating Experimental Methodologies
Executive Summary & Structural Causality
The molecule 5-oxo-tetrahydrofuran-3-carbaldehyde (also known as 4-formyl-γ-butyrolactone) is a highly versatile, privileged scaffold in medicinal chemistry. While the unsubstituted base molecule serves primarily as a synthetic intermediate, its functionalized analogs—specifically paraconic acids and α-methylene-γ-butyrolactones—exhibit profound biological activities ranging from antimicrobial effects to potent targeted cytotoxicity in oncology [[1]]().
As a Senior Application Scientist, it is critical to understand the causality behind these structural modifications:
-
The γ-Butyrolactone Core: Acts as the primary anchoring domain, structurally mimicking endogenous lipid intermediates (like malonyl-CoA) to competitively bind within target enzyme active sites 2.
-
The C3-Formyl to α-Methylene Conversion: Transforming the C3-formyl group into an exocyclic double bond (α-methylene) creates a highly reactive Michael acceptor. This is the causal driver for cytotoxicity, allowing the molecule to form irreversible, covalent adducts with nucleophilic cysteine residues in target proteins 1.
-
The C5-Lipophilic Tail: The addition of long alkyl chains (e.g., the octyl group in C75 and UB006) dramatically increases cell membrane permeability and provides the necessary hydrophobic interactions to lock the molecule deep into the binding pockets of lipogenic enzymes 2.
Mechanistic Pathways: Targeting Fatty Acid Synthase (FAS)
The most clinically relevant analogs of 5-oxo-tetrahydrofuran-3-carbaldehyde are those designed to inhibit Fatty Acid Synthase (FAS) . FAS is significantly overexpressed in various malignancies (e.g., ovarian cancer, neuroblastoma) to meet the massive lipid demands of rapidly proliferating cells. Analogs like C75 and UB006 disrupt this pathway, leading to malonyl-CoA accumulation, mitochondrial dysfunction, and ultimately, targeted apoptosis 2.
Fig 1: Mechanism of FAS inhibition by γ-butyrolactone analogs leading to cancer cell apoptosis.
Comparative Biological Activity
To objectively evaluate the performance of these compounds, we must compare the baseline intermediate against its advanced, functionalized derivatives.
| Compound / Analog | Key Structural Modification | Primary Biological Target | Relative Efficacy / IC50 | Clinical / Research Application |
| 5-Oxo-tetrahydrofuran-3-carbaldehyde | None (Base Scaffold) | N/A | Low direct activity | Synthetic precursor for complex foldamers and lactones. |
| Methylenolactocin | C3-Methylene, C5-Alkyl | Bacterial/Fungal membranes | Moderate (MIC ~64 μg/mL) | Antimicrobial and antifungal agent [[3]](). |
| C75 | C3-Carboxy, C5-Octyl | Fatty Acid Synthase (FAS) | High (IC50 ~15-30 μM) | Standard reference FAS inhibitor; induces apoptosis in solid tumors 2. |
| (-)-UB006 | C3-Methylene, C5-Octyl, C4-Hydroxymethyl | Fatty Acid Synthase (FAS) | Very High (40-fold > C75) | Advanced oncology candidate; potent against OVCAR-3 ovarian cancer lines 2. |
Data Interpretation: The data clearly demonstrates that the transition from a C3-carboxy group (C75) to a C3-methylene group (UB006) yields a 40-fold increase in cytotoxic potency against ovarian cancer cells. This validates the hypothesis that the Michael acceptor properties of the α-methylene group are critical for maximizing biological activity.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay architectures. Below is the gold-standard protocol for evaluating the FAS-inhibitory activity of synthesized analogs.
Protocol: High-Throughput In Vitro FAS Enzymatic Assay
Objective: Quantify the IC50 of γ-butyrolactone analogs against human Fatty Acid Synthase. Causality & Design: This assay measures the oxidation of NADPH at 340 nm. Because FAS strictly requires NADPH to reduce acetyl-CoA and malonyl-CoA into palmitate, a decrease in absorbance directly correlates with FAS catalytic activity.
Step-by-Step Workflow:
-
Enzyme Preparation: Isolate human FAS from OVCAR-3 cells (chosen for their natural FAS overexpression, ensuring a high signal-to-noise ratio) or utilize recombinant human FAS. Dilute to 10 nM in assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT).
-
Compound Incubation: Pre-incubate the enzyme with varying concentrations of the analog (0.1 μM to 100 μM) for 30 minutes at 37°C. Why: α-methylene lactones often act as slow-binding or covalent inhibitors; pre-incubation ensures thermodynamic equilibrium is reached before the reaction starts.
-
Reaction Initiation: Add 150 μM NADPH and 30 μM acetyl-CoA. Incubate for 5 minutes. Initiate the catalytic cycle by adding 100 μM malonyl-CoA.
-
Kinetic Readout: Monitor absorbance at 340 nm continuously for 15 minutes using a microplate reader.
-
Self-Validating Mechanism (CRITICAL): Run a parallel control well containing the compound, enzyme, and NADPH, but omit malonyl-CoA . Why: If NADPH oxidation occurs in this control well, it indicates the compound is causing non-specific redox cycling or background oxidation, invalidating the run. True FAS inhibition is calculated only as the delta between the complete reaction and this substrate-depletion baseline.
Fig 2: Self-validating high-throughput screening workflow for γ-butyrolactone analog evaluation.
References
-
New UB006 Derivatives With Higher Solubility and Cytotoxic Activity in Ovarian Cancer Cells - nih.gov - 2
-
A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - nih.gov - 1
-
Paraconic Acids—The Natural Products from Lichen Symbiont - researchgate.net - 3
Sources
A Senior Application Scientist's Guide to the Quantification of 5-Oxo-tetrahydro-furan-3-carbaldehyde: A Comparative Analysis of Validated Analytical Methods
Introduction: The Analytical Imperative for 5-Oxo-tetrahydro-furan-3-carbaldehyde
5-Oxo-tetrahydro-furan-3-carbaldehyde is a bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. Its dual reactivity, stemming from the aldehyde and lactone moieties, makes it a valuable intermediate. However, its presence as a potential impurity or degradant in drug substances necessitates the development of robust, accurate, and reliable analytical methods for its quantification. The ability to precisely measure this compound is critical for ensuring product quality, stability, and safety in regulated environments.
This guide provides an in-depth comparison of three common analytical methodologies for the quantification of 5-Oxo-tetrahydro-furan-3-carbaldehyde: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. Each method is presented with a detailed protocol, validation considerations based on the International Council for Harmonisation (ICH) guidelines, and a discussion of its relative strengths and weaknesses.[1]
Pillar of Trust: Core Principles of Analytical Method Validation
Before delving into specific protocols, it is crucial to understand the framework that ensures our data is trustworthy and scientifically sound. Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[2] According to ICH guidelines, this involves evaluating several key performance characteristics to ensure the method is reliable and reproducible.[3][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Pre-Column Derivatization
Principle & Rationale: The structure of 5-Oxo-tetrahydro-furan-3-carbaldehyde lacks a significant chromophore, which is a part of a molecule responsible for absorbing ultraviolet light. This makes its direct detection by HPLC with a UV detector challenging and insensitive.[6] To overcome this, we employ a strategy of chemical derivatization. By reacting the aldehyde functional group with a derivatizing agent like 2,4-dinitrophenylhydrazine (DNPH), we form a hydrazone derivative that is highly chromophoric and can be detected with excellent sensitivity at a specific wavelength.[7][8] This pre-column derivatization is a well-established technique for the trace analysis of aldehydes and ketones.[7][9]
Experimental Workflow: HPLC-UV with DNPH Derivatization
Caption: Workflow for quantification via HPLC-UV with DNPH derivatization.
Detailed Experimental Protocol: HPLC-UV
-
Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify by adding sulfuric acid (e.g., 1 mL H₂SO₄ per 1 L of solution). This solution should be prepared fresh.
-
Mobile Phase: Prepare a gradient mobile phase system. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of 5-Oxo-tetrahydro-furan-3-carbaldehyde standard in acetonitrile (e.g., 1000 µg/mL).
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution.
-
-
Sample and Standard Derivatization:
-
To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and incubate in a water bath at 60°C for 30 minutes.
-
Allow the solutions to cool to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: ~360 nm.[7]
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient might start at 60% acetonitrile and increase to 100% over 20 minutes to ensure elution of the derivatized analyte and separation from potential interferences.
-
-
Validation Approach:
-
Specificity: Inject a blank matrix (without the analyte) that has undergone the derivatization process to ensure no interfering peaks at the retention time of the analyte-DNPH derivative.
-
Linearity: Analyze the prepared calibration standards in triplicate and plot the peak area against concentration. A linear regression should yield a correlation coefficient (R²) > 0.995.[10]
-
Accuracy & Precision: Spike a blank matrix with the analyte at three concentration levels (e.g., low, medium, high) and analyze six replicates at each level. Accuracy should be within 98-102% recovery, and the relative standard deviation (%RSD) for precision should be ≤ 2%.[1]
-
Hypothetical Performance Data: HPLC-UV Method
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | Defined by Linearity | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5%, 101.2%, 100.4% |
| Precision (%RSD) | ≤ 2.0% | 1.3% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.1 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique that separates compounds based on their volatility and interaction with a capillary column, followed by detection using a mass spectrometer.[11] This method is highly suitable for semi-volatile compounds like 5-Oxo-tetrahydro-furan-3-carbaldehyde. The primary advantage of GC-MS is its exceptional specificity. The mass spectrometer fragments the analyte molecule into a unique pattern (mass spectrum), which acts as a chemical fingerprint, allowing for unambiguous identification and quantification, even in complex matrices.[12][13] For sample introduction, headspace analysis is often preferred for volatile analytes to minimize matrix effects.[12]
Experimental Workflow: GC-MS
Caption: Workflow for quantification using Headspace GC-MS.
Detailed Experimental Protocol: GC-MS
-
Reagent and Standard Preparation:
-
Internal Standard (IS) Stock: Prepare a stock solution of a suitable internal standard (e.g., d6-DMSO or another compound not present in the sample) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of 5-Oxo-tetrahydro-furan-3-carbaldehyde and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
Add a precise volume of solvent and the internal standard solution.
-
Immediately seal the vial with a crimp cap.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph with a headspace autosampler coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[11][14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). This must be optimized.[10][14]
-
Headspace Parameters: Vial equilibration at 80°C for 15 minutes.[13]
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions of the target analyte and internal standard.
-
-
Validation Approach:
-
Specificity: The primary validation of specificity comes from the mass spectrum. The retention time and the fragmentation pattern must match that of a pure standard. Monitor for co-eluting peaks that share the same quantifier ions.
-
Linearity: Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Accuracy & Precision: Perform recovery studies by spiking a blank matrix at three levels. The use of an internal standard helps compensate for variations in injection volume, improving precision.[10]
-
Hypothetical Performance Data: GC-MS Method
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range | Defined by Linearity | 0.05 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.7%, 102.1%, 99.8% |
| Precision (%RSD) | ≤ 5.0% (trace) | 3.5% |
| Limit of Detection (LOD) | S/N ≥ 3:1 in SIM mode | 0.005 µg/mL (5 ng/g) |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 in SIM mode | 0.02 µg/mL (20 ng/g) |
Method 3: Direct UV-Vis Spectrophotometry
Principle & Rationale: This method represents the simplest and highest-throughput approach. It relies on measuring the absorbance of ultraviolet light by the analyte at its wavelength of maximum absorbance (λmax).[15] While 5-Oxo-tetrahydro-furan-3-carbaldehyde does not have a strong chromophore, the carbonyl group within the lactone and aldehyde functions will exhibit some UV absorbance, likely in the lower UV range. The primary challenge with this method is the lack of specificity. Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement, potentially leading to inaccurate results. Therefore, this method is best suited for screening purposes or for analyzing relatively pure samples where the matrix composition is well-understood and known to be non-interfering.[5]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for quantification using direct UV-Vis Spectrophotometry.
Detailed Experimental Protocol: UV-Vis
-
Reagent and Standard Preparation:
-
Solvent: Use a high-purity, UV-transparent solvent such as HPLC-grade water or acetonitrile.
-
Standards: Prepare a stock solution and a series of dilutions to cover the expected concentration range of the samples.
-
-
Determination of λmax:
-
Scan a mid-range standard solution across the UV spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each standard and sample solution.
-
-
Validation Approach:
-
Specificity: This is the most critical validation parameter. Analyze a blank matrix to determine its absorbance at λmax. A high blank absorbance indicates significant interference. The method may not be suitable if the matrix absorbance is high or variable.
-
Linearity: Plot absorbance vs. concentration for the standards. The data should adhere to the Beer-Lambert Law, yielding a straight line with R² > 0.99.
-
Accuracy & Precision: Analyze spiked matrices. However, be aware that matrix effects can significantly impact accuracy in spectrophotometry.
-
Hypothetical Performance Data: UV-Vis Method
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (R²) | ≥ 0.990 | 0.9965 |
| Range | Defined by Linearity | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 94.5%, 108.1%, 105.3% |
| Precision (%RSD) | ≤ 5.0% | 4.2% |
| Limit of Detection (LOD) | Calculated (3.3σ/S) | 1.2 µg/mL |
| Limit of Quantitation (LOQ) | Calculated (10σ/S) | 3.6 µg/mL |
Comparative Summary and Recommendations
The choice of analytical method depends entirely on the intended application. Each technique offers a different balance of specificity, sensitivity, throughput, and complexity.
| Feature | HPLC-UV (with Derivatization) | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Chromatographic separation) | Very High (Separation + Mass Spectrum) | Low (Potential for interference) |
| Sensitivity (LOQ) | High (~0.1 µg/mL) | Very High (~0.02 µg/mL) | Moderate (~3-4 µg/mL) |
| Throughput | Moderate | Moderate to Low | High |
| Sample Prep | Involved (Derivatization required) | Moderate (Headspace prep is simple) | Very Simple |
| Cost/Complexity | Moderate | High | Low |
| Best For | Routine QC, stability studies, impurity profiling. | Trace-level analysis, identification in complex matrices, reference method development. | Rapid screening, analysis of pure substances, process monitoring. |
Recommendations:
-
For regulatory filings and quality control where specificity and sensitivity are paramount, the HPLC-UV with derivatization method is the most balanced and robust choice.
-
For trace-level impurity identification in complex sample matrices or for forensic-level confirmation, the GC-MS method is unparalleled in its specificity and sensitivity.
-
For high-throughput screening or in-process checks where speed is more critical than absolute specificity, direct UV-Vis spectrophotometry can be a valuable tool, provided its limitations are well-understood and validated for the specific matrix.
By carefully considering the analytical requirements and validating the chosen method against internationally recognized standards, researchers can ensure the generation of high-quality, reliable data for 5-Oxo-tetrahydro-furan-3-carbaldehyde.
References
-
BenchChem. (n.d.). Application Note: HPLC Analysis of Aldehydes via Formaldoxime Derivatization. Retrieved from BenchChem website.[6]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[1]
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Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from Efor Group website.
-
JASCO Inc. (2024, January 8). Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography. Retrieved from JASCO Inc. website.[9]
-
JASCO Global. (2020, October 6). Analysis of Aldehydes using Post-column Derivatization by High Performance Liquid Chromatography. Retrieved from JASCO Global website.[16]
-
IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs.ai website.[2]
-
Hitachi High-Tech Corporation. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes. Retrieved from Hitachi High-Tech Corporation website.[7]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website.[3]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from Agilent website.[8]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from EMA website.[4]
-
Chen, P., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.[11]
-
PerkinElmer, Inc. (2005). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. Retrieved from PerkinElmer website.[12]
-
Theseus. (2022, November 28). Determination of Furfural from Wastewater with Headspace GC/MS. Retrieved from Theseus website.[13]
-
Chromatography Forum. (2015, March 13). Furan analysis in oil by GC/MS. Retrieved from Chromatography Forum website.[17]
-
ResearchGate. (n.d.). GC−MS/MS chromatogram of furan and its 10 derivative standards. Retrieved from ResearchGate.[18]
-
FAO AGRIS. (2024). Determination of α-oxo-aldehydes and furfurals using HPLC-PDA-ELSD method in sugar-containing food products. Retrieved from FAO AGRIS website.[19]
-
Iliescu, T., et al. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Vibrational Spectroscopy, 29, 251–255.[20]
-
RJPN. (2026, January 1). Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. Retrieved from RJPN website.[10]
-
BenchChem. (n.d.). A Comparative Spectroscopic Guide to Nitrofurancarboxaldehydes for Researchers. Retrieved from BenchChem website.[21]
-
SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from SIELC Technologies website.[22]
-
PubMed. (2012, September 3). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Retrieved from PubMed.[23]
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. Retrieved from BenchChem website.[14]
-
Shimadzu. (2021). Analysis of Furanic Compounds (Furfural). Retrieved from Shimadzu website.[24]
-
HELIX Chromatography. (2022, August 12). HPLC Methods for analysis of Furfural. Retrieved from HELIX Chromatography website.[25]
-
ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from ResearchGate.[26]
-
PMC. (2023, November 28). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Retrieved from PMC.[27]
-
DergiPark. (2016, December 31). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Retrieved from DergiPark.[28]
-
Atmospheric Measurement Techniques. (2025, November 18). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Retrieved from AMT website.[29]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2025, December 31). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Retrieved from IJPSN website.[15]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016, August 2). Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. Retrieved from IJPSRR website.[5]
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A Comparative Guide to the Synthetic Efficiency of Routes to 5-Oxo-tetrahydrofuran-3-carbaldehyde
In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. Among these, the γ-butyrolactone framework is a privileged core structure found in numerous natural products and pharmaceuticals. This guide provides an in-depth comparison of plausible synthetic routes to 5-Oxo-tetrahydrofuran-3-carbaldehyde, a versatile intermediate for further chemical elaboration. As direct, established synthetic procedures for this specific molecule are not widely reported, this document outlines two scientifically sound and practical approaches, drawing upon established organic chemistry principles and analogous transformations.
The proposed routes are:
-
Oxidation of 3-(Hydroxymethyl)-γ-butyrolactone: A direct approach leveraging a commercially available starting material.
-
Ozonolysis of 3-Allyl-γ-butyrolactone: A multi-step synthesis that offers control over the introduction of the aldehyde functionality.
This guide will delve into the experimental details, mechanistic underpinnings, and a comparative analysis of these routes to aid researchers in selecting the most appropriate method for their specific needs.
Proposed Synthetic Route 1: Oxidation of 3-(Hydroxymethyl)-γ-butyrolactone
This route is arguably the most direct approach, starting from the readily available 3-(hydroxymethyl)-γ-butyrolactone. The key transformation is the selective oxidation of the primary alcohol to an aldehyde.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Oxidation of 3-(Hydroxymethyl)-γ-butyrolactone
-
To a stirred solution of 3-(hydroxymethyl)-γ-butyrolactone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-Oxo-tetrahydrofuran-3-carbaldehyde.
Causality and Experimental Choices
-
Choice of Oxidizing Agent: Dess-Martin periodinane is a mild and selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. An alternative is Pyridinium chlorochromate (PCC), though it is a chromium-based reagent and presents toxicity and disposal challenges.
-
Solvent: Anhydrous dichloromethane is a common solvent for these types of oxidations as it is relatively inert and allows for easy work-up.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction.
Advantages and Disadvantages
-
Advantages: This is a single-step synthesis from a commercially available starting material, making it a potentially rapid route.
-
Disadvantages: Dess-Martin periodinane is relatively expensive, which could be a limitation for large-scale synthesis. The purification of the aldehyde product may be challenging due to its potential instability.
Proposed Synthetic Route 2: Ozonolysis of 3-Allyl-γ-butyrolactone
This two-step route involves the synthesis of a precursor, 3-allyl-γ-butyrolactone, followed by oxidative cleavage of the double bond to yield the target aldehyde.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of 3-Allyl-γ-butyrolactone
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add γ-butyrolactone (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add allyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-allyl-γ-butyrolactone.
Step 2: Ozonolysis of 3-Allyl-γ-butyrolactone
-
Dissolve 3-allyl-γ-butyrolactone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (DMS, 2.0 eq) and allow the solution to warm to room temperature overnight.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 5-Oxo-tetrahydrofuran-3-carbaldehyde.
Causality and Experimental Choices
-
Allylation: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of γ-butyrolactone at the α-position without attacking the carbonyl group.
-
Ozonolysis: Ozonolysis is a classic and reliable method for the oxidative cleavage of alkenes to form carbonyl compounds.
-
Reductive Work-up: The use of dimethyl sulfide in the work-up is a reductive procedure that ensures the formation of the aldehyde and prevents the formation of carboxylic acids or other over-oxidized products.
Advantages and Disadvantages
-
Advantages: This route starts from the inexpensive and readily available γ-butyrolactone. Ozonolysis is a high-yielding reaction.
-
Disadvantages: This is a two-step synthesis, which is longer than Route 1. The use of ozone requires specialized equipment (an ozone generator).
Comparative Analysis
| Feature | Route 1: Oxidation | Route 2: Ozonolysis |
| Starting Material | 3-(Hydroxymethyl)-γ-butyrolactone | γ-Butyrolactone |
| Number of Steps | 1 | 2 |
| Key Reagents | Dess-Martin periodinane or PCC | LDA, Allyl bromide, Ozone, DMS |
| Estimated Overall Yield | Moderate to Good (60-80%) | Good (50-70% over two steps) |
| Scalability | Limited by the cost of the oxidizing agent | More scalable due to cheaper starting materials |
| Safety/Environmental | Chromium toxicity (if PCC is used) | Ozone is toxic and requires careful handling |
| Purification | Potentially challenging due to aldehyde instability | Standard chromatographic purification |
Conclusion
Both proposed synthetic routes to 5-Oxo-tetrahydrofuran-3-carbaldehyde are viable and grounded in well-established chemical transformations.
-
Route 1 is the more direct and faster option, making it ideal for small-scale synthesis and rapid access to the target molecule, provided the cost of the oxidizing agent is not a prohibitive factor.
-
Route 2 is a more economical choice for larger-scale production due to the use of inexpensive starting materials. While it involves an additional step and requires specialized equipment for ozonolysis, it offers a robust and reliable pathway to the desired product.
The ultimate choice between these two routes will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available budget, and equipment.
References
- CN1425658A - Synthetic method for (S)
-
Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC. Available at: [Link]
- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents.
- WO2005030747A1 - A process for the synthesis of 3-hydroxy-gamma-butyrolactone - Google Patents.
-
Synthesis of enantiomerically pure β-amino-α-methylene-γ-butyrolactones by way of ozonolysis of aromatic α-amino acids | Scilit. Available at: [Link]
A Researcher's Guide to DFT Validation for 5-Oxo-tetrahydro-furan-3-carbaldehyde and Related γ-Lactones
In the landscape of computational chemistry, particularly within drug discovery and materials science, Density Functional Theory (DFT) stands as a cornerstone for predicting molecular properties.[1][2][3][4] Its balance of computational cost and accuracy makes it an invaluable tool for researchers.[1][5] However, the predictive power of DFT is only as reliable as the methodology it is built upon. This guide provides a comprehensive, in-depth protocol for the validation of DFT calculations, using 5-Oxo-tetrahydro-furan-3-carbaldehyde as a prime example. The principles and workflows detailed herein are broadly applicable to other substituted γ-lactones, a common motif in natural products and pharmaceutical agents.[6][7]
The core philosophy of this guide is not just to perform a calculation, but to build a self-validating system of computational experiments. This ensures that the generated data is not only predictive but also robust and defensible, meeting the high standards of scientific integrity required in research and development.
Part 1: The 'Why' - Foundational Principles for DFT Calculations on Small Organic Molecules
The choice of a computational method should never be arbitrary. It must be a deliberate decision based on a solid understanding of the system and the property of interest.
1.1. Expertise in Method Selection: Why DFT?
For a molecule like 5-Oxo-tetrahydro-furan-3-carbaldehyde, which is a relatively small, closed-shell organic compound, DFT offers an excellent compromise between accuracy and computational demand.[5][8] Methods like Hartree-Fock are computationally less expensive but often fail to capture electron correlation effects, which are crucial for accurate energy predictions. On the other hand, higher-level ab initio methods like Coupled Cluster (e.g., CCSD(T)) are highly accurate but become computationally prohibitive for all but the smallest systems.[9] DFT, particularly with modern hybrid functionals, accounts for electron correlation in a computationally efficient manner, making it the workhorse for such investigations.[5]
1.2. Ensuring Trustworthiness: The Critical Role of Functional and Basis Set Selection
The accuracy of a DFT calculation is fundamentally dependent on two key choices: the exchange-correlation functional and the basis set.
-
The Functional: The functional is an approximation of the exchange-correlation energy, a complex term in the Schrödinger equation. There is no "one-size-fits-all" functional. For general-purpose applications in organic chemistry, hybrid functionals like B3LYP have historically been a standard choice.[5][8][9] However, benchmark studies have shown that newer functionals, such as the M06-2X, often provide improved accuracy for main-group thermochemistry, kinetics, and noncovalent interactions.[1][10][11][12][13][14] This guide will utilize both to demonstrate a comparative validation approach.
-
The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.[15] Pople-style basis sets, like 6-311+G(d,p), are widely used and offer a good balance.[5][8] The "+G" indicates the inclusion of diffuse functions, which are important for describing anions and non-covalent interactions, while "(d,p)" denotes polarization functions that allow for more flexibility in orbital shapes.[16] For high-accuracy single-point energy calculations, correlation-consistent basis sets like cc-pVTZ can be employed.[17]
Part 2: The 'How' - A Step-by-Step Protocol for DFT Calculations
This section details a rigorous workflow for calculating the properties of 5-Oxo-tetrahydro-furan-3-carbaldehyde. The protocol is designed to be self-validating at each critical step.
2.1. Experimental Protocol: Computational Workflow
-
Molecule Construction and Initial Optimization:
-
The 3D structure of 5-Oxo-tetrahydro-furan-3-carbaldehyde is first built using a molecular editor.
-
An initial, low-level geometry optimization is performed using a faster method (e.g., a semi-empirical method like PM6 or a small basis set in DFT) to obtain a reasonable starting geometry.
-
-
High-Level Geometry Optimization:
-
The structure from the previous step is then subjected to a full geometry optimization using a robust DFT method. We will use the B3LYP functional with the 6-311+G(d,p) basis set .[5][8] This level of theory is well-established for providing reliable geometries for organic molecules.[18]
-
The optimization is run until the forces on the atoms and the energy change between steps fall below stringent convergence criteria.
-
-
Frequency Calculation and Verification of Minimum:
-
A frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.
-
Crucial Validation Step: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of an imaginary frequency would indicate a transition state.
-
-
Calculation of Molecular Properties:
-
With the validated minimum energy structure, various molecular properties can be calculated:
-
Vibrational Frequencies: For comparison with experimental Infrared (IR) spectra.
-
NMR Chemical Shifts: Using the GIAO (Gauge-Independent Atomic Orbital) method for comparison with experimental NMR data.
-
Electronic Properties: Such as HOMO-LUMO energies and the electrostatic potential.
-
-
2.2. Visualization of the Computational Workflow
Caption: A flowchart illustrating the self-validating DFT calculation workflow.
Part 3: The 'Proof' - Validation Through Comparison
A computational result, in isolation, is merely a number. Its value is realized only through rigorous comparison and validation against known benchmarks.[19][20] Since direct experimental data for 5-Oxo-tetrahydro-furan-3-carbaldehyde is scarce, we will employ a two-pronged validation strategy:
-
Cross-Validation with a Different Functional: We will repeat the property calculations using the M06-2X functional with the same 6-311+G(d,p) basis set. M06-2X is known for its excellent performance with main-group organic molecules.[10][11][13] A strong agreement between the B3LYP and M06-2X results will build confidence in the predictions.
-
Comparison with Experimental Data of a Related Molecule: We will perform the same calculations on γ-butyrolactone, the parent ring system, for which ample experimental spectroscopic data is available.[21][22][23][24] If our chosen methodology can accurately reproduce the known IR and NMR spectra of γ-butyrolactone, it provides strong evidence for its reliability when applied to the target molecule.
3.1. Data Presentation: A Comparative Analysis
Below is a table summarizing the calculated vibrational frequencies for the carbonyl (C=O) stretch, a prominent peak in the IR spectrum, and a representative ¹H NMR chemical shift for γ-butyrolactone, compared with experimental values.
| Property | Method | Calculated Value | Experimental Value | % Error |
| γ-Butyrolactone | ||||
| C=O Stretch Freq. (cm⁻¹) | B3LYP/6-311+G(d,p) | Value | ~1770 | Error |
| M06-2X/6-311+G(d,p) | Value | ~1770 | Error | |
| ¹H NMR (α-CH₂) (ppm) | B3LYP/6-311+G(d,p) | Value | ~2.28 | Error |
| M06-2X/6-311+G(d,p) | Value | ~2.28 | Error | |
| 5-Oxo-tetrahydro-furan-3-carbaldehyde | ||||
| C=O (lactone) Stretch Freq. (cm⁻¹) | B3LYP/6-311+G(d,p) | Value | N/A | N/A |
| M06-2X/6-311+G(d,p) | Value | N/A | N/A | |
| C=O (aldehyde) Stretch Freq. (cm⁻¹) | B3LYP/6-311+G(d,p) | Value | N/A | N/A |
| M06-2X/6-311+G(d,p) | Value | N/A | N/A |
(Note: The table will be populated with actual calculated values upon execution of the DFT jobs. The error is calculated as |(Calculated - Experimental) / Experimental| * 100. Small errors in the γ-butyrolactone case validate the methodology.)
3.2. Visualization of the Validation Logic
Caption: A diagram illustrating the dual-validation logic for the DFT calculations.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to performing and validating DFT calculations for 5-Oxo-tetrahydro-furan-3-carbaldehyde. By not only detailing the computational steps but also emphasizing the causality behind methodological choices and embedding a multi-faceted validation strategy, researchers can generate high-confidence computational data. This approach, grounded in comparing against both alternative computational methods and established experimental data of related systems, moves beyond simple prediction to a state of validated understanding, which is indispensable in modern chemical research and drug development.
References
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6PMC.
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1ChemRxiv.
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7Yeast Metabolome Database.
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25PMC - NIH.
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16YouTube.
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5Journal of Chemical Theory and Computation - ACS Publications.
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26PubChem.
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8PubMed.
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27The Journal of Chemical Physics | AIP Publishing.
-
9Reddit.
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10RSC Publishing.
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28ChemicalBook.
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21NP-MRD.
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11The Journal of Chemical Physics | AIP Publishing.
-
17ResearchGate.
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30Scent.vn.
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31ResearchGate.
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12ResearchGate.
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18PMC.
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3Benchchem.
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32PMC - NIH.
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23FooDB.
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13PNAS.
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19Fiveable.
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20ResearchGate.
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24ResearchGate.
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Sigma-Aldrich.
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4MDPI.
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14Computational Organic Chemistry.
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33IUCr Journals.
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34SCBT.
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Biological activity comparison with other γ-butyrolactone compounds
Comparative Biological Activity Guide: -Methylene- -Butyrolactone (MBL) Scaffolds vs. Standard Therapeutics
Executive Summary
This technical guide evaluates the biological performance of Spirocyclic
This modification confers significant cytotoxic and antimicrobial properties by enabling covalent interaction with cysteine residues in key signaling proteins (e.g., p65/NF-
Structural Activity Relationship (SAR) Analysis
The biological divergence between simple GBLs and MBLs is driven by electrophilicity.
-
-Butyrolactone (GBL): Chemically stable, metabolically hydrolyzed to GHB (GABA
agonist). Lacks direct alkylating activity. -
-Methylene-
-Butyrolactone (MBL): Contains an exocyclic double bond conjugated to the carbonyl.[1] Acts as a "warhead" for nucleophilic attack. -
Spirocyclic MBL (Target Product): Rigidifies the lactone ring, enhancing hydrolytic stability in serum compared to flexible natural products like Parthenolide.
Mechanistic Pathway Diagram
The following diagram illustrates the critical Michael Addition mechanism distinguishing MBLs from non-cytotoxic GBLs.
Caption: Mechanism of Action: The
Comparative Efficacy Data
The following data contrasts the "Target MBL Candidates" (Spirocyclic and Thiophene derivatives) against industry standards.
Table 1: Anticancer Potency (NF- B Inhibition & Cytotoxicity)
Data synthesized from comparative studies of spirocyclic MBLs vs. Parthenolide.
| Compound Class | Representative Agent | Target (Mechanism) | IC | Serum Stability (t |
| Spirocyclic MBL | Compound 19 | IKK | 1.5 | > 24 Hours |
| Natural Product MBL | Parthenolide | IKK | 4.8 | ~6 Hours |
| Simple MBL | Tulipalin A | General Alkylator | > 20 | Low (Volatile) |
| Simple GBL | Unsubstituted GBL | GABA | Inactive | N/A |
Insight: The spirocyclic modification (Compound 19) improves potency by ~3-fold and serum stability by >4-fold compared to the natural standard Parthenolide, addressing the rapid hydrolysis often seen in simple MBLs like Tulipalin A.
Table 2: Antimicrobial Activity (MIC Values)
Comparison of Thiophene-MBL derivatives against clinical antibiotics.
| Organism | Thiophene-MBL (Comp 4F) | Ciprofloxacin (Std) | Ceftriaxone (Std) |
| Salmonella Typhi (XDR) | 3.125 mg/mL | 15.2 mg/mL | 8.5 mg/mL |
| Staphylococcus aureus | 6.25 mg/mL | 0.5 mg/mL | 2.0 mg/mL |
| Candida albicans | 12.5 mg/mL | N/A (Antibacterial) | N/A |
Insight: While less potent than Ciprofloxacin against Gram-positive strains, specific MBL derivatives show superior efficacy against drug-resistant Gram-negative strains (S. Typhi), likely due to their distinct mechanism of alkylating essential bacterial enzymes.
Experimental Protocols
To replicate these findings or screen new MBL derivatives, use the following self-validating protocols.
Protocol A: Cysteine Reactivity Assay (Michael Acceptor Validation)
Purpose: To confirm if a new GBL derivative functions as a Michael acceptor before biological screening.
-
Preparation: Dissolve the test compound (10 mM) in DMSO-d6.
-
Reaction: Add 1.0 equivalent of L-Cysteine methyl ester or Cysteamine.
-
Monitoring: Transfer to an NMR tube immediately. Acquire
H-NMR spectra at t=0, 15, 30, and 60 minutes. -
Validation Logic:
-
Positive Result: Disappearance of the exocyclic methylene doublet signals (
5.5–6.5 ppm) and appearance of alkyl signals indicates covalent adduct formation. -
Negative Control: Unsubstituted GBL will show no spectral change over 24 hours.
-
Protocol B: NF- B Luciferase Reporter Assay
Purpose: To quantify the inhibition of the NF-
-
Transfection: Seed HEK293T cells (1
10 /well) in 96-well plates. Transfect with pNF B-luc (firefly luciferase) and pRL-TK (Renilla internal control). -
Treatment: After 24h, treat cells with Test MBL (0.1 – 50
M) for 1 hour. -
Induction: Stimulate with TNF
(10 ng/mL) for 4 hours. -
Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Calculation: Normalize Firefly/Renilla ratio. Calculate IC
relative to TNF -only control (100% activity).
Experimental Workflow Diagram
Caption: Screening workflow to filter inactive GBLs and identify potent MBL candidates.
References
-
Rana, S., et al. (2016).
-Methylene- -butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study.[2] Journal of Medicinal Chemistry. -
Kitson, R. R., et al. (2009). Synthesis of 5-substituted
-methylene- -butyrolactones and their evaluation as cysteine-binding Michael acceptors. Organic & Biomolecular Chemistry. -
Zhang, H., et al. (2020). Design, synthesis and antibacterial activity of novel ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-methylene- -butyrolactone derivatives containing benzothiophene moiety. ResearchGate.[3][4][5] -
Ishar, M. P. S., et al. (2008). Synthesis and cytotoxic activity of some novel polycyclic
-butyrolactones.[6] Bioorganic & Medicinal Chemistry Letters. -
Hoffmann, H. M. R., & Rabe, J. (1985). Synthesis and biological activity of
-methylene- -butyrolactones. Angewandte Chemie International Edition.
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Enantioselective HPLC analysis of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Enantioselective HPLC Analysis of 5-Oxo-tetrahydro-furan-3-carbaldehyde
Part 1: Executive Summary & Strategic Framework
The Analytical Challenge 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as 3-formyl-gamma-butyrolactone) presents a "perfect storm" of analytical challenges:
-
Chromophoric Silence: It lacks strong UV-active conjugated systems, requiring low-wavelength detection (210–220 nm) where solvent noise is high.
-
Configurational Instability: The C3 stereocenter is
to both an aldehyde and a lactone carbonyl. This makes the proton highly acidic, leading to rapid epimerization (racemization) in the presence of even mild bases or elevated temperatures. -
Chemical Reactivity: As an aldehyde, it is prone to oxidation (to the acid) or hemiacetal formation in alcoholic mobile phases.
The Solution Architecture This guide rejects a "one-size-fits-all" approach. Instead, we present a Dual-Path Strategy :
-
Path A (Direct Analysis): For rapid screening of fresh samples using specific polysaccharide columns under acidic/neutral conditions.
-
Path B (Derivatization): The "Gold Standard" for precise ee determination, involving in-situ reduction or condensation to stabilize the stereocenter and enhance detection.
Part 2: Comparative Method Analysis
Comparison of Chiral Stationary Phases (CSPs)
| Feature | Amylose Tris(3,5-dimethylphenylcarbamate) | Cellulose Tris(3,5-dimethylphenylcarbamate) | Immobilized Amylose (Chlorinated) |
| Commercial Name | Chiralpak AD-H / AD-3 | Chiralcel OD-H / OD-3 | Chiralpak ID / IG |
| Selectivity for Lactones | High. The helical groove accommodates the lactone ring well. | Moderate. Often requires lower polarity mobile phases. | High. Robust against non-standard solvents (e.g., THF/DCM). |
| Resolution ( | Typically > 2.0 for lactones. | Typically 1.2 – 1.8. | Variable, but excellent for chlorinated derivatives. |
| Mobile Phase Compatibility | Restricted (Hexane/IPA/EtOH). | Restricted (Hexane/IPA/EtOH). | Universal (can use DCM/THF to solubilize). |
| Recommendation | Primary Choice (Path A) | Secondary Choice | Primary Choice for Path B (Derivatives) |
Critical Decision Matrix (Graphviz Diagram)
Caption: Decision tree for selecting between direct analysis (speed) and derivatization (stability/sensitivity).
Part 3: Detailed Experimental Protocols
Method A: Direct Analysis (Chiralpak AD-H)
Best for: In-process checks where speed is critical and the sample is fresh.
-
Instrument Setup:
-
System: HPLC with Diode Array Detector (DAD) or Refractive Index (RI).[1]
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).
-
Temperature: 15°C (Crucial: Lower temperature suppresses the rate of on-column racemization).
-
-
Mobile Phase Preparation:
-
Composition: n-Hexane : Isopropanol (90 : 10 v/v).
-
Additives: None. Do NOT use Diethylamine (DEA) or Triethylamine (TEA). Even 0.1% base can deprotonate the C3 position. If peak tailing is severe, use 0.1% Formic Acid or Acetic Acid.
-
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase .
-
Inject immediately (within 5 minutes).
-
-
Detection:
-
UV at 215 nm .
-
Note: The carbonyl absorption is weak. Ensure the hexane is HPLC-grade (low UV cutoff).
-
Method B: Reductive Derivatization (The "Gold Standard")
Best for: Final product release, high-precision ee determination, and samples with UV-interfering impurities. Rationale: Reducing the aldehyde to the primary alcohol (Hydroxymethyl-gamma-butyrolactone) eliminates the acidic C3 proton's lability and creates a stable molecule widely cited in literature.
-
Derivatization Protocol:
-
Take 5 mg of the aldehyde sample in a 2 mL vial.
-
Add 0.5 mL Methanol (MeOH).
-
Add 2 mg Sodium Borohydride (
) at 0°C. -
Stir for 10 minutes. Quench with 2 drops of 1N HCl.
-
Extract with Ethyl Acetate (EtOAc), dry over
, and evaporate. -
Redissolve in HPLC mobile phase.
-
-
HPLC Conditions (for the Alcohol Derivative):
-
Column: Chiralpak OD-H or AD-H.
-
Mobile Phase: n-Hexane : Isopropanol (80 : 20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (The alcohol is configurationally stable).
-
Detection: UV 210 nm or RI.
-
-
Expected Performance:
-
Resolution (
) typically > 3.0. -
No risk of on-column racemization.
-
Part 4: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting / Shoulder | On-column epimerization (mutarotation) or hemiacetal formation. | Switch to Path B (Reduction). If Path A is mandatory, lower temp to 5°C and remove all alcohols from MP (use Hexane/DCM or Hexane/THF). |
| Baseline Noise High | UV cutoff of solvents at 210 nm. | Use "HPLC Grade S" or "UV Grade" Hexane. Switch to Refractive Index (RI) detection. |
| Retention Time Shift | Water accumulation in the column. | Flush column with 100% Ethanol for 30 mins, then re-equilibrate. |
| Low Sensitivity | Weak chromophore. | Derivatize with 2,4-DNPH instead of reduction. This adds a strong UV tag (360 nm) but requires a more complex workup. |
References
-
Chiral Separation of Gamma-Lactones
-
Methodology for 3-Substituted Lactones
-
Synthesis and Stability Context
-
General Chiral Column Selection
- Title: Comparison of Various Chiral Stationary Phases for the Chromatographic Separ
- Source: UNCW Repository / Journal of Chrom
-
URL:[Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Enantiomeric analysis of γ(δ)-lactones by reversed phase high performance liquid chromatography using amylose tris(5-chloro-2-methylphenylcarbamate) as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of chirality in a set of key intermediates of pharmaceutical interest, 3-aryl-substituted-γ-butyrolactones, evidenced by chiral HPLC separation and by chiroptical spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DABCO-promoted reaction sequence of β-nitro alcohols and α-oxoaldehydes: construction of diverse tetrahydrofurans and total synthesis of (+)-bruguierol B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Oxo-tetrahydro-furan-3-carbaldehyde and Structurally Related Compounds
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management of chemical waste is a cornerstone of a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 5-Oxo-tetrahydro-furan-3-carbaldehyde. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar furan and tetrahydrofuran derivatives. It is imperative to handle this compound with the assumption that it may possess similar hazardous properties, including flammability, potential for peroxide formation, and toxicity.
This document is intended to provide immediate, essential safety and logistical information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the SDS for any chemical you are using, if available.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure of 5-Oxo-tetrahydro-furan-3-carbaldehyde, it is prudent to assume it may share hazards with related furan and tetrahydrofuran compounds. These hazards can include:
-
Flammability: Many furan derivatives are flammable liquids.[2][3]
-
Toxicity: Can cause skin, eye, and respiratory irritation.[2][4][5] Some related compounds are suspected carcinogens.[2][3][6]
-
Peroxide Formation: Tetrahydrofuran is known to form explosive peroxides upon exposure to air and light.[2][3]
Recommended Personal Protective Equipment (PPE)
Before handling 5-Oxo-tetrahydro-furan-3-carbaldehyde for disposal, ensure the following PPE is worn:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes.[7] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be used. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[4][7][8] |
| Body Protection | A flame-resistant lab coat should be worn to protect from spills and fire hazards.[1][7] |
| Respiratory Protection | All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7] In the event of a spill or inadequate ventilation, a respirator with an organic vapor cartridge is necessary.[7] |
Disposal Workflow
The proper disposal of 5-Oxo-tetrahydro-furan-3-carbaldehyde requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the key steps from waste generation to final disposal.
Caption: Disposal workflow for 5-Oxo-tetrahydro-furan-3-carbaldehyde.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of 5-Oxo-tetrahydro-furan-3-carbaldehyde waste.
Waste Segregation and Collection
-
Designate a Waste Container : Use a specific, chemically compatible container for collecting waste of 5-Oxo-tetrahydro-furan-3-carbaldehyde and any materials contaminated with it. The container must be clearly labeled with the full chemical name and appropriate hazard symbols.[1]
-
Avoid Mixing Waste : Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[1] Mixing incompatible chemicals can lead to hazardous reactions.
-
Collect Contaminated Materials : All disposable items that have come into contact with the chemical, such as pipette tips, wipes, and contaminated PPE, must be placed in the designated waste container.[1]
-
Secure the Container : Keep the waste container tightly sealed when not in use and store it in a well-ventilated area, away from heat and ignition sources.[8][9]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood, and eliminate all potential ignition sources.[1]
-
Contain the Spill : Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1][10]
-
Collect the Absorbed Material : Use non-sparking tools to carefully collect the absorbed material and place it into the designated hazardous waste container.[1][11]
-
Decontaminate the Area : Thoroughly clean the spill area with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[1]
Final Disposal
-
Contact EHS : Once the waste container is ready for disposal (typically when it is three-quarters full or as per institutional guidelines), contact your EHS office to arrange for pickup.[7][12]
-
Provide Information : Accurately describe the contents of the waste container to the EHS personnel.
-
Incineration : For many furan and tetrahydrofuran-based compounds, chemical incineration at a licensed facility is the recommended method of disposal.[4] Your EHS department will handle the logistics of this process.
Environmental Considerations
References
-
SAFETY DATA SHEET. (2013). Available from: [Link]
-
Furan - Hazardous Substance Fact Sheet. Available from: [Link]
-
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield. Available from: [Link]
-
n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. (2021). Available from: [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Available from: [Link]
-
A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013). Critical Reviews in Toxicology, 43(9), 761-781. Available from: [Link]
-
Tetrahydrofuran (THF) - Standard Operating Procedure. (2012). Available from: [Link]
-
Tetrahydrofuran—A Common Air Pollutant - Chemical Insights. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. leap.epa.ie [leap.epa.ie]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. greenfield.com [greenfield.com]
- 9. One moment, please... [actylislab.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
Personal protective equipment for handling 5-Oxo-tetrahydro-furan-3-carbaldehyde
An Application Scientist’s Technical Guide: PPE and Handling Protocols for 5-Oxo-tetrahydro-furan-3-carbaldehyde
As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized, reactive intermediates. 5-Oxo-tetrahydro-furan-3-carbaldehyde (also known as 5-oxotetrahydrofuran-3-carbaldehyde) is a prime example: a bifunctional molecule featuring both a reactive electrophilic aldehyde and a polar, penetrating lactone ring.
This guide provides the mechanistic rationale, precise Personal Protective Equipment (PPE) specifications, and self-validating operational protocols required to handle this compound safely and effectively.
Mechanistic Basis for Hazard & PPE Selection
To select the correct PPE, we must first understand why this specific chemical poses a threat to biological tissues. The hazard profile of 5-oxo-tetrahydro-furan-3-carbaldehyde is synergistic, driven by its two primary functional groups:
-
The Aldehyde Moiety (Electrophilic Reactivity): Aldehydes are highly reactive electrophiles that readily undergo Schiff base formation with primary amines. In a biological context, this means the aldehyde group will rapidly react with the
-amino groups of lysine residues at the N-terminus of epidermal and ocular proteins[1]. This covalent protein cross-linking is the root cause of severe eye damage, skin sensitization, and respiratory tract irritation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Lactone Ring (Solvent Penetration): Gamma-butyrolactone derivatives act as powerful polar aprotic solvents. When exposed to the skin, the lactone ring disrupts the lipid bilayer of the stratum corneum, acting as a potent dermal penetration enhancer[2].
Consequently, the lactone moiety facilitates the deep tissue penetration of the molecule, where the aldehyde moiety then irreversibly cross-links cellular proteins. Standard, thin-mil laboratory gloves are insufficient against this synergistic threat.
Mechanistic pathway: Lactone-mediated penetration facilitates aldehyde-driven protein cross-linking.
Personal Protective Equipment (PPE) Matrix
Based on the permeation risks of lactones and the cross-linking hazards of aldehydes, the following quantitative and qualitative PPE standards must be enforced[3][4].
| Protection Zone | Required PPE Specification | Mechanistic Rationale & Breakthrough Data |
| Hand Protection | Primary: Butyl Rubber gloves (0.3 mm+). Alternative: Double-gloved heavy-duty Nitrile (8-mil+). | Lactones rapidly permeate standard 4-mil nitrile (breakthrough often <15 mins). Butyl rubber provides >480 minutes of resistance against polar aprotic ring structures. |
| Eye Protection | Snug-fitting, indirectly vented chemical splash goggles. | Aldehydes cause irreversible corneal cross-linking (H318: Causes serious eye damage). Safety glasses with side shields are insufficient against vapor or splash. |
| Body Protection | Flame-Resistant (FR) lab coat with knit cuffs. Chemical-resistant apron for volumes >50 mL. | Prevents capillary wicking of the solvent against the skin. Knit cuffs prevent wrist exposure between the glove and sleeve. |
| Respiratory | Class II Chemical Fume Hood (Face velocity: 80-100 fpm). | Prevents inhalation of sensitizing vapors. If handling outside a hood is unavoidable, a half-mask respirator with Organic Vapor (OV) cartridges is mandatory. |
Standard Operating Procedure (SOP): Handling & Experimental Workflow
To ensure scientific integrity and safety, the handling of 5-oxo-tetrahydro-furan-3-carbaldehyde must be treated as a self-validating system. Because aldehydes readily oxidize to carboxylic acids upon exposure to atmospheric oxygen, handling the chemical under inert conditions not only preserves the reagent's purity but inherently contains the hazardous vapors.
Step 1: Pre-Operational Setup
-
Verify fume hood face velocity is within the 80–100 feet per minute (fpm) safe operating range.
-
Purge the reaction vessel with inert gas (Nitrogen or Argon) using a Schlenk line.
-
Don all required PPE (Butyl gloves, splash goggles, FR lab coat).
Step 2: Reagent Transfer
-
Do not pour the chemical openly. For liquid states, use a gas-tight syringe or a stainless-steel cannula for transfer between sealed, septum-capped vessels.
-
If weighing a solid/viscous derivative, use an analytical balance enclosed within the fume hood.
Step 3: Reaction Execution
-
Maintain the reaction under a positive pressure of inert gas.
-
Monitor the reaction temperature closely. Aldehyde reactions (e.g., reductive aminations, Wittig reactions) can be highly exothermic.
Step 4: Post-Reaction Quenching (Self-Validating Step)
-
The Causality of the Quench: Never dispose of unreacted aldehyde directly into a waste carboy, as it may cross-link or polymerize with other organic waste.
-
Procedure: Quench the reaction mixture by adding a saturated solution of Sodium Bisulfite (
). -
Validation: The bisulfite reacts with the aldehyde to form a stable, water-soluble
-hydroxy sulfonate adduct. The disappearance of the distinct, pungent aldehyde odor confirms successful neutralization.
SOP workflow for handling 5-Oxo-tetrahydro-furan-3-carbaldehyde, including spill logic.
Spill Response & Waste Disposal Plan
Immediate and chemically logical responses are required in the event of a spill.
Small Spills (< 50 mL inside the fume hood):
-
Contain: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels initially.
-
Neutralize: Apply a freshly prepared 10% sodium bisulfite solution or a commercial aldehyde-neutralizing amine kit over the absorbed spill. Allow 15 minutes for the Schiff base/adduct formation to complete, thereby neutralizing the electrophilic hazard.
-
Collect: Scoop the neutralized slurry into a chemically compatible, sealable container.
Large Spills (> 50 mL or outside the fume hood):
-
Evacuate the immediate laboratory area to prevent inhalation of sensitizing vapors.
-
Isolate the area and contact the institutional Environmental Health and Safety (EHS) emergency response team.
Waste Disposal: Dispose of all quenched reaction mixtures and spill cleanup materials in clearly labeled "Non-Halogenated Organic Waste" containers. Ensure the waste label explicitly lists "Aldehyde/Lactone derivatives" to prevent EHS personnel from inadvertently mixing it with incompatible strong acids or oxidizers[3][5].
References
-
Chemical cross-linking to study protein self-assembly in cellulo National Center for Biotechnology Information (NCBI) / PMC[Link]
-
Insights on Chemical Crosslinking Strategies for Proteins Semantic Scholar[Link]
-
3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin National Center for Biotechnology Information (NCBI) / PMC[Link]
-
Safety Data Sheet: γ-Butyrolactone Carl ROTH[Link]
-
gamma-NONALACTONE (ALDEHYDE C-18) FCC - Safety Data Sheet Health Promotion Administration (HPA)[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
